molecular formula C106H174N32O37 B1180827 UFARYL DL 85 CAS No. 199488-01-2

UFARYL DL 85

Cat. No.: B1180827
CAS No.: 199488-01-2
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Description

UFARYL DL 85, also known as UFARYL DL 85, is a useful research compound. Its molecular formula is C106H174N32O37. The purity is usually 95%.
BenchChem offers high-quality UFARYL DL 85 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UFARYL DL 85 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

199488-01-2

Molecular Formula

C106H174N32O37

Synonyms

UFARYL DL 85

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of UFARYL DL 85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of UFARYL DL 85, a widely used anionic surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for formulation and analysis.

Introduction

UFARYL DL 85 is the trade name for a high-purity grade of Sodium Linear Alkylbenzene Sulphonate (LAS). It belongs to the family of anionic surfactants and is a key ingredient in a variety of detergent and cleaning products.[1][2][3][4][5] Its popularity stems from its excellent detergency, high foaming capacity, and ready biodegradability.[5] UFARYL DL 85 is specifically a sodium salt of a C10-C13 linear alkylbenzene sulphonic acid.[2][3][4]

Chemical Identity and Structure

The fundamental component of UFARYL DL 85 is Sodium Linear Alkylbenzene Sulphonate. The generalized chemical structure consists of a hydrophobic linear alkyl chain attached to a hydrophilic sulphonated benzene ring.

cluster_0 Hydrophobic Tail cluster_1 Hydrophilic Head CH3 CH3 CH2_1 CH2_1 CH3->CH2_1 CH_n (CH2)n CH2_1->CH_n CH2_2 CH2_2 CH_n->CH2_2 Benzene CH2_2->Benzene S S Benzene->S O1 O S->O1 O2 O S->O2 O3_Na O⁻Na⁺ S->O3_Na caption Figure 1: Generalized Chemical Structure of Sodium Linear Alkylbenzene Sulphonate. cluster_0 Quality Control Workflow for UFARYL DL 85 Sample Receive Raw Material Sample Visual Visual Inspection (Appearance, Color) Sample->Visual Active_Matter Determine Active Matter (ASTM D3049-89) Visual->Active_Matter pH Measure pH (1% Solution, ISO 4316) Active_Matter->pH Bulk_Density Measure Bulk Density (ASTM D1895) pH->Bulk_Density Moisture Determine Water Content (Karl Fischer Titration) Bulk_Density->Moisture Inorganic_Salts Determine Inorganic Salts (Gravimetric/by difference) Moisture->Inorganic_Salts Decision Compare with Specifications Inorganic_Salts->Decision Release Release for Production Decision->Release Pass Reject Reject Batch Decision->Reject Fail caption Figure 2: Quality Control Workflow.

References

Biodegradation Pathways of UFARYL DL 85 in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFARYL DL 85, a commercial linear alkylbenzene sulfonate (LAS), is a widely used anionic surfactant in detergent and cleaning products.[1][2] Its extensive use leads to its eventual release into the environment, primarily through sewage sludge applied to agricultural lands.[3][4] Understanding the biodegradation pathways of UFARYL DL 85 in soil is crucial for assessing its environmental fate and potential impact. This technical guide provides an in-depth overview of the aerobic and anaerobic biodegradation pathways of LAS in soil, detailed experimental protocols for its study, and quantitative data on its degradation kinetics.

Chemical Composition of UFARYL DL 85

UFARYL DL 85 is a mixture of linear alkylbenzene sulfonate homologues with alkyl chain lengths ranging from C10 to C13.[1] The linear alkyl chain is attached to a benzene ring at various positions, creating different isomers. The sulfonate group is typically in the para position on the benzene ring. The biodegradability of LAS is influenced by the length of the alkyl chain and the point of attachment of the benzene ring.[5]

Aerobic Biodegradation Pathway

The aerobic biodegradation of LAS in soil is a multi-step process carried out by a consortium of microorganisms.[6][7] The complete mineralization of LAS to carbon dioxide, water, and sulfate involves the synergistic action of different bacterial populations. The overall pathway can be divided into three main stages:

  • Omega- and Beta-Oxidation of the Alkyl Chain: The initial attack on the LAS molecule occurs at the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential cleavage of two-carbon units (β-oxidation). This process shortens the alkyl chain and leads to the formation of a series of intermediate metabolites known as sulfophenylcarboxylates (SPCs).[6][8] Longer-chain LAS homologues (e.g., C12 and C13) are generally degraded more rapidly than shorter-chain homologues.[5]

  • Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain has been sufficiently shortened, the sulfonate group is removed from the aromatic ring. Subsequently, the benzene ring is opened, leading to the formation of aliphatic carboxylic acids.

  • Terminal Mineralization: The resulting aliphatic carboxylic acids are further metabolized by soil microorganisms, ultimately leading to the production of carbon dioxide, water, and inorganic sulfate.

The following diagram illustrates the generalized aerobic biodegradation pathway of a LAS homologue.

LAS_Biodegradation LAS Linear Alkylbenzene Sulfonate (LAS) (C10-C13) Omega_Oxidation ω-Oxidation LAS->Omega_Oxidation Beta_Oxidation β-Oxidation Omega_Oxidation->Beta_Oxidation SPCs Sulfophenylcarboxylates (SPCs) Beta_Oxidation->SPCs Desulfonation Desulfonation SPCs->Desulfonation Ring_Cleavage Aromatic Ring Cleavage Desulfonation->Ring_Cleavage Aliphatic_Acids Aliphatic Carboxylic Acids Ring_Cleavage->Aliphatic_Acids Mineralization Mineralization Aliphatic_Acids->Mineralization End_Products CO2 + H2O + SO4^2- Mineralization->End_Products

Aerobic biodegradation pathway of LAS.

Anaerobic Biodegradation Pathway

While LAS was initially considered non-biodegradable under anaerobic conditions, recent studies have shown that it can be degraded in anoxic environments, such as marine sediments.[3][9] The anaerobic pathway differs from the aerobic pathway and is initiated by the addition of fumarate to the alkyl chain. This is followed by a series of reactions, including β-oxidation, leading to the formation of SPCs, which are then further degraded.[3][9]

The following diagram outlines the initial steps of the anaerobic biodegradation pathway of LAS.

Anaerobic_LAS_Biodegradation LAS Linear Alkylbenzene Sulfonate (LAS) Fumarate_Addition Fumarate Addition LAS->Fumarate_Addition Intermediate_1 Alkylsuccinate Derivative Fumarate_Addition->Intermediate_1 Beta_Oxidation β-Oxidation Intermediate_1->Beta_Oxidation SPCs Sulfophenylcarboxylates (SPCs) Beta_Oxidation->SPCs Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection and Sieving Sterilization Soil Sterilization (for controls) Soil_Collection->Sterilization LAS_Spiking LAS Spiking and Moisture Adjustment Soil_Collection->LAS_Spiking Sterilization->LAS_Spiking Incubation Incubation at Constant Temperature LAS_Spiking->Incubation Sampling Sacrificial Sampling at Time Intervals Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC_Analysis HPLC Analysis Cleanup->HPLC_Analysis Analytical_Workflow Soil_Sample Soil Sample Methanol_Extraction Methanol Extraction Soil_Sample->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent Evaporation Supernatant_Collection->Solvent_Evaporation SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Solvent_Evaporation->SPE_Cleanup Elution Elution of Analytes SPE_Cleanup->Elution Final_Evaporation Final Evaporation and Reconstitution Elution->Final_Evaporation HPLC_Injection HPLC Injection and Analysis Final_Evaporation->HPLC_Injection

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aquatic toxicity of UFARYL DL 85 and its primary active components, Linear Alkylbenzene Sulfonates (LAS). UFARYL DL 85 is an anionic surfactant widely used in various industries. Its principal component, LAS (Sodium C10-13 Alkyl Benzenesulfonate), is a well-studied surfactant, and its impact on aquatic ecosystems is of significant interest. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the known mechanisms of toxicity.

Quantitative Aquatic Toxicity Data

The aquatic toxicity of Linear Alkylbenzene Sulfonates (LAS) has been evaluated across various trophic levels, including fish, invertebrates, and algae. The following tables summarize the acute toxicity data (LC50 and EC50 values) for representative aquatic organisms. These values indicate the concentration of a substance that is lethal to 50% (LC50) or causes an adverse effect in 50% (EC50) of the test population over a specified period.

Table 1: Acute Toxicity of Linear Alkylbenzene Sulfonate (LAS) to Fish

SpeciesCommon NameExposure DurationLC50 (mg/L)Reference
Oncorhynchus mykissRainbow Trout96 hours1.67[1]
Lepomis macrochirusBluegill Sunfish96 hours1.67[2]
Pimephales promelasFathead Minnow96 hours3.2 (Geometric Mean)[2]
Cyprinus carpioCarp96 hours5.6[3]
Oreochromis niloticusNile Tilapia96 hours10[4]

Table 2: Acute Toxicity of Linear Alkylbenzene Sulfonate (LAS) to Aquatic Invertebrates

SpeciesCommon NameExposure DurationEC50 (mg/L)Reference
Daphnia magnaWater Flea48 hours1.62[1]
Daphnia magnaWater Flea48 hours2.9[3]
Daphnia galeataWater Flea48 hours4.6[5]

Table 3: Acute Toxicity of Linear Alkylbenzene Sulfonate (LAS) to Algae

SpeciesEndpointExposure DurationEC50 (mg/L)Reference
Nannochloropsis oculataGrowth Inhibition72 hours3.05[2]
Scenedesmus subspicatusGrowth Inhibition72 hours36[3]
Selenastrum capricornutumGrowth Inhibition96 hours70.27[3]
Algae (unspecified)Growth InhibitionNot Specified29.0[1]

Experimental Protocols for Aquatic Toxicity Testing

The majority of aquatic toxicity studies for surfactants like LAS are conducted following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data. The most relevant guidelines for the data presented above are OECD 201, 202, and 203.

2.1 OECD 203: Fish, Acute Toxicity Test

This guideline is designed to determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period[6][7][8][9].

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra-fish (Danio rerio), and Fathead Minnow (Pimephales promelas)[7][8].

  • Test Conditions:

    • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group[6].

    • Duration: 96 hours[6][7].

    • System: The test can be static (no renewal of the test solution), semi-static (test solution is renewed at regular intervals), or flow-through (test solution is continuously replaced)[10].

    • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

    • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours[6][7].

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis[9].

2.2 OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to daphnids, which are small freshwater crustaceans, by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period[11][12][13][14][15].

  • Test Organisms: Daphnia magna is the most commonly used species[11]. The test is conducted with young daphnids (less than 24 hours old)[12][14].

  • Test Conditions:

    • Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance and a control[12].

    • Duration: 48 hours[11][13].

    • System: Typically a static test[11].

    • Medium: A defined culture medium with a specific pH and hardness is used[11].

    • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours[11][12][13].

  • Data Analysis: The EC50 value at 48 hours and its confidence limits are calculated[13][15].

2.3 OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline assesses the effects of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period[16][17][18][19][20].

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus[16][17].

  • Test Conditions:

    • Exposure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium[18][19].

    • Duration: Typically 72 hours[16][19].

    • System: The test is conducted in batch cultures under constant illumination and temperature[16].

    • Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell density or another biomass surrogate[17].

  • Data Analysis: The EC50 value for growth rate inhibition and its confidence limits are calculated[17].

Mechanisms of Aquatic Toxicity and Signaling Pathways

The toxicity of Linear Alkylbenzene Sulfonates to aquatic organisms is primarily attributed to their surfactant properties, which can disrupt cell membranes and lead to a cascade of cellular and physiological effects. A key mechanism of LAS-induced toxicity is the generation of oxidative stress.

3.1 Oxidative Stress in Fish and Invertebrates

Exposure to LAS has been shown to induce the production of Reactive Oxygen Species (ROS) in aquatic organisms like fish and daphnia[4][21]. ROS are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. Organisms have an antioxidant defense system to neutralize ROS, which includes enzymes like Superoxide Dismutase (SOD) and Catalase (CAT)[4][21].

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

At lower concentrations of LAS, the activity of these antioxidant enzymes may increase as a compensatory response to rising ROS levels. However, at higher concentrations, the antioxidant defense system can be overwhelmed, leading to a significant decline in enzyme activity and subsequent cellular damage[4][22].

Oxidative_Stress_Pathway cluster_defense LAS LAS Exposure Cell Aquatic Organism Cell (e.g., Gill, Hepatocyte) LAS->Cell Uptake ROS Increased Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Cell->ROS Disruption of cellular processes Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Damage Overwhelms defenses SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) Defense Antioxidant Defense System Defense->ROS Neutralization Defense->SOD Defense->CAT

LAS-induced oxidative stress pathway in aquatic organisms.

3.2 Inhibition of Photosynthesis in Algae

In algae, LAS can interfere with the photosynthetic process, leading to a reduction in growth and biomass. The primary targets of many aquatic toxicants are the photosystems, particularly Photosystem II (PSII), which is responsible for water splitting and the initial steps of electron transport in photosynthesis.

LAS can disrupt the thylakoid membranes where the photosystems are located, impairing the function of the photosynthetic electron transport chain. This disruption can lead to a decrease in chlorophyll content and photosynthetic efficiency, ultimately inhibiting algal growth.

Photosynthesis_Inhibition LAS LAS Exposure AlgalCell Algal Cell LAS->AlgalCell Thylakoid Thylakoid Membrane Disruption AlgalCell->Thylakoid PSII Photosystem II (PSII) Inhibition Thylakoid->PSII Chlorophyll Reduced Chlorophyll Content Thylakoid->Chlorophyll ElectronTransport Impaired Electron Transport Chain PSII->ElectronTransport GrowthInhibition Inhibition of Algal Growth ElectronTransport->GrowthInhibition Chlorophyll->GrowthInhibition

Mechanism of LAS-induced photosynthesis inhibition in algae.

3.3 Experimental Workflow for Aquatic Toxicity Assessment

The overall process for assessing the aquatic toxicity of a substance like UFARYL DL 85 follows a structured workflow, from test preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis TestSubstance Prepare Test Substance (UFARYL DL 85/LAS) TestSolutions Prepare Test Solutions (Concentration Series) TestSubstance->TestSolutions TestOrganisms Culture & Acclimate Test Organisms Exposure Expose Organisms (OECD 201, 202, or 203) TestOrganisms->Exposure TestSolutions->Exposure Observations Record Observations (Mortality, Immobilization, Growth) Exposure->Observations Analysis Statistical Analysis (Calculate LC50/EC50) Observations->Analysis Report Generate Toxicity Report Analysis->Report

General experimental workflow for aquatic toxicity testing.

References

A Comprehensive Technical Guide to Linear Alkylbenzene Sulfonate: CAS Numbers and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Linear Alkylbenzene Sulfonate (LAS), a widely utilized anionic surfactant. This document details its various CAS numbers, offers a thorough examination of its synthesis processes, and presents key quantitative data in a clear, comparative format. Detailed experimental protocols and a visual representation of the synthesis workflow are included to support researchers in their scientific endeavors.

Chemical Identification: CAS Numbers

Linear Alkylbenzene Sulfonate is not a single chemical entity but rather a family of related compounds. The specific CAS number can vary depending on the length of the alkyl chain, the position of the phenyl group, and the salt form. The following table summarizes the CAS numbers for several common forms of LAS.

Chemical NameCAS NumberTypical Alkyl Chain LengthSalt Form
Sodium Dodecylbenzene Sulfonate25155-30-0C12Sodium
Linear Alkylbenzene Sulfonic Acid27176-87-0C10-C13Acid
Benzenesulfonic acid, C10-16-alkyl derivs.68584-22-5C10-C16Acid
Sodium C10-13 Alkylbenzene Sulfonate68411-30-3C10-C13Sodium
Benzenesulfonic acid, alkyl derivs.42615-29-2GeneralAcid
Ammonium Dodecylbenzene Sulfonate1331-61-9C12Ammonium

Synthesis of Linear Alkylbenzene Sulfonate

The commercial production of Linear Alkylbenzene Sulfonate is a multi-step process that begins with the synthesis of the precursor, Linear Alkylbenzene (LAB). The LAB is then sulfonated, neutralized, and dried to produce the final LAS product.

The overall synthesis can be broken down into the following key stages:

  • Alkylation: Production of Linear Alkylbenzene (LAB) from the reaction of linear olefins with benzene.

  • Sulfonation: Introduction of a sulfonic acid group onto the benzene ring of LAB.

  • Aging/Digestion: Allowing the reaction mixture to stand to ensure complete sulfonation and isomerization.

  • Neutralization: Conversion of the linear alkylbenzene sulfonic acid to its corresponding salt.

  • Drying/Purification: Removal of water and any unreacted starting materials or byproducts.

Industrial Scale Synthesis: Continuous Falling Film Sulfonation

The most common industrial method for the production of LAS is through continuous sulfonation of LAB with sulfur trioxide (SO₃) in a falling film reactor.[1] This method is favored for its high efficiency and throughput.

Experimental Protocol:

  • Preparation of Sulfonating Agent: Sulfur trioxide gas is typically generated by the catalytic oxidation of sulfur dioxide. The SO₃ gas is then diluted with dry air to a concentration of 4-8% to control the reaction rate and dissipate heat.[2]

  • Sulfonation Reaction: Liquid Linear Alkylbenzene is introduced at the top of a series of vertical tubes that constitute the falling film reactor. The LAB flows down the inner walls of the tubes as a thin film. The diluted SO₃ gas is introduced concurrently, flowing downwards in the center of the tubes.[3] The reaction is highly exothermic, and the reactor is cooled with a water jacket to maintain the reaction temperature between 40-50°C.[2] The molar ratio of SO₃ to LAB is typically maintained between 1.05 and 1.2 to ensure complete conversion of the LAB.[2]

  • Aging: The resulting linear alkylbenzene sulfonic acid is passed through an aging vessel for a period of 30 to 60 minutes to allow for the completion of the reaction and the conversion of any intermediate anhydrides to the desired sulfonic acid.[2]

  • Neutralization: The crude sulfonic acid is then continuously neutralized with a sodium hydroxide solution (typically 40-50%) in a high-shear mixer. The temperature is carefully controlled to remain below 50°C to prevent hydrolysis of the sulfonate. The pH is adjusted to a final value of 7.5-8.0.[2]

  • Purification and Drying: The resulting LAS slurry contains water, unreacted LAB, and sodium sulfate as the primary impurity. The water content is reduced by spray drying or other drying methods to produce a final powder or granule with the desired active matter content.

Laboratory Scale Synthesis: Sulfonation with Sulfuric Acid or Oleum

For laboratory-scale synthesis, sulfonation can be conveniently carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid).

Experimental Protocol:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser, add 35 mL (approximately 34.6 g) of dodecylbenzene.[4]

  • Sulfonation: While stirring, slowly add 35 mL of 98% sulfuric acid from the dropping funnel. The temperature of the reaction mixture should be maintained below 40°C by using an ice bath. After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.[4]

  • Work-up and Separation: Cool the reaction mixture to 40-50°C and slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower aqueous layer containing sulfuric acid and some water-soluble impurities is discarded. The upper organic layer is the crude dodecylbenzene sulfonic acid.[4]

  • Neutralization: Prepare an 80 mL solution of 10% sodium hydroxide. In a separate 250 mL four-necked flask, add approximately 60-70 mL of the NaOH solution. While stirring, slowly add the crude dodecylbenzene sulfonic acid from the previous step, maintaining the temperature at 40-50°C. Adjust the pH to 7-8 using the remaining 10% sodium hydroxide solution.[4]

  • Purification: The resulting paste contains the sodium dodecylbenzene sulfonate along with unreacted dodecylbenzene and sodium sulfate. The product can be purified by techniques such as extraction or recrystallization. For a simpler purification, adding a small amount of sodium chloride can help in precipitating the product, which can then be collected by filtration to yield a white paste.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the synthesis and properties of linear alkylbenzene sulfonate.

Table 1: Comparison of Sulfonating Agents in LAS Synthesis

Sulfonating AgentTypical Reaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Sulfur Trioxide (SO₃) 40-50°C, Molar Ratio (SO₃:LAB) 1.05-1.2:1[2]> 98%High efficiency, continuous process, high purity product.Requires specialized equipment for handling SO₃ gas.
Concentrated Sulfuric Acid (H₂SO₄) 60-70°C, extended reaction time (2h)[4]~90-95%Readily available, simpler laboratory setup.Slower reaction rate, lower yield, generates more byproducts.
Oleum (Fuming H₂SO₄) 55 ±1 °C, 30 min reaction time[6]> 95%Higher reactivity than H₂SO₄, faster reaction.Highly corrosive and hazardous to handle.
Chlorosulfonic Acid (ClSO₃H) Room temperature, stoichiometric reactionHighFast reaction, irreversible.Toxic, produces corrosive HCl gas as a byproduct.[4]

Table 2: Physical and Chemical Properties of Linear Alkylbenzene Sulfonic Acid (LABSA)

PropertyValue
Appearance Brown, viscous liquid
Molecular Weight 318-322 g/mol [7]
Melting Point 10 °C[7]
Boiling Point 315 °C[7]
Specific Gravity 1.2[7]
Active Matter Typically > 96%
Free Oil (Unsulfonated LAB) < 1.5%[7]
Free Sulfuric Acid < 1.5%

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of linear alkylbenzene sulfonate.

LAS_Synthesis_Workflow cluster_raw_materials Raw Material Preparation cluster_synthesis LAS Synthesis cluster_purification Purification & Finishing Benzene Benzene Alkylation Alkylation (Friedel-Crafts) Benzene->Alkylation Linear_Olefins Linear Olefins Linear_Olefins->Alkylation LAB Linear Alkylbenzene (LAB) Alkylation->LAB Sulfonation Sulfonation LAB->Sulfonation Sulfonating Agent (e.g., SO₃) LAS_Acid Linear Alkylbenzene Sulfonic Acid Sulfonation->LAS_Acid Neutralization Neutralization LAS_Acid->Neutralization Base (e.g., NaOH) LAS_Salt Linear Alkylbenzene Sulfonate (LAS) Neutralization->LAS_Salt Drying Drying LAS_Salt->Drying Final_Product Final LAS Product (Powder/Granules) Drying->Final_Product

Caption: General workflow for the synthesis of Linear Alkylbenzene Sulfonate.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anionic surfactants are a cornerstone of formulation science, playing a critical role in everything from detergents and personal care products to advanced drug delivery systems.[1][2][3][4][5] Their amphiphilic nature, consisting of a negatively charged hydrophilic head group and a lipophilic hydrocarbon tail, allows them to modify the properties of interfaces, a phenomenon essential for creating stable emulsions, solubilizing poorly soluble drugs, and enhancing the wetting of surfaces.[1][2][6][7][8] This guide provides a comprehensive overview of the core physical and chemical characteristics of anionic surfactants, with a focus on the quantitative data and experimental methodologies relevant to research and development.

Classification of Anionic Surfactants

Anionic surfactants are broadly categorized based on the chemical nature of their polar head group.[2][9] This classification is crucial as it dictates many of the surfactant's properties, including its sensitivity to pH and tolerance to hard water. The primary classes are Sulfates, Sulfonates, Carboxylates, and Phosphates.[2][9][10]

G cluster_sulfates Examples cluster_sulfonates Examples cluster_carboxylates Examples cluster_phosphates Examples Anionic_Surfactants Anionic Surfactants Sulfates Sulfates (R-O-SO3-) Anionic_Surfactants->Sulfates Sulfonates Sulfonates (R-SO3-) Anionic_Surfactants->Sulfonates Carboxylates Carboxylates (R-COO-) Anionic_Surfactants->Carboxylates Phosphates Phosphates (R-O-PO3^2-) Anionic_Surfactants->Phosphates SDS Sodium Dodecyl Sulfate (SDS) Sulfates->SDS SLES Sodium Laureth Sulfate (SLES) Sulfates->SLES LAS Linear Alkylbenzene Sulfonates (LAS) Sulfonates->LAS AOS Alpha-Olefin Sulfonates (AOS) Sulfonates->AOS Soaps Soaps (e.g., Sodium Stearate) Carboxylates->Soaps Ether_Carboxylates Ether Carboxylates Carboxylates->Ether_Carboxylates Alkyl_Phosphates Alkyl Phosphates Phosphates->Alkyl_Phosphates

Figure 1. Classification of Anionic Surfactants.

Core Physical Characteristics

The behavior of anionic surfactants in solution is governed by a set of key physical parameters. These properties are interdependent and are influenced by the surfactant's structure, concentration, temperature, and the composition of the surrounding medium.

In aqueous solutions, surfactant molecules, known as monomers, exist individually at low concentrations. As the concentration increases, they begin to adsorb at interfaces, such as the air-water interface.[2] Once the interface is saturated, a phenomenon known as self-assembly or micellization occurs.[8] This is the spontaneous formation of colloidal-sized aggregates called micelles, where the hydrophobic tails are sequestered from the water in the core, and the hydrophilic heads form a protective outer shell.[11][12]

The Critical Micelle Concentration (CMC) is the specific concentration at which micelles begin to form.[11][13] It is a fundamental property of any surfactant.[13] Below the CMC, changes in surfactant concentration significantly affect properties like surface tension; above the CMC, these properties remain relatively constant as additional surfactant molecules predominantly form new micelles.[13] The CMC is influenced by temperature, pressure, and the presence of electrolytes.[13]

Surfactants are defined by their ability to lower the surface tension of a liquid or the interfacial tension between two liquids.[7] This occurs because the amphiphilic molecules preferentially adsorb at the interface, disrupting the cohesive energy between solvent molecules. The effectiveness of a surfactant is often judged by how much it can lower the surface tension and the concentration required to do so. Generally, as surfactant concentration increases, surface tension decreases until the CMC is reached, after which it plateaus.[8][11][13]

The Krafft point is the minimum temperature at which a surfactant can form micelles.[14] Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, meaning micelles will not form, and the surfactant exists in a crystalline or hydrated solid form.[14][15] At the Krafft point, the solubility of the surfactant becomes equal to the CMC, leading to a sharp increase in solubility as the dissolved monomers begin to form micelles.[14][15] This parameter is particularly important for ionic surfactants and is influenced by the length of the alkyl chain and the nature of the head group and counter-ion.[14][16]

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[17][18][19] For non-ionic surfactants, the scale typically ranges from 0 to 20, with lower values indicating a more lipophilic (oil-soluble) character and higher values indicating a more hydrophilic (water-soluble) nature.[17][18] While originally developed for non-ionic surfactants, the concept has been extended to ionic surfactants, which can have HLB values up to 40.[20][21] The HLB system is invaluable for selecting the appropriate surfactant for a specific application, such as emulsification.[17][18]

  • HLB 3-6: W/O (water-in-oil) emulsifiers[17]

  • HLB 7-9: Wetting and spreading agents[17]

  • HLB 8-16: O/W (oil-in-water) emulsifiers[17]

  • HLB 13-16: Detergents[17]

  • HLB 16-18: Solubilizers[17]

Quantitative Data for Common Anionic Surfactants

The following tables summarize key quantitative data for several widely used anionic surfactants. Values can vary depending on experimental conditions such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

SurfactantChemical FormulaCMC (mM in water at 25°C)Reference
Sodium Octyl SulfateC8H17NaO4S130[13]
Sodium Decyl SulfateC10H21NaO4S33
Sodium Dodecyl Sulfate (SDS)C12H25NaO4S8.3[13]
Sodium Tetradecyl SulfateC14H29NaO4S2.1[13]
Sodium Dodecylbenzene Sulfonate (SDBS)C18H29NaO3S1.52 - 2.85[22]

Table 2: Krafft Point and Surface Tension at CMC (γCMC)

SurfactantKrafft Point (°C)γCMC (mN/m at 25°C)Reference
Sodium Decyl Sulfate1739.5
Sodium Dodecyl Sulfate (SDS)838.5
Sodium Tetradecyl Sulfate2037.5
Sodium Hexadecyl Sulfate3136.5
Sodium Dodecylbenzene Sulfonate (SDBS)18~33.0[22]

Chemical Characteristics

When dissolved in water, anionic surfactants dissociate into a negatively charged amphiphilic anion and a cation (counter-ion), typically Na+ or K+.[9][23][24] The electrostatic repulsion between the negatively charged head groups is a significant factor that opposes micelle formation.[25] This repulsion is also responsible for the negative charge that surfactants impart to surfaces and particles, which is the basis for their dispersing and stabilizing properties.[2]

The addition of electrolytes, such as NaCl, to a solution of anionic surfactants has a pronounced effect on their properties. The added cations can screen the electrostatic repulsion between the negatively charged head groups, both at the air-water interface and in the micelles.[26][27] This charge screening makes it easier for surfactant molecules to pack together, resulting in:

  • A decrease in the CMC: Less surfactant is needed to overcome the repulsive forces to form micelles.[28]

  • An increase in micelle size: Reduced repulsion allows more monomers to aggregate.

  • A greater reduction in surface tension: The interface can become more densely packed with surfactant molecules.[26][28]

The influence of pH varies significantly among the different classes of anionic surfactants.

  • Sulfates and Sulfonates: These are salts of strong acids and remain ionized (and thus effective) over a wide pH range, including in acidic conditions.

  • Carboxylates (Soaps): These are salts of weak fatty acids. In acidic solutions (low pH), the carboxylate head group becomes protonated (R-COO- + H+ ↔ R-COOH), forming the insoluble fatty acid. This causes the surfactant to precipitate and lose its effectiveness. They are therefore most effective in neutral to alkaline conditions.

  • Phosphates: Similar to carboxylates, phosphate-based surfactants are salts of weak acids and their performance is pH-dependent.

Experimental Protocols

Accurate characterization of anionic surfactants requires robust experimental methods. Below are detailed protocols for determining key parameters.

The CMC is not a single point but a narrow concentration range. It is typically determined by plotting a physical property of the surfactant solution as a function of its concentration and identifying the breakpoint in the curve.[11][29]

Method 1: Surface Tensiometry This is one of the most common methods for determining the CMC.[11][29]

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant because the interface is saturated, and any added surfactant forms micelles in the bulk solution.[11][13]

  • Apparatus: A tensiometer (using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the anionic surfactant in deionized water.

    • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

    • Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.

    • Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C).

    • The plot will show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[11]

G start Start prep_stock Prepare Surfactant Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (γ) for each concentration prep_dilutions->measure_st plot_data Plot γ vs. log(Concentration) measure_st->plot_data analyze_plot Identify two linear regions and find their intersection plot_data->analyze_plot end Determine CMC analyze_plot->end

Figure 2. Workflow for CMC determination via surface tensiometry.

Method 2: Conductivity Measurement

  • Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. The plot of conductivity versus concentration exhibits a change in slope at the CMC. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the slope decreases because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions.[25]

  • Apparatus: A conductivity meter.

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot specific conductivity versus surfactant concentration.

    • The plot will consist of two lines with different slopes. The CMC is the concentration at the point of their intersection.

  • Principle: The Krafft point is determined by identifying the temperature at which the solubility of the surfactant rapidly increases.

  • Procedure:

    • Prepare several surfactant solutions at a concentration known to be above the CMC.

    • Cool the solutions until the surfactant precipitates, making them turbid.

    • Slowly heat each solution in a controlled temperature water bath while stirring.

    • The Krafft point is the temperature at which the solution suddenly becomes clear.[14]

    • Alternatively, conductivity can be measured as a function of temperature. A sharp increase in conductivity will be observed at the Krafft point as the solid surfactant dissolves to form highly mobile ions and micelles.

References

A Technical Guide to the Solubility of UFARYL DL 85 in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of UFARYL DL 85, an anionic surfactant widely used in various industrial applications. Understanding the solubility of this compound in different laboratory solvents is crucial for formulation development, quality control, and toxicological studies. UFARYL DL 85 is primarily composed of sodium linear alkylbenzene sulfonate (LAS), a mixture of homologous compounds with alkyl chain lengths typically ranging from C10 to C13. The solubility characteristics can be influenced by the specific distribution of these alkyl chains and the presence of isomers.

Core Concepts in Surfactant Solubility

The solubility of a surfactant like UFARYL DL 85 is governed by its amphiphilic nature, possessing both a hydrophilic (water-loving) sulfonate head group and a hydrophobic (water-fearing) alkylbenzene tail. In aqueous solutions, at concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which significantly enhances the apparent solubility. The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the solubility is limited.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for sodium linear alkylbenzene sulfonate (LAS), the primary component of UFARYL DL 85, in various common laboratory solvents. It is important to note that the solubility of commercial LAS products can vary due to differences in the alkyl chain length distribution and the presence of isomers.

SolventChemical FormulaTypeSolubility (at approx. 20-25°C)Citations
WaterH₂OPolar Protic250 g/L[1][2][3][4][5]
MethanolCH₃OHPolar ProticSoluble[6][7][8]
EthanolC₂H₅OHPolar ProticSoluble[6][9][10]
AcetoneC₃H₆OPolar AproticInsoluble[6]
ChloroformCHCl₃NonpolarInsoluble[6]
TolueneC₇H₈NonpolarInsoluble[6]
BenzeneC₆H₆NonpolarInsoluble[6]
CyclohexaneC₆H₁₂NonpolarInsoluble[6]
Dimethylformamide (DMF)C₃H₇NOPolar AproticPotentially Soluble[9]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticPotentially Soluble[6][9]

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Aqueous Solubility Determination (based on OECD Guideline 105)

This method is suitable for determining the water solubility of substances.

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium. Two primary methods are recommended based on the expected solubility:

  • Flask Method: Suitable for substances with a solubility of ≥ 10⁻² g/L.

  • Column Elution Method: Suitable for substances with a solubility of < 10⁻² g/L.

Apparatus:

  • Constant temperature bath or shaker.

  • Analytical balance.

  • pH meter.

  • Centrifuge (for the Flask Method).

  • Apparatus for the Column Elution Method (e.g., microcolumn, pump, fraction collector).

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (Flask Method - Abridged):

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated in a constant temperature bath until equilibrium is reached.

  • The solution is centrifuged to separate the undissolved substance.

  • The concentration of the substance in the clear supernatant is determined using a validated analytical method.

Organic Solvent Solubility Determination (General Protocol)

While specific standardized guidelines for organic solvents are less common for surfactants, the principles of the ASTM E1148 standard for aqueous solubility can be adapted.

Principle: To determine the saturation concentration of the solute in the solvent at a specific temperature.

Apparatus:

  • Constant temperature shaker or magnetic stirrer with a hot plate.

  • Analytical balance.

  • Thermostatically controlled environment (e.g., incubator, water bath).

  • Filtration or centrifugation equipment.

  • Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis).

Procedure (Abridged):

  • Add an excess of UFARYL DL 85 to a known volume of the organic solvent in a sealed vessel.

  • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the mixture to settle.

  • Separate the saturated solution from the excess solid by filtration or centrifugation, ensuring no temperature change during this step.

  • Analyze a known aliquot of the clear supernatant to determine the concentration of the dissolved UFARYL DL 85 using a suitable and validated analytical method.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of UFARYL DL 85 in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_substance Prepare UFARYL DL 85 start->prep_substance prep_solvent Prepare Solvent start->prep_solvent add_excess Add excess UFARYL DL 85 to solvent prep_substance->add_excess prep_solvent->add_excess agitate Agitate at constant temperature add_excess->agitate check_eq Periodically sample and analyze agitate->check_eq equilibrium Equilibrium reached? check_eq->equilibrium equilibrium->agitate No separate Separate solid and liquid phases equilibrium->separate Yes analyze Analyze supernatant concentration separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: General workflow for determining the solubility of UFARYL DL 85.

Logical Relationship of Surfactant Solubility Factors

This diagram illustrates the key factors influencing the solubility of an anionic surfactant like UFARYL DL 85.

G cluster_surfactant Surfactant Properties cluster_solvent Solvent Properties Solubility Surfactant Solubility AlkylChain Alkyl Chain Length AlkylChain->Solubility Isomerism Isomerism Isomerism->Solubility CMC Critical Micelle Concentration (CMC) CMC->Solubility KrafftPoint Krafft Point KrafftPoint->Solubility Polarity Polarity Polarity->Solubility Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of UFARYL DL 85.

References

critical micelle concentration of linear alkylbenzene sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Critical Micelle Concentration of Linear Alkylbenzene Sulfonates

Introduction

Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely used in the detergent and cleaning products industry due to their excellent cleaning properties and cost-effectiveness.[1] A key parameter governing the behavior of LAS in solution is the critical micelle concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[2] Below the CMC, LAS molecules exist primarily as monomers, and they tend to adsorb at interfaces, such as the air-water interface, causing a reduction in surface tension.[3] Above the CMC, the interfaces become saturated, and any additional surfactant molecules form micelles in the bulk of the solution, with the hydrophobic alkyl chains forming the core and the hydrophilic sulfonate groups facing the aqueous environment.[2]

Understanding the CMC is crucial for optimizing formulations, as many important surfactant properties, including solubilization, detergency, and foaming, are significantly enhanced above this concentration. This guide provides a comprehensive overview of the factors influencing the CMC of LAS, presents quantitative data, details experimental protocols for its determination, and illustrates key relationships through diagrams.

Factors Influencing the Critical Micelle Concentration of LAS

The CMC of linear alkylbenzene sulfonates is not a fixed value but is influenced by a variety of factors related to both the molecular structure of the surfactant and the conditions of the aqueous solution.

  • Alkyl Chain Length : The length of the linear alkyl chain is one of the most significant factors. An increase in the number of carbon atoms in the hydrophobic tail leads to a logarithmic decrease in the CMC.[4] This is because longer hydrophobic chains result in lower surfactant solubility in water, thus promoting aggregation into micelles at lower concentrations.[5] For LAS, the CMC is approximately halved for each additional methylene group in the alkyl chain.[5] Commercial LAS is typically a mixture of homologues with alkyl chain lengths ranging from 10 to 14 carbon atoms.[1]

  • Position of the Phenyl Group (Isomerism) : The position at which the phenyl ring is attached to the alkyl chain also affects the CMC. While commercial LAS consists of various isomers, the general principle is that moving the hydrophilic group (the sulfonate-phenyl group) towards the center of the hydrophobic chain increases the CMC. This is because it makes the surfactant molecule bulkier and less efficient at packing into a micelle.

  • Nature of the Counterion : As anionic surfactants, the properties of LAS in solution are influenced by the associated positive ion (counterion). The type of counterion can impact the CMC; for instance, divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are more effective at shielding the electrostatic repulsion between the anionic head groups than monovalent cations like sodium (Na⁺).[6][7] This enhanced shielding promotes micelle formation, thereby lowering the CMC.[8] The hydrated radius and binding efficiency of the counterion play a crucial role in this effect.[4][8]

  • Addition of Electrolytes : The presence of electrolytes, such as salts, in the solution decreases the CMC of ionic surfactants like LAS.[4] The added ions reduce the electrostatic repulsion between the charged sulfonate head groups in the micelles, which lowers the free energy of micellization and favors micelle formation at a lower surfactant concentration.[6]

  • Temperature : The effect of temperature on the CMC of ionic surfactants is generally less pronounced compared to non-ionic surfactants.[4] For LAS, changes in temperature can slightly alter the CMC, with studies determining CMC values at various temperatures to understand the thermodynamics of micellization.[5]

Quantitative Data on CMC of LAS

The following table summarizes the critical micelle concentration values for various linear alkylbenzene sulfonates under different conditions as reported in the literature. Commercial LAS is a mixture of homologues and isomers, so values can vary.

LAS Homologue/MixtureCounterionConditionsCMC (mmol/L)CMC (g/L)Reference
C10-LASNa⁺25°C, low salinity6.9~2.26[9]
Commercial NaLAS (Avg. C11.6)Na⁺25°C, low salinity2.00.668[6][10]
C12-LASNa⁺25°C, low salinity~0.290.1[1]
C13-LASNa⁺25°C, low salinity0.44~0.16[9]
Commercial NaLAS (Avg. C11.6)Na⁺/Ca²⁺25°C, in presence of CaCl₂Decreases with increasing Ca²⁺Decreases with increasing Ca²⁺[6][7]

Note: Conversions between mmol/L and g/L are approximate and depend on the specific molecular weight of the LAS homologue.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of LAS. The choice of method depends on the nature of the surfactant and the available instrumentation. The underlying principle of all methods is to monitor a physical property of the surfactant solution that exhibits an abrupt change at the CMC.[3]

Surface Tension Method (Tensiometry)

This is one of the most common and direct methods for CMC determination.[3][11]

Principle : Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers remains relatively constant. Consequently, the surface tension also remains constant or changes very little with further increases in total surfactant concentration. The CMC is determined from the break point in a plot of surface tension versus the logarithm of surfactant concentration.[3][11]

Detailed Protocol :

  • Preparation of Stock Solution : Accurately weigh a known amount of LAS and dissolve it in a specific volume of deionized water (or a relevant buffer/electrolyte solution) to prepare a concentrated stock solution.

  • Preparation of Dilutions : Prepare a series of solutions with decreasing concentrations of LAS from the stock solution through serial dilution. The concentration range should span the expected CMC.

  • Surface Tension Measurement :

    • Calibrate the tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method) with deionized water.[6]

    • Measure the surface tension of each prepared LAS solution, starting from the most dilute to avoid cross-contamination.

    • Ensure the system reaches equilibrium before each measurement and maintain a constant temperature.[6]

  • Data Analysis :

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[12]

    • The resulting plot will typically show two linear regions with different slopes.[11]

    • Fit straight lines to the data points in the regions below and above the CMC.

    • The concentration at the intersection of these two lines is the critical micelle concentration.[11]

Conductivity Method

Principle : This method is suitable for ionic surfactants like LAS.[11] It relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, LAS exists as individual ions (alkylbenzene sulfonate anion and its counterion), and the specific conductance increases linearly with concentration. Above the CMC, micelles are formed. These micelles are much larger and less mobile than the individual monomers and bind a fraction of the counterions, leading to a decrease in the slope of the specific conductance versus concentration plot. The CMC is identified as the concentration at the break point in this plot.[11][13]

Fluorescence Spectroscopy

Principle : This technique uses a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its local environment.[14] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. By plotting a ratio of the intensities of specific emission peaks against the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.[11][14]

Visualizations

Logical Relationships

cluster_factors Influencing Factors cluster_structure cluster_conditions CMC Critical Micelle Concentration (CMC) of LAS Structure Molecular Structure Structure->CMC Alkyl_Chain Alkyl Chain Length Isomer Phenyl Isomer Position Counterion Counterion Type Conditions Solution Conditions Conditions->CMC Electrolyte Electrolyte Conc. Temperature Temperature Alkyl_Chain->CMC Longer Chain → Lower CMC Isomer->CMC Central Phenyl → Higher CMC Counterion->CMC Divalent (Ca²⁺) → Lower CMC Electrolyte->CMC Higher Salt → Lower CMC Temperature->CMC Minor Effect for LAS start Start: Prepare LAS Stock Solution dilutions Create Series of Dilutions (spanning expected CMC) start->dilutions measure Measure Surface Tension (e.g., Wilhelmy Plate Method) dilutions->measure plot Plot: Surface Tension (γ) vs. log(Concentration) measure->plot analyze Identify Inflection Point (Intersection of two linear fits) plot->analyze end Result: Determine CMC analyze->end

References

Ecotoxicological Effects of UFARYL DL 85 on Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of UFARYL DL 85, a commercial anionic surfactant, on various microorganisms. The primary active component of UFARYL DL 85 is sodium linear alkylbenzene sulfonate (LAS). This document summarizes key toxicity data, details standardized experimental protocols for assessing microbial toxicity, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Ecotoxicity Data

The ecotoxicological impact of UFARYL DL 85, primarily due to its active ingredient LAS, has been evaluated across a range of microorganisms. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50), no-observed-effect concentration (NOEC), lowest-observed-effect concentration (LOEC), and minimum inhibitory concentration (MIC). These values are crucial for environmental risk assessments and for understanding the potential impact of this surfactant on microbial ecosystems.

Microorganism TypeSpeciesEndpointConcentration (mg/L)Reference
Bacteria Nitrosomonas europaeaEC50 (Metabolic Activity)38[1]
Nitrosomonas europaeaEC50 (Growth Rate & Viability)14[1]
Nitrosomonas sp. (strain L11)EC50 (Metabolic Activity)33[1]
Nitrosomonas sp. (strain L11)EC50 (Growth Rate & Viability)10[1]
Nitrosospira sp. (strain L1)EC50 (Metabolic Activity)6[1]
Nitrosospira sp. (strain L1)EC50 (Growth Rate & Viability)3[1]
Nitrosospira sp. (strain 40Kl)EC50 (Metabolic Activity)10[1]
Nitrosospira sp. (strain 40Kl)EC50 (Growth Rate & Viability)4[1]
Activated SludgeEC50 (Nitrification Inhibition)>496 (4-hour)[2]
Algae Nannochloropsis oculataEC50 (Growth Inhibition)3.05 (72-hour)[3]
Nostoc muscorumToxicity evident at doses > 0.001%>10[4]

Experimental Protocols

The assessment of the ecotoxicological effects of substances like UFARYL DL 85 on microorganisms is conducted using standardized and validated methods. The following are detailed protocols for two key experiments cited in the literature.

Activated Sludge Respiration Inhibition Test (OECD 209)

This test evaluates the effect of a substance on the respiration rate of microorganisms in activated sludge, which is a key process in wastewater treatment plants.

Objective: To determine the ECx (e.g., EC50) and/or the No-Observed-Effect Concentration (NOEC) of a test substance on the respiration of activated sludge microorganisms.

Principle: The rate of oxygen consumption of a microbial community in activated sludge is measured in the presence of varying concentrations of the test substance and compared to a control. Inhibition of respiration is a measure of the substance's toxicity.

Apparatus:

  • Oxygen monitoring system (oxygen electrode with a meter)

  • Aeration and stirring equipment

  • Incubation vessels

  • pH meter

Procedure:

  • Preparation of Activated Sludge: Collect fresh activated sludge from a well-operated domestic wastewater treatment plant. The sludge should be washed and resuspended in a mineral medium. The concentration of suspended solids is adjusted to a specific level (e.g., 1.5 g/L).

  • Test Concentrations: Prepare a geometric series of at least five concentrations of the test substance. A control (without the test substance) and a reference substance (e.g., 3,5-dichlorophenol) are run in parallel.

  • Incubation: Add the activated sludge, a synthetic sewage feed, and the respective concentrations of the test substance to the incubation vessels. The mixture is aerated and stirred at a constant temperature (typically 20 ± 2 °C) and pH (7.5 ± 0.5) for a defined period (usually 3 hours).

  • Measurement of Respiration Rate: After the incubation period, the oxygen concentration in each vessel is measured over a specific time interval to determine the rate of oxygen consumption.

  • Data Analysis: The percentage of inhibition of the respiration rate for each test concentration is calculated relative to the control. The EC50 and NOEC values are then determined using appropriate statistical methods.

Nitrification Inhibition Test (ISO 9509)

This method specifically assesses the inhibitory effect of a substance on the nitrification process carried out by autotrophic bacteria in activated sludge.

Objective: To determine the concentration of a substance that inhibits the oxidation of ammonia to nitrite and nitrate by 50% (EC50).

Principle: The rate of nitrification by a suspension of nitrifying activated sludge is measured in the presence of different concentrations of the test substance. The inhibition of nitrification is determined by measuring the concentration of oxidized nitrogen (nitrite and nitrate) produced or the amount of ammonium consumed compared to a control.

Apparatus:

  • Incubation flasks

  • Aeration system

  • Shaker or stirrer

  • Analytical equipment for measuring ammonium, nitrite, and nitrate concentrations (e.g., spectrophotometer, ion chromatograph).

Procedure:

  • Preparation of Nitrifying Sludge: Use activated sludge with a known and suitable nitrifying activity. The sludge is washed and its suspended solids concentration is determined.

  • Test Setup: Prepare a series of test flasks containing a mineral medium, an ammonium source, and varying concentrations of the test substance. A control without the test substance and a reference inhibitor (e.g., N-allylthiourea) are also included.

  • Incubation: Add the prepared nitrifying sludge to each flask. The flasks are then incubated with aeration and agitation at a constant temperature (e.g., 20-25°C) for a period of up to 24 hours.

  • Sampling and Analysis: Samples are taken from each flask at the beginning and end of the incubation period (and optionally at intermediate times). The concentrations of ammonium, nitrite, and nitrate are measured.

  • Calculation of Inhibition: The rate of nitrification is calculated for each concentration. The percentage inhibition is then determined by comparing the nitrification rates in the test flasks to the control. The EC50 is calculated from the concentration-response curve.

Mandatory Visualizations

Mechanism of Action of UFARYL DL 85 (LAS) on a Bacterial Cell

The primary ecotoxicological effect of UFARYL DL 85 stems from the interaction of its main component, sodium linear alkylbenzene sulfonate (LAS), with the microbial cell envelope. As an anionic surfactant, LAS disrupts the structural and functional integrity of the cell membrane, leading to a cascade of detrimental effects. This diagram illustrates the proposed mechanism of action.

cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm LAS_Monomers UFARYL DL 85 (LAS Monomers) Cell_Wall Cell Wall LAS_Monomers->Cell_Wall Penetration Cell_Membrane Cell Membrane (Phospholipid Bilayer) Cell_Wall->Cell_Membrane Interaction with Membrane Surface Membrane_Disruption Membrane Disruption: - Increased Permeability - Loss of Ion Gradients - Altered Membrane Potential Cell_Membrane->Membrane_Disruption Insertion of Hydrophobic Tails Proteins Cellular Proteins Protein_Denaturation Protein Denaturation Proteins->Protein_Denaturation Unfolding and Loss of Function Metabolic_Pathways Metabolic Pathways (e.g., Respiration) Cell_Lysis Cell Lysis and Death Metabolic_Pathways->Cell_Lysis Leads to Membrane_Disruption->Proteins Leads to Membrane_Disruption->Metabolic_Pathways Inhibition of Membrane_Disruption->Cell_Lysis Directly causes Protein_Denaturation->Metabolic_Pathways Inhibition of

Caption: Mechanism of UFARYL DL 85 (LAS) toxicity on a bacterial cell.

Experimental Workflow for OECD 209 Activated Sludge Respiration Inhibition Test

The following diagram outlines the key steps involved in performing the OECD 209 test to assess the toxicity of a substance on activated sludge microorganisms.

Start Start Prepare_Sludge 1. Prepare Activated Sludge (Wash and Adjust Concentration) Start->Prepare_Sludge Prepare_Solutions 2. Prepare Test Solutions (Substance, Control, Reference) Prepare_Sludge->Prepare_Solutions Incubation 3. Incubate Sludge with Solutions (3 hours, 20°C, Aeration) Prepare_Solutions->Incubation Measure_Respiration 4. Measure Oxygen Consumption Rate Incubation->Measure_Respiration Calculate_Inhibition 5. Calculate % Inhibition (Relative to Control) Measure_Respiration->Calculate_Inhibition Determine_Endpoints 6. Determine EC50 and NOEC (Statistical Analysis) Calculate_Inhibition->Determine_Endpoints End End Determine_Endpoints->End

Caption: Workflow for the OECD 209 toxicity test.

References

Methodological & Application

Application Note: Considerations for Detergent-Based Cell Lysis and a Protocol Using a Standard Anionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to UFARYL DL 85

UFARYL DL 85 is an anionic surfactant identified as a linear alkylbenzene sulfonate (LAS)[1][2][3][4]. It is produced as a free-flowing powder and is primarily utilized as a key active ingredient in the household and industrial cleaning sectors[1][4]. Its main applications include the formulation of toilet care products, detergent powders, and cleaning blocks, where it provides excellent detergency and wetting properties[2][3][4][5]. The chemical composition and manufacturing process are optimized for these industrial purposes[1][5].

Assessment of UFARYL DL 85 for Cell Lysis Protocols

  • Lack of Biological Application Data: There is no documented use of UFARYL DL 85 in any peer-reviewed scientific literature or standard biological protocols for applications such as cell lysis, protein extraction, or any other biochemical assay. Its efficacy and effects on biological components are entirely unknown.

  • Industrial Grade and Potential Impurities: UFARYL DL 85 is manufactured for industrial cleaning applications[1][4]. Industrial-grade chemicals may contain impurities, such as heavy metals or byproducts from the manufacturing process, which could be detrimental to sensitive biological samples. These impurities can inhibit enzymatic activity, interfere with downstream assays (e.g., immunoassays, mass spectrometry), and induce artifacts.

  • Unknown Effects on Protein Integrity: Detergents for cell lysis must be carefully chosen to either preserve the native protein structure (non-denaturing) or to completely denature proteins uniformly (denaturing), depending on the downstream application. As an uncharacterized detergent in a biological context, the effects of UFARYL DL 85 on protein folding, structure, and function are unknown. Using it could lead to unpredictable and non-reproducible results.

The following diagram illustrates the disparity between the intended application of UFARYL DL 85 and the requirements for a biological research-grade reagent.

cluster_0 UFARYL DL 85 Profile cluster_1 Biological Research Reagent Requirements Ufaryl UFARYL DL 85 (Linear Alkylbenzene Sulfonate) IndustrialApp Primary Applications: - Household Detergents - Toilet Care Blocks - Industrial Cleaners Ufaryl->IndustrialApp IndustrialGrade Grade: Industrial (Potential for impurities affecting biological assays) Ufaryl->IndustrialGrade Req Cell Lysis Reagent Ufaryl->Req Not Recommended HighPurity High Purity: - Minimal impurities - Lot-to-lot consistency Req->HighPurity DefinedEffects Characterized Effects: - Known impact on protein structure - Compatibility with downstream assays Req->DefinedEffects

Caption: Unsuitability of UFARYL DL 85 for biological research.

Alternative Anionic Surfactant for Cell Lysis: Sodium Dodecyl Sulfate (SDS)

For researchers requiring an anionic surfactant for complete cell disruption and protein denaturation, Sodium Dodecyl Sulfate (SDS) is the industry standard. SDS is a powerful detergent that effectively solubilizes cell membranes and denatures proteins by disrupting non-covalent bonds, making it ideal for applications like SDS-PAGE and Western blotting.

Application Note and Protocol for SDS-Based Cell Lysis

This section provides a detailed protocol for cell lysis using an SDS-based buffer. This method is suitable for the complete disruption of cells and the preparation of total cell lysates for subsequent analysis where protein denaturation is desired.

Detergents are amphipathic molecules that disrupt cell membranes by intercalating into the lipid bilayer.[6][7] SDS, being a strong anionic detergent, not only solubilizes the membrane but also binds to proteins, imparting a uniform negative charge and causing them to unfold from their native three-dimensional structures into linear polypeptide chains. This denaturation is crucial for separating proteins by size in SDS-PAGE.

cluster_membrane cluster_lysis Lysis Process p1 p2 p3 p4 MembraneSolubilization Membrane Solubilization (Mixed Micelles) p3->MembraneSolubilization p5 p6 SDS SDS Monomers SDS->MembraneSolubilization Intercalates ProteinDenaturation Protein Denaturation (Linearized, Negatively Charged) SDS->ProteinDenaturation Binds Protein Native Protein Protein->ProteinDenaturation

Caption: Mechanism of SDS-based cell lysis and protein denaturation.

This protocol is designed for cultured mammalian cells. Modifications for tissue samples are included.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Buffer (Radioimmunoprecipitation assay buffer) with SDS:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100 (can be omitted for a stronger denaturing buffer)

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Protocol Workflow:

start Start: Cultured Cells in Plate wash 1. Wash Cells: - Aspirate media - Rinse 2x with ice-cold PBS start->wash lyse 2. Add Lysis Buffer: - Add ice-cold RIPA buffer with inhibitors - Scrape cells wash->lyse incubate 3. Incubate: - Transfer lysate to microfuge tube - Incubate on ice (or rocker at 4°C) lyse->incubate centrifuge 4. Clarify Lysate: - Centrifuge at high speed (e.g., 14,000 x g) at 4°C incubate->centrifuge collect 5. Collect Supernatant: - Carefully transfer supernatant (containing soluble proteins) to a new tube centrifuge->collect quantify 6. Quantify Protein: - Use BCA or Bradford assay (ensure compatibility with SDS) collect->quantify end End: Store lysate at -80°C or use immediately quantify->end

Caption: Experimental workflow for SDS-based cell lysis.

Step-by-Step Methodology:

  • Preparation: Place culture dishes on ice. Aspirate the culture medium.

  • Cell Washing: Wash the cells twice with ice-cold PBS to remove any remaining media and serum proteins. Aspirate the PBS completely after the final wash.

  • Lysis: Add an appropriate volume of ice-cold SDS-containing lysis buffer (with freshly added protease/phosphatase inhibitors) to the plate. Use a cell scraper to harvest the cells into the buffer.

  • Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification and Storage: Determine the protein concentration using a detergent-compatible assay (e.g., BCA protein assay). Aliquot the lysate and store at -80°C for long-term use or use immediately for downstream applications.

For Tissue Samples:

  • Immediately after dissection, flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a mortar and pestle cooled with liquid nitrogen.

  • Transfer the powder to a tube containing ice-cold SDS lysis buffer and proceed with sonication or homogenization on ice to ensure complete lysis before proceeding to Step 4.

The following table summarizes key quantitative parameters for the described protocol.

ParameterRecommended Value/RangeNotes
Lysis Buffer Volume 200-500 µL per 10 cm dishAdjust based on cell confluency. The goal is a concentrated lysate.
SDS Concentration 0.1% - 1.0% (w/v)0.1% is sufficient for most applications in a RIPA formulation. Higher concentrations (e.g., in Laemmli buffer) are used for direct boiling for SDS-PAGE.
Incubation Time 15 - 30 minutesLonger times are generally not necessary with SDS-based buffers.
Incubation Temperature 4°C (on ice)Minimizes proteolytic degradation.
Centrifugation Speed 12,000 - 16,000 x gEnsures efficient pelleting of cellular debris.
Centrifugation Time 15 - 20 minutes
Expected Protein Yield 100 - 500 µg per 10 cm dishHighly dependent on cell type and confluency.
ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Yield - Insufficient lysis buffer- Incomplete cell lysis- Low cell number- Increase buffer volume- Ensure thorough scraping/homogenization; consider sonication- Start with a higher number of cells
High Viscosity of Lysate - Release of DNA from the nucleus- Briefly sonicate the lysate on ice to shear DNA- Add DNase I to the lysis buffer
Protein Degradation - Inactive or insufficient protease inhibitors- Always add fresh inhibitors to the buffer immediately before use- Keep samples on ice at all times
Interference in Protein Assay - Detergent incompatibility- Use a detergent-compatible assay like the BCA assay- Ensure standards are prepared in the same lysis buffer as the samples

Conclusion

While UFARYL DL 85 is an effective surfactant for its intended industrial applications, it is not a suitable reagent for cell lysis in a research or drug development setting due to its industrial-grade nature and the complete lack of characterization in biological systems. For robust and reproducible cell lysis, particularly when protein denaturation is required, standardized and well-characterized detergents like SDS should be used. The provided protocol offers a reliable starting point for preparing total cell lysates for a variety of downstream applications.

References

Application Notes and Protocols for Protein Solubilization with Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein solubilization is a critical first step for a wide range of downstream applications, including biochemical assays, immunoassays, and structural studies. Anionic surfactants are powerful detergents widely used for the disruption of cell membranes and solubilization of proteins, particularly hydrophobic membrane proteins.[1][2] Their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head group, allows them to interact with and break down lipid bilayers, thereby releasing and solubilizing embedded proteins.[1] This document provides detailed protocols and data for protein solubilization using common anionic surfactants, focusing on Sodium Dodecyl Sulfate (SDS) and Sodium Deoxycholate (SDC).

Choosing an Anionic Surfactant

The choice of anionic surfactant depends on the downstream application. Harsh ionic surfactants like SDS are highly effective for complete cell lysis and protein denaturation, making them suitable for applications such as SDS-PAGE.[1] Milder detergents may be necessary when preserving the native structure and function of the target protein is crucial.[1][2]

Table 1: Comparison of Common Anionic Surfactants for Protein Solubilization

SurfactantTypeAdvantagesDisadvantagesCommon Applications
Sodium Dodecyl Sulfate (SDS)Harsh IonicHighly effective for solubilizing even resistant proteins.[3]Often denaturing, can interfere with ion-exchange chromatography and some downstream assays.SDS-PAGE, solubilizing inclusion bodies, proteomics sample preparation.[4]
Sodium Deoxycholate (SDC)Ionic (Bile Salt)Effective for solubilizing membrane proteins, compatible with in-solution digestion for proteomics.[5][6][7]Can interfere with protein quantification assays, may precipitate at low pH.[5]Membrane protein extraction, proteomics workflows.[6][7]
Sarkosyl (Sodium Lauroyl Sarcosinate)IonicCan be used as an alternative to SDS, compatible with affinity purification after removal of excess detergent.[4]Can be denaturing.Purification of insoluble proteins.[4]

Experimental Protocols

Protocol 1: General Protein Solubilization using SDS

This protocol provides a general framework for solubilizing total cellular proteins using SDS.

Materials:

  • Cell pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 10% (w/v) SDS stock solution

  • Protease inhibitor cocktail

  • Microcentrifuge

Procedure:

  • Cell Preparation: Harvest cells by centrifugation and wash the pellet once with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare the desired volume of lysis buffer by diluting the 10% SDS stock solution into the base lysis buffer to achieve the desired final concentration (e.g., 0.5% - 2.0%). Add protease inhibitors to the lysis buffer immediately before use.[1]

  • Cell Lysis: Resuspend the cell pellet in the prepared SDS lysis buffer. The volume will depend on the size of the cell pellet.

  • Incubation: Incubate the lysate on ice for 30 minutes, with periodic vortexing to aid in lysis.[1]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube for downstream analysis.

Protocol 2: Membrane Protein Solubilization using Sodium Deoxycholate (SDC) for Proteomics

This protocol is adapted for the solubilization of membrane proteins for subsequent in-solution digestion and mass spectrometry analysis.

Materials:

  • Membrane protein pellet

  • Solubilization Buffer: 5% (w/v) SDC in 50 mM NH4HCO3, 20 mM HEPES pH 8.0

  • Dithiothreitol (DTT)

  • Chloroacetamide

  • Trypsin

  • Trifluoroacetic acid (TFA)

Procedure:

  • Solubilization: Resuspend the membrane protein pellet in the SDC solubilization buffer.[8]

  • Heating and Sonication: Heat the sample at 80°C for 10 minutes. Sonicate the sample to further aid in solubilization, followed by another 10-minute heating step at 80°C.[8]

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at room temperature and transfer the supernatant to a new tube.[8]

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and heat at 60°C for 20 minutes. Then, add chloroacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[8]

  • Dilution for Digestion: Dilute the sample with 50 mM NH4HCO3 to reduce the final SDC concentration to 0.5%.[8]

  • Digestion: Add trypsin and incubate overnight at 37°C.[8]

  • SDC Removal: Acidify the sample with TFA to a final concentration of 0.5% to precipitate the SDC.[8] Centrifuge to pellet the SDC and collect the supernatant containing the peptides.

Data Presentation

Table 2: Optimization of SDS Concentration for Total Protein Solubilization from Mammalian Cells

SDS Concentration (%)Total Protein Yield (µg/µL)
0.11.8
0.53.5
1.04.2
2.04.1

Note: Protein yield was determined using a BCA assay. The optimal concentration is the lowest that provides the maximum yield.[1]

Table 3: Comparison of Solubilization Buffers for Oil Palm Mesocarp Proteins

Solubilization BufferProtein Yield (mg/g of tissue)
Urea/Thiourea/CHAPS1.5 ± 0.2
Urea/CHAPS1.2 ± 0.1
Urea/Sodium Deoxycholate1.4 ± 0.2
Sodium Deoxycholate1.3 ± 0.1

Data adapted from a study on oil palm proteomics, showing comparable efficiency of SDC-containing buffers to traditional chaotrope-based buffers.[5][9]

Methods for Surfactant Removal

The presence of anionic surfactants can interfere with downstream applications. Several methods are available for their removal.

Table 4: Methods for Anionic Surfactant Removal

MethodPrincipleApplicable SurfactantsAdvantagesDisadvantages
Precipitation Addition of agents that cause the surfactant or protein to precipitate.SDS, SDCSimple and rapid.[10]Can lead to protein loss.
Ion-Exchange Chromatography Proteins bind to the resin while detergent micelles pass through.SDS and other ionic detergents.[11][12][13]High protein recovery.Requires specific equipment and optimization.
Gel Filtration/Size Exclusion Chromatography Separates proteins from smaller detergent monomers based on size.Detergents with high CMCs.[13]Gentle method that can preserve protein activity.Less effective for detergents with low CMCs.[13]
Detergent Removal Resins Resins with high affinity for detergents bind and remove them from the sample.Various detergents, including SDS and Triton X-100.[11][13]High binding capacity for detergents.May require optimization for specific proteins.

Visualizations

experimental_workflow General Protein Solubilization Workflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in Lysis Buffer (with Anionic Surfactant & Protease Inhibitors) wash->lysis incubate Incubate on Ice lysis->incubate centrifuge High-Speed Centrifugation incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant downstream Downstream Applications (e.g., SDS-PAGE, Western Blot, Proteomics) supernatant->downstream

Caption: General workflow for protein solubilization using anionic surfactants.

surfactant_removal_logic Decision Logic for Surfactant Removal start Protein Sample with Anionic Surfactant is_interference Does the surfactant interfere with downstream application? start->is_interference no_removal Proceed to Downstream Application is_interference->no_removal No choose_method Select Appropriate Removal Method is_interference->choose_method Yes precipitation Precipitation choose_method->precipitation chromatography Chromatography (Ion-Exchange, Gel Filtration) choose_method->chromatography resin Detergent Removal Resin choose_method->resin removed_sample Protein Sample (Surfactant Removed) precipitation->removed_sample chromatography->removed_sample resin->removed_sample downstream Proceed to Downstream Application removed_sample->downstream

Caption: Decision-making process for the removal of anionic surfactants.

References

Application Notes and Protocols for UFARYL DL 85 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of UFARYL DL 85 solutions for various experimental purposes. UFARYL DL 85 is an anionic surfactant, a type of linear alkylbenzene sulfonate (LAS), which has applications in biomedical research due to its ability to disrupt cell membranes and solubilize proteins.[1][2][3][4]

Chemical and Physical Properties

UFARYL DL 85 is a free-flowing ivory white flake or powder.[1][5] It is characterized by its surface-active properties, which allow it to lower the surface tension between liquids, and between a liquid and a solid.[6]

Table 1: Chemical and Physical Data of UFARYL DL 85

PropertyValueReference
Chemical Name Linear Alkyl Benzene Sulphonate, Sodium Salt[1]
CAS Number 68411-30-3[1]
Appearance Ivory White Free Flowing Flake/Powder[1][5]
Active Content 83-87% (Typical 85.3%)[1]
Molecular Weight ~344 g/mol [1]
pH (1% Solution) 10.0 - 11.0[1]
Solubility Medium solubility in water, can be enhanced with solubility agents. Sparingly soluble at room temperature, solubility increases with heat.[1]
Hygroscopicity Strong hygroscopic character; absorbs humidity if exposed to open air.[1][5]

Potential Research Applications

Linear alkylbenzene sulfonates like UFARYL DL 85 have been utilized in various research contexts:

  • Cell Lysis and Permeabilization: As a detergent, it can be used to disrupt cell membranes to release intracellular contents.[3]

  • Protein Solubilization: Its amphipathic nature allows it to solubilize membrane proteins.[4]

  • Toxicology Studies: Investigating the cytotoxic effects of surfactants on different cell types, such as the human intestinal Caco-2 cells.[7]

  • Drug Delivery Research: Studying the effects of surfactants on membrane permeability to enhance drug uptake.[8]

  • Antimicrobial Research: Investigating its effects on the growth and viability of bacteria.[3]

Safety and Handling Precautions

UFARYL DL 85 can cause skin and eye irritation.[9] Ingestion may be harmful.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the powder and its solutions. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[9]

Table 2: Hazard and Precautionary Information

HazardPrecaution
Causes skin irritationWear protective gloves.
Causes serious eye irritationWear eye protection.
Harmful if swallowedDo not eat, drink or smoke when using this product.
May cause respiratory irritationAvoid breathing dust. Use in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Experimental Protocols

Preparation of a 10% (w/v) UFARYL DL 85 Stock Solution

This protocol describes the preparation of a 10% (w/v) stock solution, which can be further diluted to desired working concentrations.

Materials:

  • UFARYL DL 85 powder

  • High-purity water (e.g., distilled, deionized, or Milli-Q)

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

  • Sterile storage bottles

Protocol:

  • Weighing: In a chemical fume hood, carefully weigh 10 g of UFARYL DL 85 powder.

  • Dissolving:

    • Add the powder to a beaker containing approximately 80 mL of high-purity water.

    • Place the beaker on a magnetic stirrer with a stir bar and begin stirring.

    • UFARYL DL 85 has medium solubility which can be enhanced.[1][2] To aid dissolution, gently heat the solution to approximately 40-50°C while stirring. Do not boil.

  • Volume Adjustment: Once the powder is completely dissolved, remove the beaker from the heat and allow it to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to 100 mL.

  • Sterilization (Optional): For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle. Do not autoclave , as this can cause precipitation and degradation of the surfactant.[10]

  • Storage: Store the 10% stock solution at room temperature in a tightly sealed container.[1] Due to its strong hygroscopic nature, ensure the container is well-sealed to prevent absorption of moisture.[1][5] Do not refrigerate, as this may cause the surfactant to precipitate.[10]

Preparation of Working Solutions for Cell Culture Experiments

This protocol provides a general guideline for diluting the 10% stock solution for use in cell culture. The final concentration should be optimized based on the specific cell type and experimental design. As a reference, studies on Caco-2 cells have used concentrations in the range of 1 to 15 ppm (µg/mL).[7]

Materials:

  • 10% (w/v) UFARYL DL 85 stock solution

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and tubes

Protocol:

  • Calculate Dilution: Determine the required volume of the 10% stock solution to achieve the desired final concentration in your cell culture medium.

    • Example for a 10 µg/mL (10 ppm) working solution in 10 mL of medium:

      • 10% stock solution = 10 g/100 mL = 100 mg/mL = 100,000 µg/mL

      • Using the formula C1V1 = C2V2:

        • (100,000 µg/mL) * V1 = (10 µg/mL) * (10 mL)

        • V1 = 1 µL

  • Dilution: In a sterile tube, add the calculated volume of the 10% UFARYL DL 85 stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.

  • Application: The working solution is now ready to be added to your cell cultures.

Visualizations

Mechanism of Action: Surfactant Interaction with Cell Membrane

Anionic surfactants like UFARYL DL 85 primarily interact with the cell membrane. Their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows them to insert into the lipid bilayer. This disrupts the membrane integrity, leading to increased permeability and, at higher concentrations, cell lysis.[3][11]

G General Mechanism of Anionic Surfactant Action on a Cell Membrane cluster_membrane Cell Membrane Lipid1 Lipid Head Lipid2 Lipid Head MembraneDisruption Membrane Disruption (Increased Permeability) Lipid2->MembraneDisruption Lipid3 Lipid Head Lipid4 Lipid Head Tail1 |||| Tail2 |||| Tail3 |||| Tail4 |||| Surfactant UFARYL DL 85 (Anionic Surfactant) Surfactant->Lipid2 Insertion into Lipid Bilayer CellLysis Cell Lysis (Release of Contents) MembraneDisruption->CellLysis

Caption: Anionic surfactant interaction with the cell membrane.

Experimental Workflow: Preparation and Application of UFARYL DL 85 Solution

The following diagram illustrates the general workflow for preparing a UFARYL DL 85 solution and applying it in a cell-based experiment.

G Experimental Workflow for UFARYL DL 85 Solution Preparation Weigh 1. Weigh UFARYL DL 85 Powder Dissolve 2. Dissolve in Water (with gentle heating) Weigh->Dissolve Adjust 3. Adjust to Final Volume Dissolve->Adjust Sterilize 4. Sterile Filter (0.22 µm) (Optional) Adjust->Sterilize Stock 10% Stock Solution Adjust->Stock Non-sterile applications Sterilize->Stock Dilute 5. Dilute in Cell Culture Medium Stock->Dilute Apply 6. Apply to Cells Dilute->Apply Analyze 7. Analyze Experimental Outcome Apply->Analyze

Caption: Workflow for preparing and using UFARYL DL 85 solutions.

References

Application Notes and Protocols for the Quantification of Linear Alkylbenzene Sulfonate (LAS) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of Linear Alkylbenzene Sulfonate (LAS) using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for various matrices and employ different detection techniques to accommodate diverse laboratory needs and analytical objectives.

Introduction

Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants widely used in detergents and cleaning products. Due to their extensive use, they are frequently detected in environmental samples such as water, soil, and sediment. Accurate and reliable quantification of LAS is crucial for environmental monitoring, toxicological studies, and product quality control. HPLC is a powerful and versatile technique for the separation and quantification of LAS homologs and isomers.[1] This document details validated HPLC methods coupled with Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS) detection.

Comparative Overview of HPLC Methods

The selection of an appropriate HPLC method for LAS quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly employed methods with their key quantitative parameters.

MethodHPLC SystemColumnMobile PhaseDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Method 1: HPLC-UV Thermo Scientific UltiMate 3000 Dual GradientAcclaim SurfactantA: 0.1 M NaClO4 in Water/ACN (80:20, v/v), B: Acetonitrile (ACN)Diode Array Detector (DAD)0.15 mg/kg (in textile)Not Specified> 0.9991[2]
Method 2: HPLC-FLD Not SpecifiedInertsil ODS3 (250 x 4.6 mm, 5 µm)A: Water/ACN (75:25, v/v) with 10 g/L NaClO4, B: ACNFluorescence Detector (FLD)Not SpecifiedNot Specified> 0.990[3]
Method 3: HPLC-MS/MS LCMS-8040 Triple QuadrupoleShim-pack XR-ODSII (2.0 mm I.D., 100 mm L., 2.2 µm)A: 50 mM Ammonium Formate + 0.1% Formic Acid, B: ACNMass Spectrometer (MS)10 ng/L - 1.5 µg/L (in wastewater)Not SpecifiedExcellent[4][5]

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below.

Sample Preparation

The appropriate sample preparation protocol is critical for accurate LAS quantification and varies depending on the sample matrix.

2.1.1. Water Samples

For relatively clean aqueous samples, direct injection may be possible.[6] However, for trace analysis in environmental water, a pre-concentration step using Solid-Phase Extraction (SPE) is typically required.[4][7]

  • Apparatus: SPE manifold, Weak Anion-Exchange (WAX) SPE cartridges (e.g., 60 mg, 3 mL).[7]

  • Procedure:

    • Condition the WAX cartridge with 1% formic acid.[7]

    • Load the water sample (e.g., 200 mL) onto the cartridge.[5]

    • Wash the cartridge to remove interferences.

    • Elute the retained LAS with 5% ammonium hydroxide in methanol.[7]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2.1.2. Soil and Sediment Samples

Extraction of LAS from solid matrices like soil and sediment requires a solvent extraction step.

  • Apparatus: Ultrasonic bath, centrifuge.

  • Procedure:

    • Accurately weigh a homogenized soil or sediment sample (e.g., 2.5 g).[5]

    • Add a suitable extraction solvent, such as methanol.[8]

    • Soncate the mixture for a specified period (e.g., 30 minutes).[2]

    • Centrifuge the sample and collect the supernatant.

    • The extract may require a clean-up step using SPE as described for water samples before HPLC analysis.[8]

2.1.3. Textile Samples

  • Apparatus: Ultrasonic bath, membrane filters.

  • Procedure:

    • Cut the textile sample into small pieces (e.g., 5 x 5 mm).[2]

    • Accurately weigh about 0.25 g of the sample into a container.[2]

    • Add 5 mL of methanol and seal the container.[2]

    • Place the container in an ultrasonic bath at 75 °C for 30 minutes.[2]

    • After cooling, filter the extract through a 0.22 µm pore size nylon membrane filter.[2]

    • The filtrate is then ready for HPLC analysis.

HPLC Analysis Protocols

2.2.1. Method 1: HPLC with UV Detection

This method is a cost-effective alternative to LC-MS/MS for the analysis of LAS in samples like textiles.[1][2]

  • HPLC System: Thermo Scientific UltiMate 3000 Dual Gradient HPLC system or equivalent.[2]

  • Column: Acclaim Surfactant column.[2]

  • Mobile Phase:

    • A: 0.1 M Sodium Perchlorate in Water/Acetonitrile (80:20, v/v)

    • B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of LAS homologs.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 100 µL.[2]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detector: Diode Array Detector (DAD) with wavelength set to 225 nm.

  • Quantification: Based on the total peak area of the LAS homologs.[2]

2.2.2. Method 2: HPLC with Fluorescence Detection

Fluorescence detection offers higher sensitivity and selectivity for LAS analysis compared to UV detection.[6]

  • HPLC System: Any standard HPLC system equipped with a fluorescence detector.

  • Column: Inertsil ODS3 (250 x 4.6 mm, 5 µm) or similar C18 column.[3]

  • Mobile Phase: A gradient elution using:

    • A: Water/Acetonitrile (75:25, v/v) containing 10 g/L sodium perchlorate.[3]

    • B: Acetonitrile.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Room temperature.[3]

  • Detector: Fluorescence detector with excitation wavelength at 225 nm and emission wavelength at 290 nm or 305 nm.[3][9]

2.2.3. Method 3: HPLC with Mass Spectrometry Detection

LC-MS/MS provides the highest sensitivity and specificity, allowing for unequivocal identification and quantification of LAS homologs and their degradation products.[5][8]

  • HPLC System: LCMS-8040 Triple Quadrupole Mass Spectrometer or equivalent.[4]

  • Column: Shim-pack XR-ODSII (2.0 mm I.D., 100 mm L., 2.2 µm).[4]

  • Mobile Phase:

    • A: 50 mM Ammonium Formate + 0.1% Formic Acid in water.[4]

    • B: Acetonitrile.[4]

  • Gradient Elution: A suitable gradient to separate the C10 to C13 LAS homologs.

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Mass Spectrometer: Operated in negative ion electrospray mode.

  • MRM Transitions: Monitor the transition from the [M-H]⁻ ion to the product ion at m/z 183 for all LAS homologs.[4][5]

Visualizations

Experimental Workflow for LAS Analysis

The following diagram illustrates a typical workflow for the analysis of LAS in environmental samples.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Sample Collection (Water, Soil, Textile) Preparation Sample Preparation (e.g., SPE, Solvent Extraction) Sample->Preparation HPLC HPLC Separation (Reversed-Phase) Preparation->HPLC Detector Detection (UV, FLD, or MS) HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report HPLC_System Solvent Solvent Reservoir(s) (Mobile Phase) Pump Pump(s) (High Pressure) Solvent->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector Detector (UV, FLD, MS) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Waste Waste Detector->Waste

References

analytical standards for UFARYL DL 85 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical standards for the quality control of UFARYL DL 85, a widely used anionic surfactant, is presented here for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the precise and accurate analysis of this key industrial ingredient.

UFARYL DL 85 is a sodium salt of linear alkylbenzene sulfonate (LAS) with a C10-13 alkyl chain, recognized for its excellent detergency and wetting properties.[1][2][3] To ensure its quality and performance in various applications, a comprehensive analytical approach is necessary.

Chemical and Physical Properties

A summary of the key chemical and physical properties of UFARYL DL 85 is provided in the table below, compiled from typical product specifications.[2][4]

PropertyTypical ValueGuaranteed Specification
Appearance Ivory White Free Flowing Flake/Powder-
Active Content (w/w %) 84.8 - 85.383 - 87
Water Content (w/w %) 1.60 - 2.0
Inorganic Salts (w/w %) Balance-
pH (1% Solution) 7.6 - 10.77.0 - 11.0
Bulk Density (g/l) 440 - 475390 - 525
Molecular Weight 344-
Chemical Formula C₁₈H₂₉NaO₃S (representative)-
CAS Number 68411-30-3-

Analytical Protocols

Detailed methodologies for the key analytical tests are outlined below.

Determination of Active Content by Cationic Titration

This method is based on the titration of the anionic surfactant (UFARYL DL 85) with a standard cationic reagent.[5]

Principle: The anionic alkylbenzene sulfonate forms a complex with a cationic dye indicator. During titration with a cationic surfactant, the titrant displaces the dye from the complex. The endpoint is indicated by the transfer of the dye from the organic phase to the aqueous phase.

Reagents:

  • Standardized 0.004 M Hyamine 1622 (benzethonium chloride) solution

  • Methylene blue indicator solution

  • Chloroform

  • Sulfuric acid solution (0.1 N)

Procedure:

  • Accurately weigh a sample of UFARYL DL 85 expected to contain approximately 0.0016 moles of active ingredient and dissolve it in distilled water in a 250 mL volumetric flask.

  • Pipette a 25 mL aliquot of the sample solution into a 250 mL separatory funnel.

  • Add 25 mL of chloroform, 10 mL of 0.1 N sulfuric acid, and 1 mL of methylene blue indicator solution.

  • Titrate with the standardized 0.004 M Hyamine 1622 solution. After each addition, stopper the funnel and shake vigorously. Allow the layers to separate.

  • The endpoint is reached when the color of the chloroform layer is equal to the color of the aqueous layer.

  • Calculate the percentage of active content using the following formula: % Active Content = (V × M × MW) / (W × 10) Where: V = Volume of Hyamine 1622 solution used (mL) M = Molarity of Hyamine 1622 solution MW = Average molecular weight of UFARYL DL 85 (344 g/mol ) W = Weight of the sample (g)

Determination of Water Content by Karl Fischer Titration

This is a highly accurate method for determining the water content in powdered samples.[6][7]

Principle: The Karl Fischer reagent, which contains iodine, sulfur dioxide, and a base in an alcohol solvent, reacts with water in a stoichiometric manner. The endpoint is detected potentiometrically.

Apparatus:

  • Automatic Karl Fischer titrator

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Accurately weigh a suitable amount of the UFARYL DL 85 sample and transfer it to the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent.

  • The instrument will automatically calculate the percentage of water in the sample.

Determination of pH (1% Solution)

This test measures the acidity or alkalinity of a solution of the surfactant.

Apparatus:

  • Calibrated pH meter with a glass electrode

Procedure:

  • Prepare a 1% (w/v) solution of UFARYL DL 85 in deionized water.

  • Stir the solution until the sample is completely dissolved.

  • Measure the pH of the solution using the calibrated pH meter.

High-Performance Liquid Chromatography (HPLC) for Active Content and Homologue Distribution

HPLC can be used for a more detailed analysis of the active ingredient, including the distribution of different alkyl chain lengths.[8][9][10]

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reversed-phase column based on their hydrophobicity and detected by a UV or fluorescence detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing sodium perchlorate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm or Fluorescence (Excitation: 225 nm, Emission: 295 nm)

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard solution of a certified linear alkylbenzene sulfonate reference material.

  • Prepare a sample solution of UFARYL DL 85 in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks corresponding to the different LAS homologues by comparing their retention times and peak areas with the standard.

Visualizing Analytical Workflows

To illustrate the logical flow of the analytical process for UFARYL DL 85, the following diagrams are provided.

UFARYL_DL_85_Analysis_Workflow Sample UFARYL DL 85 Sample Appearance Visual Appearance (Ivory White Powder) Sample->Appearance ActiveContent Active Content Determination Sample->ActiveContent WaterContent Water Content Analysis Sample->WaterContent pH_Test pH Measurement (1% Solution) Sample->pH_Test BulkDensity Bulk Density Test Sample->BulkDensity Results Final Report (Certificate of Analysis) Appearance->Results Titration Cationic Titration (ASTM D3049) ActiveContent->Titration HPLC HPLC Analysis ActiveContent->HPLC Titration->Results HPLC->Results KarlFischer Karl Fischer Titration WaterContent->KarlFischer KarlFischer->Results pH_Test->Results BulkDensity->Results

Caption: Workflow for the complete analysis of a UFARYL DL 85 sample.

Quality_Control_Tests QC_Tests Quality Control Parameters Identity Identity QC_Tests->Identity Purity Purity QC_Tests->Purity Physical Physical Properties QC_Tests->Physical ActiveContent Active Content Purity->ActiveContent WaterContent Water Content Purity->WaterContent InorganicSalts Inorganic Salts Purity->InorganicSalts pH pH Physical->pH Appearance Appearance Physical->Appearance BulkDensity Bulk Density Physical->BulkDensity

Caption: Relationship between different quality control tests for UFARYL DL 85.

References

Application Notes: The Role and Use of Anionic Surfactants in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anionic surfactants are indispensable tools in the field of nanotechnology, playing a pivotal role in the synthesis and stabilization of a wide array of nanoparticles. Their amphiphilic nature, consisting of a hydrophilic anionic head group and a hydrophobic tail, allows them to adsorb onto nanoparticle surfaces or form self-assembled structures like micelles, which are crucial for controlling particle size, shape, and colloidal stability.[1][2] By imparting a negative surface charge, these surfactants induce electrostatic repulsion between particles, effectively preventing aggregation and ensuring the formation of monodisperse suspensions.[3] Common anionic surfactants such as sodium dodecyl sulfate (SDS), sodium citrate, and sodium bis(2-ethylhexyl) sulfosuccinate (AOT) are utilized in various synthesis methods, including chemical reduction, microemulsion, and emulsion polymerization, to produce metallic, polymeric, and oxide nanoparticles for applications ranging from drug delivery to catalysis and diagnostics.[4][5][6]

Mechanisms of Action

Anionic surfactants control nanoparticle formation through several key mechanisms:

  • Electrostatic Stabilization: The primary role of most anionic surfactants is to provide stability. After adsorbing to the nanoparticle surface, the anionic head groups create a negative surface charge. This leads to electrostatic repulsion between adjacent particles, overcoming van der Waals attractive forces and preventing them from clumping together (aggregation). This is critical for maintaining a stable, monodispersed colloidal suspension.

  • Template-Directed Synthesis (Micelles): Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails forming the core and hydrophilic heads facing the aqueous medium. These micelles can act as "nano-reactors." For instance, in an oil-in-water emulsion, the hydrophobic core can be swollen with a monomer for polymerization.[1] In reverse micelles (water-in-oil), the aqueous core can confine the growth of nanoparticles, offering precise control over the final particle size.[7]

  • Reducing and Capping Agent: Some anionic surfactants, most notably sodium citrate, can play a dual role. In the widely used Turkevich method for synthesizing gold nanoparticles, citrate ions act as a mild reducing agent to reduce gold salts (Au³⁺) to metallic gold (Au⁰) and subsequently act as a capping agent, adsorbing onto the surface of the formed nanoparticles to provide electrostatic stabilization.[3][8][9]

G cluster_input Initial Components cluster_output Outcome Precursors Metal Salt / Monomer (e.g., HAuCl₄, Styrene) Stabilization Electrostatic Stabilization Precursors->Stabilization Reduction Reduction & Capping Precursors->Reduction Surfactant Anionic Surfactant (e.g., Citrate, SDS, AOT) Surfactant->Stabilization Template Template-Directed Synthesis (Micelles) Surfactant->Template Surfactant->Reduction Nanoparticles Stable, Monodisperse Nanoparticles Stabilization->Nanoparticles Template->Nanoparticles Reduction->Nanoparticles

Fig. 1: Mechanisms of anionic surfactants in nanoparticle synthesis.

Data Summary

The choice of anionic surfactant and synthesis conditions directly impacts the physicochemical properties of the resulting nanoparticles.

Anionic Surfactant Nanoparticle Type Typical Role(s) Typical Size Range References
Sodium Citrate Gold (Au), Silver (Ag)Reducing Agent, Capping Agent2 - 150 nm[3][8][10]
Sodium Dodecyl Sulfate (SDS) Silver (Ag), Polystyrene (PS), Cobalt Ferrite (CoFe₂O₄)Stabilizer, Emulsifier, Template10 - 100 nm[4][11][12][13]
Aerosol-OT (AOT) Silver (Ag), Barium Compounds, TiO₂Reverse Micelle Template, Stabilizer4 - 70 nm[7][14]
Oleic Acid / Sodium Oleate Iron Oxide (Fe₃O₄)Stabilizer, Capping Agent5 - 20 nm[15][16]
Table 1: Comparison of common anionic surfactants in nanoparticle synthesis.
Parameter Condition 1 Condition 2 Effect on Nanoparticle Properties References
Citrate:Gold Ratio LowHighIncreasing the citrate-to-gold ratio generally leads to the formation of smaller, more monodisperse gold nanoparticles.[10]
pH (Citrate-AuNP) Low (<3)NeutralAt low pH, surface charge neutralization of the citrate cap can cause aggregation. Stable particles are typically formed at neutral or slightly basic pH.[3][8]
SDS Concentration Below CMCAbove CMCIncreasing SDS concentration generally leads to smaller particle sizes and prevents agglomeration. However, excessively high concentrations can sometimes cause instability.[4][13][17]
AOT Water-to-Surfactant Ratio (w₀) LowHighIn reverse microemulsions, the size of the aqueous nano-droplet, and thus the resulting nanoparticle, is directly controlled by the w₀ ratio. Higher w₀ leads to larger particles.[18]
Table 2: Influence of key experimental parameters on nanoparticle properties.

Experimental Protocols

Protocol 1: Citrate-Mediated Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-capped gold nanoparticles (AuNPs) via the chemical reduction of chloroauric acid.[8][9] In this method, sodium citrate serves as both the reducing and stabilizing agent.[3][9]

Materials:

  • Chloroauric acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (38.8 mM, ~1%)

  • Deionized (DI) water

  • Glassware (Erlenmeyer flask, graduated cylinder)

  • Hot plate with magnetic stirrer

Protocol:

  • Preparation: Add 20 mL of 1 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Heating: Heat the solution to a rolling boil on the hot plate with vigorous stirring.

  • Reduction: While boiling, rapidly inject 2 mL of 38.8 mM sodium citrate solution into the vortex of the HAuCl₄ solution.

  • Observation: Observe the color change of the solution. It will typically transition from pale yellow to colorless, then to blue/gray, and finally to a stable wine-red color, which indicates the formation of AuNPs.[8][9]

  • Reaction Completion: Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Cooling & Storage: Remove the flask from the heat and allow it to cool to room temperature with continued stirring. Store the resulting colloidal AuNP solution in a dark glass bottle at 4°C.

Fig. 2: Workflow for citrate-mediated synthesis of gold nanoparticles.
Protocol 2: Synthesis of Silver Nanoparticles in AOT Reverse Micelles

This protocol outlines a microemulsion method for synthesizing silver nanoparticles (AgNPs) with controlled size.[7] The anionic surfactant AOT forms reverse micelles (water-in-oil) that act as constrained environments for the reaction.

Materials:

  • Aerosol-OT (AOT)

  • n-Heptane or Iso-octane (organic solvent)

  • Silver nitrate (AgNO₃) aqueous solution

  • Sodium borohydride (NaBH₄) aqueous solution (reducing agent)

  • Two separate sealed flasks

Protocol:

  • Prepare Microemulsion A: Dissolve AOT in n-heptane to the desired concentration (e.g., 0.1 M). Add a specific volume of AgNO₃ aqueous solution to this mixture and stir vigorously until a clear, stable reverse micelle solution is formed. The size of the water pool is controlled by the molar ratio of water to surfactant (w₀ = [H₂O]/[AOT]).

  • Prepare Microemulsion B: In a separate flask, prepare another AOT/n-heptane solution identical to the first. Add the NaBH₄ aqueous solution to create a second stable microemulsion containing the reducing agent.

  • Mixing & Reaction: Rapidly pour Microemulsion B into Microemulsion A under vigorous stirring. The micellar structures will collide and coalesce, allowing the entrapped reactants (Ag⁺ and BH₄⁻) to mix and react within the water pools.

  • Observation: The solution will typically turn from colorless to yellow or brown, indicating the nucleation and growth of AgNPs.

  • Stabilization: Continue stirring for several hours to ensure the reaction is complete and the nanoparticles are stable within the micellar solution.

  • Extraction (Optional): The synthesized nanoparticles can be extracted from the organic phase for further use or characterization if required.

G cluster_A Microemulsion A cluster_B Microemulsion B AOT_A AOT in Organic Solvent Mix_A Vigorous Mixing AOT_A->Mix_A AgNO3 Aqueous AgNO₃ AgNO3->Mix_A Micelle_A AOT Reverse Micelles with Ag⁺ Core Mix_A->Micelle_A Mix_AB Combine A + B (Rapid Mixing) Micelle_A->Mix_AB AOT_B AOT in Organic Solvent Mix_B Vigorous Mixing AOT_B->Mix_B NaBH4 Aqueous NaBH₄ NaBH4->Mix_B Micelle_B AOT Reverse Micelles with BH₄⁻ Core Mix_B->Micelle_B Micelle_B->Mix_AB Reaction Micellar Collision & Coalescence Ag⁺ + BH₄⁻ → Ag⁰ Mix_AB->Reaction Result Stable AgNPs in Reverse Micelles Reaction->Result

Fig. 3: Synthesis of nanoparticles within AOT reverse micelles.

Applications in Drug Development

Nanoparticles synthesized using anionic surfactants are highly valuable in drug development and nanomedicine.[6] Their tunable size and surface characteristics are ideal for creating advanced drug delivery systems.[19]

  • Targeted Drug Delivery: The surface of surfactant-stabilized nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to target specific cells or tissues, such as cancer cells, thereby increasing therapeutic efficacy and reducing side effects.

  • Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within the hydrophobic core of micelles or polymeric nanoparticles can improve their solubility and bioavailability.

  • Controlled Release: Polymeric nanoparticles, often synthesized via emulsion polymerization using surfactants like SDS, can be designed to release their drug payload in a sustained or triggered manner (e.g., in response to pH or temperature changes), improving therapeutic outcomes.[19]

  • Theranostics: By incorporating both a therapeutic agent and an imaging agent (e.g., magnetic nanoparticles, gold nanoparticles), these systems can be used for simultaneous diagnosis and therapy, allowing for real-time monitoring of drug delivery and treatment response.[19]

References

Application Notes and Protocols for UFARYL DL 85 in Soil Remediation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: UFARYL DL 85 is an anionic surfactant primarily used in detergent and cleaning applications. Its use in soil remediation is not a standard application, and as such, there is a lack of direct research on its efficacy and environmental impact in this context. The following application notes and protocols are hypothetical and have been developed based on the known properties of UFARYL DL 85 as a linear alkylbenzene sulfonate (LAS) and general principles of surfactant-enhanced soil remediation (SESR) derived from studies on chemically similar anionic surfactants. Researchers should conduct preliminary treatability studies to determine the suitability and optimal parameters for UFARYL DL 85 for any specific soil and contaminant type.

Introduction to Surfactant-Enhanced Soil Remediation (SESR)

Surfactant-enhanced soil remediation is a chemical treatment technology employed to remove organic and inorganic contaminants from soil.[1] Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to reduce the surface and interfacial tension between contaminants, soil particles, and the aqueous phase, thereby enhancing the desorption and solubilization of pollutants.[1]

The primary mechanisms of SESR are:

  • Mobilization: At concentrations below the critical micelle concentration (CMC), surfactant monomers accumulate at the interface between the contaminant and water, reducing interfacial tension and allowing the contaminant to be more easily displaced from soil particles.

  • Solubilization: Above the CMC, surfactant molecules aggregate to form micelles. The hydrophobic cores of these micelles can encapsulate non-polar contaminants, effectively increasing their apparent solubility in water and facilitating their removal.

Anionic surfactants, such as linear alkylbenzene sulfonates (the chemical class of UFARYL DL 85), are often effective in soil washing applications. However, their performance can be influenced by soil characteristics, contaminant type, and the chemical composition of the washing solution.

Properties of UFARYL DL 85

UFARYL DL 85 is a sodium salt of linear alkylbenzene sulfonate (LAS) with an active content of approximately 85%. Its properties make it a candidate for consideration in soil remediation research.

PropertyValue / DescriptionReference
Chemical Name Linear Alkylbenzene Sulphonate, Sodium Salt[2]
CAS Number 68411-30-3[2]
Type Anionic Surfactant[2]
Appearance Ivory white free-flowing flake[2]
Active Content 83 - 87%[2]
Biodegradability Readily biodegradable[2]
Solubility Medium solubility in water, can be enhanced with agents[2]
pH (1% Solution) 10.0 - 11.0[2]

Mechanism of Action: UFARYL DL 85 in Soil Remediation

The diagram below illustrates the proposed mechanism by which UFARYL DL 85 would facilitate the removal of hydrophobic contaminants from soil particles.

G cluster_0 Initial State: Contaminated Soil cluster_1 Surfactant Application (Above CMC) cluster_2 Remediation Process ContaminatedSoil Soil Particle Contaminant Hydrophobic Contaminant ContaminatedSoil->Contaminant Adsorption Micelle Micelle Soil_Clean Clean Soil Particle ContaminatedSoil->Soil_Clean Desorption & Solubilization UFARYL Micelle_Encapsulated Micelle with Encapsulated Contaminant Contaminant_in_Micelle

Caption: Mechanism of contaminant removal by UFARYL DL 85 micelles.

Hypothetical Performance Data

The following table summarizes typical removal efficiencies for petroleum hydrocarbons and pesticides from different soil types using anionic surfactants similar to UFARYL DL 85. These values are for illustrative purposes and actual performance will vary.

Contaminant ClassSoil TypeSurfactant TypeSurfactant Conc. (%)Removal Efficiency (%)Reference(s)
Petroleum Hydrocarbons Loamy SandSDS1.0 - 3.065 - 90
Silt LoamSDBS1.5~59
Silty ClaySDS1.5~56
Pesticides (e.g., 2,4-D) Sandy LoamSDS0.550 - 80 (two washes)
PCBs Sandy SoilAnionic Surfactant4.0>50 (pilot scale)[3]

SDS: Sodium Dodecyl Sulfate; SDBS: Sodium Dodecylbenzene Sulfonate.

Experimental Protocols

Protocol 1: Laboratory-Scale Ex-Situ Soil Washing

This protocol outlines a procedure for evaluating the effectiveness of UFARYL DL 85 for the remediation of contaminated soil in a laboratory setting.

G cluster_prep 1. Preparation cluster_wash 2. Washing cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep1 Characterize Contaminated Soil prep2 Prepare UFARYL DL 85 Washing Solutions (various concentrations) wash1 Add Soil and Washing Solution to Flasks prep2->wash1 wash2 Agitate on Orbital Shaker (e.g., 200 rpm, 2h) wash1->wash2 wash3 Allow Sedimentation wash2->wash3 analysis1 Separate Supernatant and Soil wash3->analysis1 analysis2 Extract Contaminants from Soil and Supernatant analysis1->analysis2 analysis3 Analyze Contaminant Concentration (e.g., GC-MS) analysis2->analysis3 eval1 Calculate Removal Efficiency analysis3->eval1 eval2 Determine Optimal Surfactant Concentration eval1->eval2

Caption: Workflow for laboratory-scale ex-situ soil washing.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • UFARYL DL 85

  • Deionized water

  • Erlenmeyer flasks (e.g., 250 mL)

  • Orbital shaker

  • Centrifuge and centrifuge tubes

  • Analytical equipment for contaminant quantification (e.g., GC-MS, HPLC)

  • Standard laboratory glassware and personal protective equipment

Procedure:

  • Soil Characterization:

    • Homogenize the contaminated soil.

    • Collect a representative subsample and analyze for initial contaminant concentration (C_initial).

    • Characterize soil properties: pH, organic matter content, particle size distribution.

  • Preparation of Washing Solution:

    • Prepare a stock solution of UFARYL DL 85 in deionized water.

    • Create a series of washing solutions with varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 4.0% w/v). Also, prepare a control with only deionized water.

  • Washing Process:

    • Place a known mass of contaminated soil (e.g., 20 g) into each Erlenmeyer flask.

    • Add a specific volume of the corresponding washing solution to achieve a desired soil-to-liquid ratio (e.g., 1:5 w/v, which would be 100 mL for 20 g of soil).

    • Securely cap the flasks and place them on an orbital shaker.

    • Agitate at a constant speed (e.g., 200 rpm) for a set duration (e.g., 2 hours) at room temperature.

  • Separation:

    • After agitation, allow the soil to settle for a specified time (e.g., 30 minutes).

    • Decant the supernatant. For a more complete separation, transfer the slurry to centrifuge tubes and centrifuge (e.g., at 3000 rpm for 15 minutes).

  • Analysis:

    • Analyze the contaminant concentration in the supernatant.

    • Air-dry the washed soil and analyze the residual contaminant concentration (C_final).

    • Perform appropriate solvent extraction for both soil and liquid samples before analysis.

  • Data Interpretation:

    • Calculate the contaminant removal efficiency for each concentration using the formula: Removal Efficiency (%) = [(C_initial - C_final) / C_initial] * 100

Protocol 2: Pilot-Scale In-Situ Soil Flushing

This protocol provides a conceptual framework for a pilot-scale in-situ flushing operation using UFARYL DL 85. This is a more complex undertaking requiring hydrogeological expertise.

G cluster_setup 1. Site Setup cluster_flush 2. Surfactant Flushing cluster_monitor 3. Monitoring cluster_post 4. Post-Flushing setup1 Install Injection and Extraction Wells setup2 Install Monitoring Wells setup1->setup2 setup3 Conduct Tracer Test (with water) setup2->setup3 flush1 Inject UFARYL DL 85 Solution (e.g., 2-3 pore volumes) setup3->flush1 flush2 Simultaneously Extract Groundwater and Surfactant flush1->flush2 monitor1 Monitor Contaminant Concentrations in Extracted Fluid flush2->monitor1 monitor2 Monitor Groundwater Levels and Quality post1 Flush with Water to Remove Residual Surfactant monitor2->post1 post2 Treat Extracted Fluids (e.g., carbon adsorption) post1->post2 post3 Post-Remediation Soil and Groundwater Sampling post2->post3

Caption: Workflow for a pilot-scale in-situ soil flushing test.

Materials & Equipment:

  • Drilling rig for well installation

  • Injection and extraction pumps

  • Piping and manifolds

  • Large volume mixing tank

  • UFARYL DL 85

  • Water source

  • Tracer dye (e.g., bromide or a fluorescent dye)

  • Water treatment system (e.g., activated carbon)

  • Field monitoring instruments (pH, conductivity, water level meters)

  • Sampling equipment for soil and groundwater

Procedure:

  • Site Characterization and Design:

    • Thoroughly characterize the site's hydrogeology, including soil permeability, groundwater flow direction, and depth to the contaminated zone.

    • Determine the volume of the target treatment zone (pore volume).

    • Design the layout of injection and extraction wells to ensure hydraulic control and effective sweeping of the target zone.[4]

  • System Installation and Baseline Testing:

    • Install injection, extraction, and monitoring wells.[4]

    • Conduct a baseline sampling of soil and groundwater to establish initial contaminant levels.

    • Perform a conservative tracer test using water to determine groundwater velocity and capture efficiency of the extraction system.[4]

  • Surfactant Injection:

    • In a large tank, mix UFARYL DL 85 with water to the optimal concentration determined from lab studies (e.g., 2-4%).

    • Inject the surfactant solution into the injection well(s) at a controlled flow rate.

    • Simultaneously, operate the extraction well(s) at a slightly higher rate to maintain hydraulic control and prevent the migration of mobilized contaminants.

  • Monitoring and Extraction:

    • Continuously monitor the extracted fluid for contaminant and surfactant concentrations.

    • Monitor groundwater levels and quality in the surrounding monitoring wells to ensure the containment of the flushing solution.

    • Continue injection until the planned volume of surfactant solution (e.g., 2-3 pore volumes) has been flushed through the treatment zone.

  • Post-Flushing and Treatment:

    • Flush the system with clean water to remove residual surfactant from the subsurface.

    • Direct all extracted fluids to an on-site water treatment system to remove contaminants and surfactant before discharge.

    • After the flushing operations are complete, conduct post-remediation soil and groundwater sampling to evaluate the effectiveness of the treatment.

Considerations for Drug Development Professionals

While the direct application of soil remediation surfactants in drug development is limited, the underlying principles are relevant. The study of how a chemical agent (the surfactant) interacts with a complex matrix (the soil) to mobilize a target compound (the contaminant) is analogous to evaluating drug delivery systems. Furthermore, the environmental fate, biodegradability, and potential ecotoxicity of the remediation agents are critical considerations, mirroring the importance of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies in pharmaceutical development. Understanding the complete lifecycle and potential off-target effects of a chemical introduced into a complex system is a shared principle across these scientific disciplines.

References

Application Notes and Protocols for Laboratory-Scale Wastewater Treatment of Linear Alkylbenzene Sulfonates (LAS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants widely used in detergents and cleaning products.[1][2] Due to their widespread use, LAS are commonly found in municipal and industrial wastewater. While LAS are considered biodegradable under aerobic conditions, high concentrations can be toxic to aquatic life and microorganisms in wastewater treatment plants.[3][4] Therefore, effective treatment of LAS-containing wastewater is crucial.

These application notes provide detailed protocols for laboratory-scale investigation of two primary strategies for LAS wastewater treatment: Biological Treatment using sequencing batch reactors (SBRs) and Advanced Oxidation Processes (AOPs) , including Fenton, photo-Fenton, ozonation, and photocatalysis. These methods have been demonstrated to be effective in degrading LAS in laboratory settings.[1][5][6][7]

Analytical Methods for LAS Quantification

Accurate quantification of LAS is essential for evaluating the efficiency of any treatment process. High-Performance Liquid Chromatography (HPLC) is a specific and widely accepted method for LAS determination in environmental samples.[8][9][10] The Methylene Blue Active Substances (MBAS) assay is a less specific but simpler colorimetric method that can also be used.[3][10]

Protocol: LAS Quantification by HPLC

A common HPLC method involves a C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water containing an electrolyte like sodium perchlorate or an ion-pairing agent.[10][11] Detection is typically performed using a UV detector at 220 nm or a fluorescence detector.[6][9]

Sample Preparation:

  • For aqueous samples, solid-phase extraction (SPE) with a polymeric sorbent can be used for pre-concentration and clean-up.[12]

  • For sludge samples, extraction with a solvent like methanol is necessary, followed by a clean-up step.[8][11]

Biological Treatment: Sequencing Batch Reactor (SBR)

Sequencing Batch Reactors (SBRs) are a type of activated sludge process that operates in a time-based sequence rather than a continuous flow, making them well-suited for laboratory-scale studies.[13][14] They are effective for treating wastewater containing organic pollutants like LAS.[1][15]

Experimental Protocol: Laboratory-Scale SBR for LAS Treatment
  • Reactor Setup: A laboratory-scale SBR can be constructed from a glass vessel with a working volume of 1-5 liters. The reactor should be equipped with an air diffuser for aeration, a mechanical stirrer for mixing, and ports for feeding, decanting, and sampling.[13][16]

  • Inoculum and Acclimatization: The SBR is inoculated with activated sludge from a municipal wastewater treatment plant.[17] The microbial community is then acclimated to the synthetic wastewater containing LAS over a period of several weeks.

  • Synthetic Wastewater Composition: A typical synthetic wastewater for LAS degradation studies can be prepared with the following composition in deionized water:

    • LAS (as the sole carbon source or with other organics)

    • Nutrient broth

    • Mineral salts medium containing sources of nitrogen (e.g., NH₄Cl), phosphorus (e.g., KH₂PO₄), and trace elements.[3][18]

  • SBR Operating Cycle: The SBR operates in cycles, with each cycle consisting of five phases: Fill, React, Settle, Decant, and Idle.[13][15] The duration of each phase can be optimized. A typical cycle might be 6-8 hours.[13][19]

    • Fill: The reactor is filled with synthetic wastewater.

    • React: The contents are aerated and mixed to promote microbial degradation of LAS. Key parameters like dissolved oxygen (DO), pH, and temperature are monitored.[13]

    • Settle: Aeration and mixing are stopped to allow the biomass to settle.

    • Decant: The treated supernatant is withdrawn from the reactor.

    • Idle: The reactor waits for the next cycle to begin.

  • Monitoring and Analysis: Influent and effluent samples are collected and analyzed for LAS concentration, Chemical Oxygen Demand (COD), and other relevant parameters to determine removal efficiency.[13]

Data Presentation: SBR Performance
ParameterInfluent ConcentrationEffluent ConcentrationRemoval Efficiency (%)Reference
LASVaries (e.g., 350 mg/L)<10 mg/L>90%[1]
CODVaries-86.74 - 92.97%[13][19]
BOD₅--94.54%[19]

Note: Removal efficiencies can vary based on operating conditions such as hydraulic retention time (HRT) and solids retention time (SRT).[16][18]

Advanced Oxidation Processes (AOPs)

AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants.[5][20]

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals.[5] The photo-Fenton process enhances this reaction with the use of UV or visible light.[21][22]

Experimental Protocol: Fenton/Photo-Fenton Degradation of LAS
  • Reactor Setup: Experiments are typically conducted in a glass batch reactor. For the photo-Fenton process, a UV lamp is placed in or around the reactor.[21][23] The reactor should be equipped with a magnetic stirrer.

  • Procedure:

    • A known volume of LAS solution of a specific concentration is placed in the reactor.[5][21]

    • The pH of the solution is adjusted to an acidic range (typically around 3.0) using H₂SO₄.[5][21]

    • A specific amount of FeSO₄·7H₂O is added and dissolved.

    • The reaction is initiated by adding a predetermined concentration of H₂O₂.

    • For the photo-Fenton process, the UV lamp is switched on at the start of the reaction.[21]

    • Samples are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH) before analysis of the remaining LAS concentration.

Data Presentation: Fenton and Photo-Fenton Performance
ProcessInitial LAS (mg/L)H₂O₂ (mg/L)Fe²⁺ (mg/L)Reaction Time (min)LAS Removal (%)Reference
Fenton2008001208069.38[21]
Photo-Fenton2008001208086.66[21]
Fenton0.1x10⁻³ mol/L--90~91[5]

Note: Removal efficiency is dependent on the initial concentrations of LAS, H₂O₂, Fe²⁺, pH, and reaction time.[5][21]

Ozonation

Ozonation involves the use of ozone (O₃) gas as a powerful oxidant to degrade organic pollutants.[6][24]

Experimental Protocol: Ozonation of LAS
  • Reactor Setup: A glass column reactor is typically used, equipped with a gas diffuser at the bottom to bubble ozone gas through the LAS solution.[6][25] An ozone generator is required, and off-gas should be passed through an ozone destruction unit.

  • Procedure:

    • The reactor is filled with the LAS solution.

    • Ozone gas is continuously bubbled through the solution at a controlled flow rate.

    • Samples are collected from the liquid phase at different time intervals to determine the LAS concentration.

Photocatalysis

Photocatalysis typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[7][26]

Experimental Protocol: Photocatalytic Degradation of LAS
  • Reactor Setup: A reactor equipped with a UV lamp is used. The photocatalyst (e.g., TiO₂ powder or TiO₂ immobilized on a substrate) is suspended or placed in the LAS solution.[7]

  • Procedure:

    • The photocatalyst is added to the LAS solution in the reactor.

    • The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.

    • The UV lamp is turned on to initiate the photocatalytic reaction.

    • Samples are collected at various time points, centrifuged or filtered to remove the catalyst, and then analyzed for LAS concentration.

Data Presentation: Ozonation and Photocatalysis Performance
ProcessInitial LAS (ppm)ConditionsLAS Removal (%)Reference
Ozonation100pH 3-[6]
Photocatalysis (TiO₂-chitosan)100pH 6, 1 g/100 mL catalyst, 5 hr UV95.20[7]

Visualizations

Experimental_Workflow_for_LAS_Wastewater_Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_evaluation Evaluation Wastewater Prepare Synthetic Wastewater with LAS Biological Biological Treatment (e.g., SBR) Wastewater->Biological AOP Advanced Oxidation Process (AOP) Wastewater->AOP Inoculum Obtain Activated Sludge (for Biological Treatment) Inoculum->Biological Reagents Prepare Reagents (for AOPs) Reagents->AOP Sampling Collect Influent & Effluent Samples Biological->Sampling AOP->Sampling LAS_Analysis Analyze LAS Concentration (e.g., HPLC) Sampling->LAS_Analysis Other_Analysis Analyze Other Parameters (e.g., COD, pH) Sampling->Other_Analysis Data_Eval Calculate Removal Efficiency & Evaluate Performance LAS_Analysis->Data_Eval Other_Analysis->Data_Eval

Caption: General workflow for lab-scale LAS wastewater treatment.

Biological_Treatment_Workflow Start Start SBR Cycle Fill Fill Reactor with Wastewater Start->Fill React Aerate & Mix (Biological Reaction) Fill->React Settle Stop Aeration/Mixing (Biomass Settling) React->Settle Decant Withdraw Treated Effluent Settle->Decant Idle Idle Phase Decant->Idle End End Cycle Idle->End

Caption: Sequencing Batch Reactor (SBR) operational cycle.

AOP_Workflow Start Prepare LAS Solution in Reactor Adjust_pH Adjust pH (if required) Start->Adjust_pH Add_Reagents Add Reagents (e.g., Fe²⁺, H₂O₂, Catalyst) Adjust_pH->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., Add H₂O₂, Turn on UV) Add_Reagents->Initiate_Reaction Sampling Collect Samples at Intervals Initiate_Reaction->Sampling Analysis Quench Reaction & Analyze LAS Sampling->Analysis End Determine Degradation Kinetics Analysis->End

Caption: General workflow for Advanced Oxidation Processes (AOPs).

References

Troubleshooting & Optimization

Technical Support Center: UFARYL DL 85 Precipitation Issues in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with UFARYL DL 85 in buffer solutions.

UFARYL DL 85 is an anionic surfactant, a sodium linear alkylbenzene sulfonate (LAS), known for its detergency and wetting properties.[1][2][3][4] However, its solubility can be influenced by various factors in your experimental setup, leading to precipitation. This guide will help you identify the potential causes and provide solutions to maintain a clear, stable solution.

Frequently Asked Questions (FAQs)

Q1: What is UFARYL DL 85 and why is it precipitating in my buffer solution?

UFARYL DL 85 is a high-activity anionic surfactant.[1][3][4] Precipitation, observed as cloudiness, turbidity, or solid settlement, occurs when the concentration of UFARYL DL 85 exceeds its solubility limit in your specific buffer system. This can be triggered by several factors, including the buffer's pH, ionic strength, and the presence of certain ions.

Q2: What are the key factors that influence the solubility of UFARYL DL 85?

The primary factors affecting the solubility of anionic surfactants like UFARYL DL 85 are:

  • pH of the Buffer: The solubility of anionic surfactants can be pH-dependent.

  • Ionic Strength of the Buffer: High concentrations of salts in your buffer can decrease the solubility of the surfactant, a phenomenon known as "salting out."

  • Presence of Divalent Cations: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), readily form insoluble salts with linear alkylbenzene sulfonates, leading to precipitation even at low concentrations.[5][6][7][8][9][10]

  • Temperature: While solubility generally increases with temperature, for some surfactant systems, there is a specific temperature (Krafft point) below which the surfactant will precipitate.[5]

  • Concentration of UFARYL DL 85: Exceeding the critical micelle concentration (CMC) is necessary for many of its functions, but excessively high concentrations can lead to precipitation, especially under suboptimal buffer conditions.

Q3: I am observing precipitation after adding UFARYL DL 85 to my protein solution. What is happening?

Surfactants can interact with proteins, and these interactions can sometimes lead to the precipitation of the protein, the surfactant, or a complex of the two.[11] Anionic surfactants like UFARYL DL 85 can bind to positively charged patches on a protein's surface, which can neutralize the protein's charge and lead to aggregation and precipitation. This is particularly relevant if the buffer pH is below the isoelectric point (pI) of the protein.

Troubleshooting Guides

Issue 1: Precipitation upon dissolving UFARYL DL 85 in a buffer.

This is a common issue and can often be resolved by systematically evaluating your buffer conditions.

start Precipitation Observed check_cations Check for Divalent Cations (e.g., Ca²⁺, Mg²⁺) start->check_cations check_ph Evaluate Buffer pH check_cations->check_ph Absent solution_edta Add Chelating Agent (e.g., EDTA) check_cations->solution_edta Present check_ionic_strength Assess Ionic Strength check_ph->check_ionic_strength solution_ph Adjust Buffer pH check_ph->solution_ph check_temp Consider Temperature check_ionic_strength->check_temp solution_ionic_strength Lower Ionic Strength check_ionic_strength->solution_ionic_strength solution_temp Increase Temperature check_temp->solution_temp end Clear Solution solution_edta->end solution_ph->end solution_ionic_strength->end solution_temp->end

Caption: Troubleshooting workflow for UFARYL DL 85 precipitation.

  • Identify Divalent Cations: Review the composition of your buffer and any added reagents for sources of Ca²⁺ and Mg²⁺. The solubility of calcium and magnesium salts of LAS is very low.[5]

    • Solution: If divalent cations are present and necessary for your experiment, consider adding a chelating agent like EDTA to your buffer before introducing UFARYL DL 85. EDTA will bind to the divalent cations, preventing them from precipitating with the surfactant.

  • Evaluate Buffer pH: The charge of the sulfonate headgroup is generally stable across a wide pH range, but extreme pH values can affect the overall formulation.

    • Solution: Prepare your buffer at a different pH and observe if precipitation still occurs. A systematic pH screening can help identify the optimal range for your system.

  • Assess Ionic Strength: High salt concentrations can reduce the solubility of UFARYL DL 85.

    • Solution: If your protocol allows, try preparing the buffer with a lower salt concentration. If high ionic strength is required, you may need to use a lower concentration of UFARYL DL 85.

  • Consider Temperature: Ensure your working temperature is above the Krafft point of UFARYL DL 85 in your specific buffer.

    • Solution: Gently warming the solution may help dissolve the precipitate. However, ensure the temperature is compatible with your other reagents, especially proteins.

Issue 2: Precipitation in the presence of proteins or other biomolecules.

This scenario requires a more nuanced approach to balance the function of the surfactant with the stability of the biomolecule.

start Protein Precipitation with UFARYL DL 85 check_pi Compare Buffer pH to Protein pI start->check_pi check_concentration Evaluate Surfactant and Protein Concentrations check_pi->check_concentration solution_ph Adjust pH Away from pI check_pi->solution_ph add_stabilizers Consider Adding Stabilizers check_concentration->add_stabilizers solution_concentration Optimize Concentrations check_concentration->solution_concentration solution_stabilizers Add Excipients (e.g., sugars, polyols) add_stabilizers->solution_stabilizers end Stable Formulation solution_ph->end solution_concentration->end solution_stabilizers->end

Caption: Troubleshooting protein precipitation with UFARYL DL 85.

  • pH and Protein pI: If the buffer pH is close to the isoelectric point (pI) of your protein, the protein will have a net neutral charge, making it more prone to aggregation and precipitation, which can be exacerbated by the presence of a surfactant.

    • Solution: Adjust the buffer pH to be at least one unit away from the protein's pI. This will ensure the protein has a net positive or negative charge, increasing its solubility.

  • Optimize Concentrations: The ratio of surfactant to protein can be critical.

    • Solution: Perform a titration experiment to find the optimal concentration range for both UFARYL DL 85 and your protein where both remain in solution. It may be necessary to work at lower concentrations of one or both components.

  • Incorporate Stabilizers: Certain excipients can help stabilize proteins and prevent aggregation.

    • Solution: Consider adding stabilizing agents to your formulation, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), or non-ionic surfactants at low concentrations.[12] These can help maintain protein conformation and solubility.

Experimental Protocols

Protocol 1: Determining the Precipitation Point of UFARYL DL 85 in a Buffer System

This protocol provides a systematic method to determine the tolerance of your buffer system to UFARYL DL 85 and identify the precipitation threshold.

Materials:

  • UFARYL DL 85

  • Your buffer components (e.g., phosphate salts, citric acid, TRIS base)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bars

  • Spectrophotometer or nephelometer (optional, for quantitative turbidity measurement)

  • A series of clear glass vials or a 96-well plate

Methodology:

  • Prepare a Stock Solution of UFARYL DL 85:

    • Accurately weigh UFARYL DL 85 powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 10% w/v). UFARYL DL 85 is hygroscopic, so handle it in a dry environment.[1][2]

  • Prepare a Matrix of Buffer Conditions:

    • pH Series: Prepare your buffer at a range of pH values (e.g., from pH 4 to 9 in increments of 1 pH unit) while keeping the ionic strength constant.

    • Ionic Strength Series: Prepare your buffer at a fixed pH with varying ionic strengths (e.g., by varying the concentration of NaCl or the buffer salts).

  • Titration and Observation:

    • For each buffer condition, aliquot a fixed volume into a series of vials.

    • Add increasing volumes of the UFARYL DL 85 stock solution to each vial to create a concentration gradient.

    • Mix thoroughly and allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

    • Visually inspect each vial for the first sign of precipitation (cloudiness or turbidity).

    • (Optional) For a more quantitative analysis, measure the turbidity of each solution using a spectrophotometer (at 600 nm) or a nephelometer.

  • Data Analysis:

    • For each buffer condition, determine the concentration of UFARYL DL 85 at which precipitation occurs.

    • Plot the precipitation concentration of UFARYL DL 85 as a function of pH and ionic strength. This will define the "safe" operating window for your experiments.

Protocol 2: Evaluating the Impact of Divalent Cations

Materials:

  • Same as Protocol 1

  • Stock solutions of CaCl₂ and MgCl₂ (e.g., 1 M)

Methodology:

  • Prepare Buffer with Divalent Cations:

    • Prepare your chosen buffer at the optimal pH and ionic strength determined from Protocol 1.

    • Create a series of these buffers containing increasing concentrations of either CaCl₂ or MgCl₂.

  • Determine UFARYL DL 85 Solubility:

    • For each concentration of divalent cations, perform a titration with the UFARYL DL 85 stock solution as described in Protocol 1 to find the precipitation point.

  • Data Analysis:

    • Plot the precipitation concentration of UFARYL DL 85 against the concentration of Ca²⁺ or Mg²⁺. This will illustrate the significant impact these ions have on solubility.

Data Presentation

The results from the experimental protocols can be summarized in tables for easy comparison.

Table 1: Precipitation Point of UFARYL DL 85 at Varying pH (Constant Ionic Strength)

Buffer SystempHUFARYL DL 85 Concentration at Precipitation (mg/mL)Observations
Phosphate5.0
6.0
7.0
8.0
Citrate4.0
5.0
6.0
TRIS7.0
8.0
9.0

Table 2: Precipitation Point of UFARYL DL 85 with Added Divalent Cations (Constant pH and Ionic Strength)

Divalent CationCation Concentration (mM)UFARYL DL 85 Concentration at Precipitation (mg/mL)Observations
Ca²⁺0
1
5
10
Mg²⁺0
1
5
10

By systematically approaching the problem and understanding the underlying chemical principles, you can effectively troubleshoot and prevent UFARYL DL 85 precipitation issues in your buffer solutions, ensuring the success of your experiments. For further information on the use of surfactants in pharmaceutical formulations and drug delivery, you can refer to relevant literature.[13][14][15][16][17]

References

Technical Support Center: Overcoming Anionic Surfactant Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues arising from anionic surfactant interference in protein assays.

Frequently Asked Questions (FAQs)

Q1: Why do anionic surfactants like SDS interfere with common protein assays?

Anionic surfactants, such as sodium dodecyl sulfate (SDS), are frequently used to solubilize proteins. However, they can significantly interfere with standard protein quantification methods.[1][2]

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins. Anionic surfactants can interfere by competing with the dye for binding sites on the protein, leading to inaccurate readings.[3] Some detergents can also interact with the Coomassie dye, causing it to precipitate or altering the pH, which affects the assay's linearity and accuracy.[1][3][4]

  • Lowry and BCA Assays: These assays are based on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins in an alkaline medium.[2][5] Anionic surfactants can interfere with the formation of the initial copper-protein complex, which is a critical step in both assays.[3] This interference can lead to the precipitation of assay reagents and result in erroneous protein concentration measurements.[1][3]

Q2: My protein sample contains SDS. Which protein assay should I use?

The choice of protein assay depends on the concentration of SDS in your sample. The Bicinchoninic Acid (BCA) assay is generally more tolerant to surfactants than the Bradford or Lowry assays.[6][7] For high concentrations of SDS, a detergent-compatible assay or prior removal of the surfactant is recommended.

Q3: What are the general strategies to overcome surfactant interference?

There are several effective strategies to mitigate the effects of anionic surfactants on protein assays:[3]

  • Sample Dilution: If your protein concentration is sufficiently high, you can dilute the sample to lower the surfactant concentration to a level compatible with the chosen assay.[8][9][10]

  • Use a Detergent-Compatible Assay: Several commercially available protein assays are specifically formulated to be compatible with various detergents.[11][12][13] For example, some modified Lowry and Bradford assays are designed to work in the presence of detergents.[3][11]

  • Protein Precipitation: This is a highly effective method for separating proteins from interfering substances like detergents.[3][14] Trichloroacetic acid (TCA)/acetone precipitation is a common and robust technique.[14][15]

  • Buffer Exchange: Techniques like dialysis and size-exclusion chromatography can effectively remove detergents from the protein sample.[1][14][16]

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent readings in the Bradford assay with samples containing anionic surfactants.

Cause: Anionic surfactants interfere with the Coomassie dye-protein binding mechanism.[3][17]

Solutions:

  • Method 1: Sample Dilution:

    • Protocol: Dilute your sample in a buffer that does not contain any interfering substances until the surfactant concentration is below the tolerance limit of the Bradford assay (see table below).

    • Pros: Simple and quick.

    • Cons: Requires a relatively high initial protein concentration.

  • Method 2: Use a Detergent-Compatible Bradford Assay:

    • Protocol: Follow the manufacturer's instructions for the specific detergent-compatible Bradford assay kit. These kits often contain proprietary reagents that prevent detergent interference.[12][13]

    • Pros: Convenient and specifically designed for samples with detergents.

    • Cons: May be more expensive than standard assays.

  • Method 3: Protein Precipitation (TCA/Acetone):

    • Protocol: See the detailed "Trichloroacetic Acid (TCA)/Acetone Precipitation" protocol below.

    • Pros: Effectively removes most interfering substances.[14]

    • Cons: Can lead to protein loss if not performed carefully; some proteins may be difficult to resolubilize.

Logical Workflow for Troubleshooting Bradford Assay Interference

start Inaccurate Bradford Assay Results (Sample contains anionic surfactant) check_conc Is protein concentration high? start->check_conc dilute Dilute sample to reduce surfactant concentration check_conc->dilute Yes use_compatible Use a Detergent-Compatible Bradford Assay check_conc->use_compatible No precipitate Perform Protein Precipitation (e.g., TCA/Acetone) check_conc->precipitate Alternatively reassay_dilute Re-assay with standard Bradford dilute->reassay_dilute end_ok Accurate Results reassay_dilute->end_ok reassay_compatible Follow kit protocol and measure use_compatible->reassay_compatible reassay_compatible->end_ok resuspend Resuspend protein pellet in compatible buffer precipitate->resuspend reassay_precipitate Re-assay with standard Bradford resuspend->reassay_precipitate reassay_precipitate->end_ok end_nok Problem Persists? Consider alternative assay (BCA) reassay_precipitate->end_nok

Caption: Troubleshooting workflow for Bradford assay interference.

Issue 2: Precipitate formation or low signal in BCA/Lowry assays with samples containing anionic surfactants.

Cause: Surfactants interfere with the copper chelation process, which is central to these assays.[1][3]

Solutions:

  • Method 1: Use a Detergent-Compatible or Reducing Agent-Compatible BCA Assay:

    • Protocol: Utilize a commercially available kit designed to tolerate detergents and other interfering substances.[18]

    • Pros: High tolerance to a range of surfactants.

    • Cons: May have a different sensitivity range compared to the standard assay.

  • Method 2: Protein Precipitation:

    • Protocol: The TCA/acetone precipitation method is highly effective at removing interfering surfactants prior to performing a BCA or Lowry assay.[15][19] Refer to the detailed protocol below.

    • Pros: Generally applicable and removes a wide range of interfering substances.

    • Cons: Potential for protein loss and resolubilization issues.

  • Method 3: Buffer Exchange via Size-Exclusion Chromatography:

    • Protocol: See the detailed "Size-Exclusion Chromatography (Spin Column)" protocol below.

    • Pros: Gentle on proteins and effective for removing small molecules like detergent monomers.[16]

    • Cons: May result in sample dilution.

Mechanism of Anionic Surfactant Interference in Bradford Assay

cluster_0 Standard Bradford Assay cluster_1 Interference by Anionic Surfactant Protein Protein Complex Protein-Dye Complex (Anionic Dye Form) Protein->Complex Coomassie Coomassie Dye (Cationic/Neutral) Coomassie->Complex Protein_S Protein Blocked_Protein Surfactant-Coated Protein Protein_S->Blocked_Protein Coomassie_S Coomassie Dye Altered_Dye Precipitated/ Altered Dye Coomassie_S->Altered_Dye Surfactant Anionic Surfactant (e.g., SDS) Surfactant->Blocked_Protein Surfactant->Altered_Dye Blocked_Protein->No_Binding Reduced Binding

Caption: Anionic surfactant interference in the Bradford assay.

Data Presentation

Table 1: Compatibility of Common Protein Assays with Anionic Surfactants

Assay TypeAnionic Surfactant (e.g., SDS) ToleranceNotes
Bradford Very Low (<0.05%)Highly susceptible to interference; causes dye precipitation.
Detergent-Compatible Bradford Moderate (up to 1%)Specially formulated to tolerate certain detergents.[12][13]
Lowry Low (<0.1%)Interference with copper chelation.[6][7]
Modified Lowry (DC Assay) High (up to 1%)Designed to be compatible with detergents.[3]
BCA Moderate (up to 5% in some kits)Generally more robust against detergents than Bradford or Lowry assays.[6][7]
Reducing Agent-Compatible BCA High (with specific protocols)Also tolerates reducing agents often found with surfactants.[18]

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This method is effective for removing a wide range of interfering substances, including detergents.[14]

Materials:

  • Trichloroacetic acid (TCA), 72% (w/v)

  • Sodium deoxycholate, 0.15% (w/v)

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add an equal volume of 10% TCA in acetone. For very dilute samples, a co-precipitant like sodium deoxycholate can be added prior to TCA.[15]

  • Incubate the mixture at -20°C for at least 60 minutes to precipitate the proteins.

  • Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully decant the supernatant, ensuring the protein pellet is not disturbed.

  • Wash the pellet by adding 200 µL of ice-cold acetone. This step removes any residual TCA.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Decant the acetone and briefly air-dry the pellet. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Protocol 2: Size-Exclusion Chromatography (Spin Column)

This method is ideal for rapid buffer exchange to remove small molecules like detergents.[14][16]

Materials:

  • Pre-packed desalting spin column with an appropriate molecular weight cutoff (MWCO).

  • Collection tubes.

  • Centrifuge with a swinging bucket rotor.

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer and equilibrating the resin.

  • To equilibrate, add the buffer that is compatible with your downstream protein assay to the column and centrifuge. Repeat this step 2-3 times.

  • Place the equilibrated column into a new collection tube.

  • Slowly apply your protein sample to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol. The protein will elute in the collection tube, while the smaller detergent molecules are retained in the resin.[16]

  • The collected sample is now ready for protein quantification.

References

Technical Support Center: Optimizing UFARYL DL 85 Concentration for Cell Disruption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UFARYL DL 85 for effective cell disruption. UFARYL DL 85 is an anionic surfactant, specifically a sodium linear alkylbenzene sulfonate (C10-13), known for its strong detergent properties.[1][2] Proper concentration is critical to maximize the release of intracellular contents while minimizing potential negative impacts on your target molecules.

Troubleshooting Guides

This section offers solutions to common problems encountered during cell lysis experiments with UFARYL DL 85.

Problem 1: Incomplete Cell Lysis or Low Protein Yield

Possible Cause Recommended Solution
UFARYL DL 85 concentration is too low. The concentration of UFARYL DL 85 should be above its Critical Micelle Concentration (CMC) for effective cell membrane disruption.[3] The CMC of sodium linear alkylbenzene sulfonate is in the range of 1.2-2.9 mM.[4] A reported value is 2.0 mmol/L (approximately 0.07% w/v).[4] Increase the concentration in increments (e.g., 0.1%, 0.5%, 1.0%) to determine the optimal level for your specific cell type.
Incubation time is too short. For mammalian cells, incubate on ice for at least 30 minutes with periodic vortexing.[5] Bacterial cells may require longer incubation or combination with other lysis methods.
Lysis buffer composition is not optimal. Ensure the pH and ionic strength of your buffer are suitable for your cells and UFARYL DL 85.[3] Consider adding reagents like EDTA to inhibit proteases that can degrade your protein of interest.
Cell density is too high for the volume of lysis buffer. A general guideline is to use 100 µl of lysis buffer for every 10^6 cells.[6] This may need to be empirically determined for each cell type.

Problem 2: Protein Denaturation and Loss of Activity

Possible Cause Recommended Solution
UFARYL DL 85 concentration is too high. As a strong anionic surfactant, high concentrations of UFARYL DL 85 can denature proteins.[7] Use the lowest effective concentration that achieves satisfactory lysis.
UFARYL DL 85 is too harsh for your protein. If maintaining protein function is critical, consider switching to a milder non-ionic detergent (e.g., Triton™ X-100) or a zwitterionic detergent (e.g., CHAPS).[3]
Sample is overheating during lysis. Keep samples on ice throughout the lysis procedure to minimize protein degradation.[6] If using sonication in conjunction with UFARYL DL 85, use short bursts on ice.[8]

Problem 3: Precipitation in the Lysis Buffer

Possible Cause Recommended Solution
Low temperature. Some anionic surfactants have reduced solubility at 4°C.[3] Prepare your UFARYL DL 85 stock solution and lysis buffer at room temperature to ensure it is fully dissolved before cooling.
Incompatible buffer components. High concentrations of certain salts, such as potassium, can cause precipitation with some anionic surfactants.[3] If precipitation occurs, consider using sodium-based salts (e.g., NaCl).

Experimental Protocols

Optimizing UFARYL DL 85 Concentration for Mammalian Cell Lysis

This protocol provides a framework for determining the optimal UFARYL DL 85 concentration for your specific mammalian cell line.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 10% (w/v) UFARYL DL 85 stock solution in deionized water

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet with ice-cold PBS.

  • Preparation of Test Lysis Buffers:

    • Create a series of lysis buffers with varying UFARYL DL 85 concentrations. A good starting range is 0.1%, 0.25%, 0.5%, and 1.0% (w/v).

    • To prepare 1 mL of each, add the appropriate volume of the 10% UFARYL DL 85 stock solution to the base lysis buffer.

    • Add protease and phosphatase inhibitors to each buffer immediately before use.

  • Cell Lysis:

    • Add the test lysis buffer to the cell pellet or monolayer (e.g., 100 µL per 10^6 cells).[6]

    • Incubate on ice for 30 minutes, vortexing gently every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Analysis:

    • Compare the protein yields obtained with the different UFARYL DL 85 concentrations. The optimal concentration is the lowest concentration that provides the maximum protein yield.

    • For further analysis, you can run the lysates on an SDS-PAGE gel to visualize the protein profile.

Quantitative Data Summary (Example)

UFARYL DL 85 Concentration (% w/v)Cell TypeProtein Yield (µg/µL)Notes
0.0HeLa0.5No detergent control, background protein level.
0.1HeLa2.1Significant increase in protein yield.
0.25HeLa3.5Higher protein yield, likely near optimal.
0.5HeLa3.6Marginal increase in yield compared to 0.25%.
1.0HeLa3.7Minimal increase, potential for increased denaturation.

Frequently Asked Questions (FAQs)

Q1: What is UFARYL DL 85 and how does it work for cell lysis?

A1: UFARYL DL 85 is a sodium linear alkylbenzene sulfonate, which is a type of anionic surfactant.[1][2] It disrupts cell membranes by inserting its hydrophobic tail into the lipid bilayer, which solubilizes the lipids and membrane proteins, leading to the breakdown of the membrane and the release of intracellular contents.[3]

Q2: What is the Critical Micelle Concentration (CMC) of UFARYL DL 85 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For effective cell lysis and solubilization of membrane proteins, the concentration of UFARYL DL 85 in your lysis buffer should generally be above its CMC.[3] The CMC of sodium linear alkylbenzene sulfonate is in the range of 1.2-2.9 mM.[4]

Q3: Can I use UFARYL DL 85 for lysing bacterial cells?

A3: Yes, however, bacterial cells have a cell wall that needs to be addressed. For effective lysis of bacteria, UFARYL DL 85 is often used in conjunction with other methods such as treatment with lysozyme to degrade the peptidoglycan cell wall, or physical disruption methods like sonication.[9]

Q4: Will UFARYL DL 85 interfere with my downstream applications?

A4: As a detergent, UFARYL DL 85 can interfere with certain downstream applications. For example, it may affect enzyme activity assays or certain types of chromatography. It is important to consider the compatibility of UFARYL DL 85 with your subsequent experimental steps. Detergent removal methods may be necessary in some cases.

Q5: How should I store UFARYL DL 85?

A5: UFARYL DL 85 should be stored in a cool, dry place. Stock solutions are typically stable at room temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_analysis Analysis cell_prep Cell Preparation (Wash and Pellet) buffer_prep Prepare Lysis Buffers (Varying UFARYL DL 85 conc.) cell_prep->buffer_prep lysis Cell Lysis (Incubate on ice) buffer_prep->lysis centrifugation Centrifugation (Pellet debris) lysis->centrifugation quantification Protein Quantification (e.g., BCA Assay) centrifugation->quantification sds_page SDS-PAGE (Optional) quantification->sds_page end End quantification->end sds_page->end start Start start->cell_prep

Caption: Experimental workflow for optimizing UFARYL DL 85 concentration.

signaling_pathway cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent UFARYL DL 85 Action Lipid1 Phospholipid Lipid2 Phospholipid MembraneProtein Membrane Protein UFARYL_monomer UFARYL DL 85 Monomers Micelle Micelle Formation (> CMC) UFARYL_monomer->Micelle Disruption Membrane Disruption UFARYL_monomer->Disruption Intercalation Solubilization Protein & Lipid Solubilization Micelle->Solubilization Disruption->Lipid1 Disruption->Lipid2 Disruption->MembraneProtein Disruption->Solubilization

Caption: Mechanism of UFARYL DL 85-mediated cell disruption.

References

Technical Support Center: UFARYL DL 85 Removal from Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the anionic surfactant UFARYL DL 85 from experimental samples.

Understanding UFARYL DL 85

UFARYL DL 85 is a linear alkylbenzene sulfonate, an anionic surfactant commonly used for its detergency and wetting properties. In a research setting, it may be employed in applications such as cell lysis and the solubilization of membrane proteins. However, its presence can interfere with downstream analytical techniques. Therefore, its removal is a critical step in many experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove UFARYL DL 85 from my sample?

A1: Residual UFARYL DL 85 can interfere with various downstream applications. For instance, it can suppress ionization in mass spectrometry, leading to reduced signal intensity and inaccurate quantification.[1][2][3][4] In immunoassays like ELISA, it can disrupt antibody-antigen interactions, leading to false-positive or false-negative results.[5][6][7][8]

Q2: What are the common methods for removing UFARYL DL 85?

A2: The most common methods for removing anionic surfactants like UFARYL DL 85 from protein samples are:

  • Dialysis: Effective for removing monomers of surfactants with a high critical micelle concentration (CMC).

  • Precipitation (Acetone/Ethanol): A rapid method to concentrate the protein while leaving the surfactant in the supernatant.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge, making it suitable for removing charged surfactants.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, effective if there is a significant size difference between the protein and the surfactant micelles.

Q3: How do I choose the best removal method for my experiment?

A3: The choice of method depends on several factors, including the properties of your protein, the concentration of UFARYL DL 85, the required final purity of your sample, and the downstream application. The following decision tree can guide your selection:

MethodSelection start Start: Sample containing UFARYL DL 85 q1 Is your protein of interest sensitive to organic solvents? start->q1 q2 Is the UFARYL DL 85 concentration above its CMC? q1->q2 Yes precipitation Precipitation (Acetone/Ethanol) q1->precipitation No q3 Is there a significant size difference between your protein and surfactant micelles? q2->q3 Yes iex Ion-Exchange Chromatography (IEX) q2->iex No q4 Is your primary goal speed and high throughput? q3->q4 No sec Size Exclusion Chromatography (SEC) q3->sec Yes dialysis Dialysis q4->dialysis No q4->iex Yes MembraneProteinWorkflow cluster_extraction Membrane Protein Extraction cluster_removal Surfactant Removal cluster_analysis Downstream Analysis cell_lysis Cell Lysis (e.g., sonication, French press) solubilization Membrane Solubilization with UFARYL DL 85 cell_lysis->solubilization centrifugation High-Speed Centrifugation (remove insoluble debris) solubilization->centrifugation removal_method Removal of UFARYL DL 85 (Dialysis, Precipitation, IEX, or SEC) centrifugation->removal_method downstream Purified Protein for Downstream Applications (e.g., Mass Spec, ELISA) removal_method->downstream

References

Technical Support Center: Challenges in Detecting Low Concentrations of Linear Alkylbenzene Sulfonates (LAS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of low concentrations of Linear Alkylbenzene Sulfonates (LAS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in my LAS analysis?

Low or no signal during LAS analysis can be attributed to several factors, including:

  • Insufficient Sample Concentration: The concentration of LAS in the sample may be below the method's limit of detection (LOD).[1]

  • Sample Degradation: LAS can degrade under certain environmental conditions.[2]

  • Improper Detector Settings: The detector may not be optimized for LAS detection, including incorrect wavelength settings for UV or fluorescence detectors.[1]

  • Mobile Phase Incompatibility: The composition of the mobile phase may not be suitable for the elution of LAS from the analytical column.[1]

  • System Leaks: Leaks within the HPLC or LC-MS system can prevent the sample from reaching the detector.[3]

  • Contaminated System: A contaminated guard column, analytical column, or detector flow cell can interfere with the signal.[1]

Q2: How can I improve the sensitivity of my LAS analysis?

To enhance the sensitivity of your LAS analysis, consider the following strategies:

  • Sample Preparation and Concentration: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[4][5]

  • Optimize Ionization Source (for LC-MS): Fine-tune parameters such as spray voltage, gas flows, and temperature to maximize the ionization of LAS.[4][6]

  • Use a More Sensitive Detector: A fluorescence detector (FLD) or a mass spectrometer (MS) generally offers higher sensitivity for LAS analysis compared to a UV detector.[7][8]

  • Derivatization: Although less common for LAS, derivatization can be used to enhance the detectability of certain compounds.[9]

  • Reduce Column Inner Diameter: Using columns with a smaller inner diameter (e.g., 2.1 mm or less) can increase sensitivity, assuming the HPLC system is optimized for low-flow rates.[5][10]

Q3: What are matrix effects and how do they impact LAS detection?

Matrix effects occur when components of the sample matrix, other than the analyte of interest, alter the analyte's signal response.[11] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[11] In LC-MS analysis, co-eluting matrix components can interfere with the ionization process of LAS in the mass spectrometer's source, a phenomenon known as ion suppression.[5] The complexity of the sample matrix, such as in sewage sludge or biological samples, often leads to significant matrix effects.[12][13]

Q4: How can I identify and mitigate matrix effects in my LAS analysis?

To identify and mitigate matrix effects, you can:

  • Perform a Post-Extraction Spike: Compare the signal of a standard spiked into a blank matrix extract with the signal of a standard in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each LAS homologue.

  • Improve Sample Cleanup: Utilize more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic conditions to separate LAS from co-eluting matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[14]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This guide provides a step-by-step approach to troubleshooting low signal intensity in LAS analysis.

Detailed Steps:

  • Verify Sample Concentration: Ensure the expected concentration of LAS in your sample is above the instrument's limit of detection (LOD) and limit of quantification (LOQ). If the concentration is too low, consider concentrating your sample using techniques like solid-phase extraction (SPE). 2[1]. Check Instrument Parameters:

    • Detector Settings: For UV detection, ensure the wavelength is set to the absorbance maximum of LAS (around 225 nm). For fluorescence detection, optimize the excitation and emission wavelengths (e.g., Ex: 225 nm, Em: 295 nm). F[13]or mass spectrometry, verify the ionization source parameters and MRM transitions. [15] * Injection Volume: Confirm that the correct injection volume is being used and that the autosampler is functioning correctly. An incorrect injection volume can lead to proportionally lower signals. 3[2]. Review Sample Preparation:

    • Extraction Efficiency: Evaluate the recovery of your extraction method. Inefficient extraction will result in lower analyte concentrations in the final sample.

    • Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and reduced signal. 4[1]. Inspect the HPLC/LC-MS System:

    • Leaks: Carefully inspect all fittings and connections for any signs of leaks. A leak can cause a portion of the sample to be lost before it reaches the detector. [3] * Mobile Phase: Prepare fresh mobile phase and ensure all components are correctly mixed and degassed. Air bubbles in the system can cause baseline noise and affect signal intensity. [3] * Column and Guard Column: A contaminated or clogged column can lead to poor peak shape and reduced signal. Try flushing the column or replacing the guard column.

[3]#### Issue 2: Poor Reproducibility and Inaccurate Quantification

This guide addresses common causes of poor reproducibility and inaccurate quantification, often linked to matrix effects.

Decision Tree for Addressing Matrix Effects

MatrixEffectDecisionTree start Start: Poor Reproducibility/ Inaccurate Quantification assess_matrix_effect Assess Matrix Effect (Post-extraction spike) start->assess_matrix_effect no_effect Matrix Effect is Negligible. Check other sources of variability (e.g., sample prep, instrument) assess_matrix_effect->no_effect No Significant Effect effect_present Matrix Effect is Significant assess_matrix_effect->effect_present Significant Effect use_is Use Stable Isotope-Labeled Internal Standard effect_present->use_is implement_is Implement IS and Re-validate use_is->implement_is Yes improve_cleanup Improve Sample Cleanup (e.g., more selective SPE) use_is->improve_cleanup No is_available Available is_not_available Not Available end_ok Problem Resolved implement_is->end_ok optimize_chroma Optimize Chromatography to Separate from Interferences improve_cleanup->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample dilute_sample->end_ok LAS_Analysis_Workflow start Start: Sample Collection sample_prep Sample Preparation (Homogenization, Filtration) start->sample_prep spe Solid-Phase Extraction (SPE) (Concentration & Cleanup) sample_prep->spe analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) spe->analysis data_processing Data Processing (Integration, Quantification) analysis->data_processing results Results Reporting data_processing->results

References

Technical Support Center: Enhancing the Solubility of Linear Alkylbenzene Sulfonate (LAS) at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of linear alkylbenzene sulfonate (LAS) in cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What is linear alkylbenzene sulfonate (LAS) and why is its solubility at cold temperatures a concern?

Linear alkylbenzene sulfonate (LAS) is a widely used anionic surfactant in various cleaning and industrial applications due to its excellent cost-to-performance ratio and biodegradability.[1][2] However, LAS exhibits reduced solubility in cold water, which can lead to the formation of highly viscous and insoluble gels.[1] This poor cold-water solubility presents significant challenges in formulating concentrated liquid products and can negatively impact performance in low-temperature applications.

Q2: What are the primary factors influencing the solubility of LAS at low temperatures?

Several factors can affect the solubility of LAS in cold conditions:

  • Molecular Structure: The position of the phenyl group on the alkyl chain is critical. LAS with a higher proportion of "external" isomers, such as the 2-phenyl isomer, tends to have better cold-water solubility and a lower Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration).[2] In contrast, LAS mixtures with over 50% by weight of external (2+3 phenyl) isomers can exhibit poor solubility in cold water.[1]

  • Alkyl Chain Length: The length of the alkyl chain also plays a role. Longer chains generally lead to decreased water solubility.

  • Water Hardness: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in hard water can lead to the precipitation of LAS, reducing its effective concentration and performance.[3][4]

  • Concentration: At higher concentrations, the tendency of LAS to gel at low temperatures increases.

Q3: What are hydrotropes and how do they improve the solubility of LAS?

Hydrotropes are compounds that increase the solubility of sparingly soluble organic substances in water.[5] In the context of LAS formulations, hydrotropes work by disrupting the crystalline structure of the surfactant, thereby lowering the cloud point and preventing gel formation at low temperatures.[6][7] They are essential for creating stable and clear liquid detergent formulations, especially at high surfactant concentrations.[7]

Q4: What are some common types of hydrotropes used to enhance LAS solubility?

Several classes of hydrotropes are effective in improving the cold-temperature solubility of LAS:

  • Short-Chain Alkylbenzene Sulfonates: Compounds like sodium xylene sulfonate (SXS) and sodium cumene sulfonate are traditional hydrotropes.[8][9]

  • Ethylene Oxide/Propylene Oxide (EO/PO) Block Copolymers: These nonionic surfactants can significantly depress the cloud point of LAS solutions, sometimes to below the freezing point of water.[10]

  • Alkyl Ethoxy Sulfates: These are also effective hydrotropes for LAS formulations.[7]

  • Alkylnaphthalene Sulfonates: These have been shown to be efficient at raising the cloud point of nonionic surfactant solutions and can act as hydrotropes in LAS systems.[8]

  • Multifunctional Hydrotropes: Some modern hydrotropes also contribute to wetting, detergency, and other performance aspects of the formulation.[5]

Q5: Can co-solvents or other additives be used to prevent LAS gelation at low temperatures?

Yes, in addition to hydrotropes, other additives can help prevent the gelation of LAS solutions at cold temperatures. These include:

  • Glycols and Glycerol: These act as humectants and can help to disrupt the hydrogen bonding that contributes to gel formation.[11]

  • Urea and Formamide: These compounds are known to disrupt hydrogen bonds, which is thermodynamically equivalent to raising the temperature of the system.[11]

  • Nonionic Surfactants: The addition of certain nonionic surfactants can also help to prevent gelation.[11]

Troubleshooting Guide

Problem: My LAS solution is forming a gel upon cooling to 5-10°C.

  • Solution 1: Introduce a Hydrotrope. This is the most common and effective solution. Start by adding a short-chain alkylbenzene sulfonate like sodium xylene sulfonate. The required amount will depend on your specific formulation.

  • Solution 2: Add a Co-solvent. Consider adding a glycol, such as propylene glycol, or glycerol to your formulation. These can interfere with the gelation process.[11]

  • Solution 3: Incorporate a Nonionic Surfactant. The addition of a compatible nonionic surfactant can also prevent gel formation.[11]

Problem: The cloud point of my LAS formulation is too high for my application.

  • Solution 1: Increase the Hydrotrope Concentration. The amount of hydrotrope is directly related to the depression of the cloud point.

  • Solution 2: Use a More Efficient Hydrotrope. Ethylene oxide/propylene oxide block co-polymers are particularly effective at lowering the cloud point of LAS solutions.[10] Alkylnaphthalene sulfonates are also reported to be very efficient.[8]

  • Solution 3: Adjust the LAS Isomer Composition. If possible, using an LAS with a higher 2-phenyl isomer content can inherently lower the cloud point. The Krafft point of a high 2-phenyl LAS can be below 0°C, whereas a low 2-phenyl LAS can have a cloud point around 15°C.[2]

Problem: I am observing precipitation when I use my LAS solution in hard water.

  • Solution 1: Add a Chelating Agent. Incorporate a builder or chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citrates, to sequester the hard water ions (Ca²⁺ and Mg²⁺) and prevent them from precipitating the LAS.

  • Solution 2: Increase the LAS Concentration. While not always the most economical solution, increasing the amount of LAS can help to overcome the effects of hard water.[3]

  • Solution 3: Use a Surfactant Blend. Combining LAS with nonionic surfactants can improve the formulation's tolerance to hard water.

Quantitative Data on Solubility Enhancement

The following table summarizes quantitative data on the effect of various additives on the cloud point of LAS formulations.

Additive TypeSpecific AdditiveConcentrationEffect on Cloud PointReference
EO/PO Block CopolymerEthylene Oxide/Propylene Oxide Block Co-polymerMole ratio of 46:1 to 4:1 relative to low 2-phenyl LASCan depress cloud point to 17°C or lower, potentially below 0°C.[10]
Alkylethoxy SulfateSodium Butylethoxy Sulfate (15% EtO)7.5 parts per 100 parts of a 10% LAS solutionLowered cloud point from 205°F to 50°F in a heavy-duty liquid formulation.[7]
Hydrotropic CompositionSulfonated alkyl aromatic compounds5% to 20% by weight of the final LAS productSignificantly improves solubility and reduces viscosity.[1]

Experimental Protocols

1. Determination of Cloud Point

The cloud point is the temperature at which a surfactant solution becomes cloudy as it is cooled or heated. This is a critical measure of its cold-temperature stability.

Methodology:

  • Prepare the LAS formulation with the desired concentration of surfactant and any additives.

  • Place a sample of the solution in a clear, sealed container (e.g., a test tube).

  • Immerse the container in a temperature-controlled bath (this can be a cooling bath or a heating bath, depending on the expected cloud point).

  • Slowly change the temperature of the bath while continuously stirring the sample.

  • Observe the solution for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point.

  • For accuracy, the process can be reversed by slowly heating a cooled, cloudy solution until it becomes clear again. The temperature of clarification should be close to the cloud point.

  • Repeat the measurement at least three times and report the average temperature.

2. Screening for Hydrotrope Efficacy

This protocol provides a general method for comparing the effectiveness of different hydrotropes.

Methodology:

  • Prepare a stock solution of your LAS concentrate in water.

  • Prepare separate solutions of different hydrotropes at a known concentration.

  • In a series of test tubes or vials, add a fixed amount of the LAS stock solution.

  • To each tube, add an incremental amount of a specific hydrotrope solution. Ensure you have a control sample with no hydrotrope.

  • Bring all samples to a uniform, elevated temperature to ensure complete dissolution.

  • Cool the samples in a controlled manner (e.g., in a cooling bath) and observe the temperature at which each solution becomes cloudy (its cloud point).

  • The hydrotrope that results in the lowest cloud point at a given concentration is the most effective for that system.

  • Additionally, visual observation of viscosity and gel formation at a specific low temperature (e.g., 4°C) can be used to rank the performance of the hydrotropes.

Logical Workflow for Improving LAS Solubility

The following diagram illustrates the decision-making process for addressing poor LAS solubility at cold temperatures.

A troubleshooting workflow for enhancing the cold temperature solubility of LAS.

References

Technical Support Center: Managing Foam Formation with UFARYL DL 85

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UFARYL DL 85. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing foam formation during experiments. UFARYL DL 85, a high-foaming anionic surfactant, is a linear alkylbenzene sulfonate (LAS) widely used for its detergent and wetting properties.[1][2] While beneficial in many applications, its tendency to foam can present challenges in a laboratory setting.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you effectively manage foam in your work.

Troubleshooting Guide

This section addresses common issues encountered with foam formation when using UFARYL DL 85.

Problem: Excessive and persistent foam formation upon dissolution or agitation.

Possible Causes:

  • High Concentration of UFARYL DL 85: The foaming capacity of surfactants generally increases with concentration.[3]

  • Vigorous Agitation: High-shear mixing or vigorous shaking introduces a large amount of air into the solution, leading to significant foam generation.

  • Water Hardness: The presence of ions, particularly calcium (Ca²⁺), can influence the foaming properties of linear alkylbenzene sulfonates.[4][5]

Solutions:

  • Optimize Concentration: Determine the minimum effective concentration of UFARYL DL 85 required for your application through a concentration-response experiment.

  • Modify Agitation Method:

    • Use low-shear mixing methods, such as a magnetic stirrer at a controlled speed, instead of high-speed overhead mixers or vortexing.

    • When dissolving, gently swirl the solution rather than shaking it vigorously.

    • If possible, allow the solution to stand for a period after mixing to allow for natural foam collapse.

  • Consider Water Purity:

    • If permissible for your experiment, using deionized or distilled water may alter foaming behavior compared to tap water with varying hardness.

    • Be aware that the interaction between LAS and calcium ions can be complex; at certain concentrations, it may lead to precipitation of the surfactant, which in turn reduces foamability.[4][6]

  • Chemical Defoaming:

    • Introduce a small, predetermined quantity of a suitable antifoaming agent (defoamer).

    • Silicone-based and polyether-based defoamers are often effective for anionic surfactant solutions.

    • It is crucial to select a defoamer that is compatible with your experimental system and will not interfere with downstream processes or analyses.[7]

  • Mechanical Defoaming:

    • For larger-scale experiments, mechanical methods such as specialized textured mesh surfaces can be employed to collapse foam as it forms.

Problem: Re-formation of foam after initial collapse.

Possible Causes:

  • Insufficient Antifoam Concentration: The amount of defoamer added may not be sufficient to provide long-lasting foam suppression.

  • Inappropriate Antifoam Selection: The chosen antifoaming agent may have good "knockdown" (initial foam destruction) but poor "persistence" (long-term prevention).[8]

  • Ongoing Gas Introduction: The experimental process itself may be continuously introducing gas into the solution (e.g., through sparging or a chemical reaction that produces gas).

Solutions:

  • Optimize Antifoam Concentration: Conduct a dose-response experiment to determine the optimal concentration of the antifoaming agent that provides sustained foam control.

  • Screen Different Antifoaming Agents: Test a variety of defoamers with different chemistries (e.g., silicone-based, oil-based, polymer-based) to find one with the desired persistence for your system.

  • Controlled Addition: If foam formation is continuous, consider a slow, continuous addition of the antifoaming agent rather than a single initial dose.

  • Process Modification: If possible, modify the experimental setup to minimize gas introduction.

Frequently Asked Questions (FAQs)

Q1: What is UFARYL DL 85 and why is it prone to foaming?

UFARYL DL 85 is an anionic surfactant of the linear alkylbenzene sulfonate (LAS) type.[1][2] Surfactants are molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. When dissolved in a liquid, they align at the air-liquid interface, reducing the surface tension. This reduction in surface tension makes it easier for air bubbles to be incorporated and stabilized within the liquid, leading to foam formation. UFARYL DL 85 is specifically designed to have high foaming properties for applications like detergents.[2]

Q2: How do antifoaming agents (defoamers) work?

Antifoaming agents are substances that, when added to a foaming liquid, disrupt the stability of the foam bubbles. They are typically insoluble in the foaming medium and have a lower surface tension than the solution. A defoamer droplet will enter the foam lamella (the thin liquid film of the bubble wall) and spread, creating a weak point that causes the bubble to rupture.

Q3: Will adding a defoamer affect my experimental results?

It is possible. Defoamers are chemical additives, and their introduction could potentially interfere with sensitive assays or reactions. Therefore, it is critical to:

  • Choose a defoamer that is as inert as possible for your specific application.

  • Use the lowest effective concentration.

  • Run appropriate controls with the defoamer alone to assess any potential background signal or interference.

  • Consider non-chemical methods of foam control if your experiment is highly sensitive to additives.

Q4: How does temperature affect the foaming of UFARYL DL 85?

For anionic surfactants like LAS, increasing the temperature generally leads to an increase in foaming capacity. However, foam stability may decrease at higher temperatures.[9] The optimal temperature for foam control will depend on the specific experimental conditions.

Q5: How does pH influence foam formation with UFARYL DL 85?

The pH of a 1% UFARYL DL 85 solution is approximately 10.0-11.0.[10] Changes in the pH of the solution can affect the surface charge and interactions of the surfactant molecules, which in turn can influence foam stability. For some anionic surfactants, lowering the pH can reduce foamability.[11] The impact of pH should be evaluated on a case-by-case basis for your specific system.

Quantitative Data

The following tables provide illustrative data on factors influencing foam formation with anionic surfactants. The exact values for your experiments with UFARYL DL 85 will need to be determined empirically.

Table 1: Illustrative Effect of Antifoam A Concentration on Initial Foam Height of a 1% UFARYL DL 85 Solution

Antifoam A Concentration (ppm)Initial Foam Height (mL)% Foam Reduction
0 (Control)1500%
107550%
254073%
501590%
100597%

Table 2: Illustrative Influence of Temperature on Foam Stability of a 1% UFARYL DL 85 Solution

Temperature (°C)Foam Half-Life (minutes)
2520
4015
608

Table 3: Illustrative Impact of Water Hardness (Ca²⁺) on Foam Height of a 0.5% UFARYL DL 85 Solution

Calcium Ion (Ca²⁺) Concentration (ppm)Initial Foam Height (mL)
0 (Deionized Water)120
50110
10095
20070

Experimental Protocols

Protocol 1: Standardized Foam Height Measurement (Adapted from Ross-Miles Method)

This protocol provides a standardized method for measuring the initial foam height and stability.

Materials:

  • Graduated cylinder (1000 mL) with a stopper

  • Pipettes

  • Stopwatch

  • UFARYL DL 85 solution of known concentration

  • Deionized water

Procedure:

  • Prepare a solution of UFARYL DL 85 at the desired concentration in deionized water.

  • Add 200 mL of the UFARYL DL 85 solution to the 1000 mL graduated cylinder.

  • Pipette 50 mL of the same solution.

  • Hold the pipette vertically over the center of the graduated cylinder and allow the 50 mL of solution to fall into the 200 mL of solution, starting the stopwatch as the addition begins.

  • Once all the solution has been added, immediately record the initial foam height (the volume mark corresponding to the top of the foam layer).

  • Record the foam height at subsequent time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

Protocol 2: Screening and Efficacy Testing of Antifoaming Agents

This protocol allows for the systematic evaluation of different antifoaming agents.

Materials:

  • Identical graduated cylinders (250 mL) with stoppers

  • UFARYL DL 85 solution of known concentration

  • A selection of antifoaming agents (e.g., silicone-based, polyether-based)

  • Micropipettes

  • Vortex mixer or shaker

Procedure:

  • Prepare a stock solution of UFARYL DL 85 that consistently produces a significant amount of foam.

  • Dispense 100 mL of the UFARYL DL 85 solution into each of the graduated cylinders.

  • To each cylinder (except for the control), add a precise amount of a different antifoaming agent or different concentrations of the same agent.

  • Stopper all cylinders and shake them simultaneously and identically for a set period (e.g., 30 seconds) using a mechanical shaker or by hand with a consistent motion.

  • Immediately after shaking, place the cylinders on a level surface and record the initial foam height in each.

  • Record the time it takes for the foam to collapse to a predetermined level or completely.

  • Observe and note any undesirable effects, such as precipitation or changes in solution clarity.

  • Compare the performance of the different antifoaming agents based on the reduction in initial foam height and the speed of foam collapse.[12][13]

Visualizations

Foam_Formation_Pathway cluster_0 Inputs cluster_1 Mechanism cluster_2 Outcome UFARYL UFARYL DL 85 (Anionic Surfactant) Surface_Tension Reduction of Surface Tension UFARYL->Surface_Tension Agitation Agitation / Gas Introduction Bubble_Entrapment Air Bubble Entrapment & Stabilization Agitation->Bubble_Entrapment Water Aqueous Medium Water->Surface_Tension Film_Formation Formation of Stable Liquid Films (Lamellae) Surface_Tension->Film_Formation Film_Formation->Bubble_Entrapment Foam Foam Formation Bubble_Entrapment->Foam

Caption: Mechanism of foam formation with UFARYL DL 85.

Troubleshooting_Workflow Start Excessive Foam with UFARYL DL 85 Check_Conc Is Concentration Optimized? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc No Check_Agitation Is Agitation Minimal? Check_Conc->Check_Agitation Yes Reduce_Conc->Check_Agitation Modify_Agitation Modify Agitation (Low Shear) Check_Agitation->Modify_Agitation No Consider_Additives Can Additives be Used? Check_Agitation->Consider_Additives Yes Modify_Agitation->Consider_Additives Add_Defoamer Add Antifoaming Agent Consider_Additives->Add_Defoamer Yes Mechanical_Methods Consider Mechanical Defoaming Consider_Additives->Mechanical_Methods No End Foam Minimized Add_Defoamer->End Mechanical_Methods->End

Caption: Troubleshooting workflow for minimizing foam.

Antifoam_Mechanism Foam_Bubble Foam Bubble Thin Liquid Film (Lamella) Surfactant Stabilized Entry Entry into Lamella Foam_Bubble:film->Entry Antifoam Antifoam Droplet Antifoam->Entry Lower Surface Tension Spreading Spreading & Film Thinning Entry->Spreading Rupture Bubble Rupture Spreading->Rupture

Caption: Mechanism of action for an antifoaming agent.

References

Technical Support Center: Troubleshooting Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anionic surfactants. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiments?

A1: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, or amphiphiles, begin to self-assemble into spherical structures called micelles in a solution.[1][2] Below the CMC, surfactant molecules exist primarily as individual monomers.[3] Above the CMC, any additional surfactant molecules added to the system will form micelles.[1]

The CMC is a critical parameter because many properties of the surfactant solution change abruptly at this concentration, including surface tension, conductivity, and solubilization capacity.[1][3] For instance, the ability of a surfactant to solubilize poorly soluble compounds only becomes significant at concentrations well above the CMC, as it is proportional to the number of micelles in the solution.[2] Therefore, knowing the CMC is essential for applications like drug delivery, cell lysis, and protein solubilization to ensure the surfactant concentration is optimal for micelle formation and the desired function.

Q2: What are the key factors that influence the CMC and behavior of anionic surfactants?

A2: The CMC and overall performance of anionic surfactants are highly sensitive to experimental conditions. Key factors include:

  • Amphiphile Structure : Increased hydrophobicity (e.g., longer alkyl chains) of the surfactant lowers the CMC.[4][5] Conversely, bulky hydrophobic or hydrophilic groups can hinder micelle formation and raise the CMC.[4]

  • Temperature : For many nonionic surfactants, increasing the temperature decreases the CMC up to a certain point (the cloud point). However, for ionic surfactants, temperature has a less pronounced effect.[5] Extremely high temperatures can disrupt the structured water around the hydrophilic head groups, which can increase the CMC.[4]

  • pH : The pH of the solution can significantly alter the CMC, especially for surfactants with pH-sensitive head groups like carboxylates (-COOH).[4]

  • Ionic Strength (Electrolytes) : Adding electrolytes like salts to solutions of ionic surfactants decreases the CMC and increases micelle size.[5] The counter-ions from the salt reduce the electrostatic repulsion between the charged surfactant head groups, promoting micelle formation at lower concentrations.[4][5]

  • Additives : The presence of organic impurities or other additives can affect the CMC. For example, substances like urea can disrupt hydrogen bonding in the solvent, leading to an increased CMC.[4]

Q3: My anionic surfactant (e.g., SDS) is precipitating out of my buffer. What is the cause and how can I fix it?

A3: Precipitation of anionic surfactants, particularly Sodium Dodecyl Sulfate (SDS), is a common issue often caused by two main factors:

  • Low Temperature : SDS has poor solubility at low temperatures, such as 4°C. If your experimental protocol requires cold conditions, the surfactant can precipitate.[6]

    • Solution : Prepare your buffers and fully dissolve the surfactant at room temperature before cooling them down. If you must work at low temperatures for extended periods, consider using a surfactant with better solubility in the cold.[6]

  • Incompatible Buffer Components : High concentrations of specific salts, especially potassium salts (e.g., KCl), can cause SDS to precipitate as potassium dodecyl sulfate is much less soluble than its sodium counterpart.[6]

    • Solution : When working with SDS, use buffers containing sodium-based salts (e.g., NaCl) instead of potassium-based salts to prevent precipitation.[6]

Troubleshooting Guides

Problem: Inconsistent results in protein analysis (e.g., aggregation, poor separation in SDS-PAGE).
  • Possible Cause 1: Sub-optimal Surfactant Concentration.

    • Explanation: The concentration of the anionic surfactant may be too low to effectively denature and solubilize all proteins, or so high that it interferes with downstream analysis. The interaction between surfactants and proteins is concentration-dependent.[7]

    • Solution: Titrate the surfactant concentration to find the optimal level for your specific protein and application. Ensure the concentration is above the CMC to form micelles, which are crucial for solubilizing hydrophobic proteins.[8] For applications where protein activity must be preserved, use the lowest possible concentration that achieves the desired effect.[6]

  • Possible Cause 2: Influence of Ionic Strength.

    • Explanation: The ionic strength of your buffer affects the electrostatic interactions between the anionic surfactant and the protein.[9] High ionic strength can promote the binding of similarly charged proteins and surfactants.[9]

    • Solution: Evaluate and optimize the salt concentration in your buffers. In some cases, increasing the ionic strength can enhance interactions, while in others it may weaken them, depending on the specific charges of the protein and surfactant.[9][10]

  • Possible Cause 3: Protein-Specific Interactions.

    • Explanation: The secondary structure of the protein (e.g., α-helix vs. β-sheet content) influences how it interacts with surfactants.[7] Some proteins are more prone to unfolding and aggregation in the presence of certain surfactants.[8]

    • Solution: If you suspect protein-specific issues, consider switching to a different type of surfactant. Milder, non-ionic surfactants (e.g., Triton™ X-100) or zwitterionic detergents (e.g., CHAPS) are less likely to cause denaturation.[6][7]

Problem: Low yield or incomplete cell lysis.
  • Possible Cause 1: Surfactant Concentration is Too Low.

    • Explanation: Anionic surfactants disrupt cell membranes to release cellular contents. If the concentration is insufficient, the lysis will be incomplete, resulting in a low yield of your target protein or other cellular components.[6]

    • Solution: Increase the concentration of the anionic surfactant in your lysis buffer. Perform a concentration optimization experiment to find the lowest concentration that provides the maximum yield.[6]

  • Possible Cause 2: Sub-optimal Lysis Buffer Composition.

    • Explanation: The effectiveness of a surfactant can be influenced by the pH and ionic strength of the buffer.[6] Additionally, released proteases can degrade your target protein, reducing the final yield.

    • Solution: Ensure the pH and salt concentration of your buffer are optimized for your specific cell type and surfactant. Consider adding protease inhibitors and chelating agents like EDTA to your lysis buffer to protect your target protein from degradation.[6]

Problem: My protein of interest is denatured and has lost its activity.
  • Possible Cause: The Anionic Surfactant is Too Harsh.

    • Explanation: Anionic surfactants like SDS are potent denaturing agents.[7] They bind tightly to proteins, disrupting their native tertiary structure and rendering them inactive. This occurs through a combination of electrostatic and hydrophobic interactions.[7][10]

    • Solution: If maintaining protein function is critical, avoid strong anionic surfactants. Switch to a milder non-ionic surfactant (e.g., dodecyl maltoside, polysorbates) or a zwitterionic one.[7] These surfactants interact more weakly with proteins, primarily through hydrophobic interactions, and are less likely to cause denaturation.[7] If an anionic surfactant is necessary, use the absolute lowest concentration required.

Quantitative Data Summary

Table 1: Factors Affecting Critical Micelle Concentration (CMC) of Anionic Surfactants
FactorEffect on CMCExplanation
Longer Hydrophobic Tail DecreasesIncreases hydrophobicity, favoring micelle formation at lower concentrations.[5]
Increased Ionic Strength (Salt) DecreasesShields electrostatic repulsion between charged head groups, promoting aggregation.[5]
Higher Temperature VariableCan decrease CMC by promoting micellization, but very high temperatures can be disruptive.[4]
Presence of Organic Additives (e.g., Urea) IncreasesCan disrupt hydrogen bonding and solvent structure, making micelle formation less favorable.[4]
Bulky Head/Tail Groups IncreasesSteric hindrance makes it more difficult for surfactant monomers to pack into a micelle.[4]
Table 2: CMC Values for Common Anionic Surfactants in Water (25°C)
SurfactantCMC (mol/L)
Sodium Octyl Sulfate0.13
Sodium Dodecyl Sulfate (SDS)8.3 x 10⁻³
Sodium Tetradecyl Sulfate2.1 x 10⁻³
Source: Data compiled from reference[1]. Note that these values can change based on experimental conditions.

Experimental Protocols & Visualizations

Experimental Protocol 1: Determination of Critical Micelle Concentration (CMC) using Conductivity

This method is suitable for ionic surfactants, which act as electrolytes in water.[3] The conductivity of the solution changes at the CMC because micelles have a lower mobility than individual surfactant ions.

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the anionic surfactant in deionized water, ensuring the concentration is well above the expected CMC.

  • Serial Dilutions: Create a series of dilutions from the stock solution. It is crucial to have several data points both below and above the expected CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter according to the manufacturer's instructions.

    • Measure the conductivity of each dilution, starting from the most dilute sample.

    • Ensure the temperature is constant throughout the measurements, as conductivity is temperature-dependent.

  • Data Analysis:

    • Plot the measured conductivity as a function of the surfactant concentration.

    • The resulting graph will show two linear regions with different slopes.[3] The first region (below CMC) represents the conductivity of the surfactant monomers, and the second region (above CMC) represents the conductivity after micelle formation.

    • The CMC is the concentration at the intersection point of these two linear segments.

Diagram 1: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Conc Is Surfactant Concentration Optimal? Start->Check_Conc Check_Buffer Are Buffer Components (pH, Salt) Correct? Check_Conc->Check_Buffer Yes Adjust_Conc Optimize Concentration: - Titrate above/below CMC - Verify with CMC determination Check_Conc->Adjust_Conc No Check_Temp Is Temperature Controlled? Check_Buffer->Check_Temp Yes Adjust_Buffer Modify Buffer: - Adjust pH - Change salt (e.g., NaCl for SDS) - Optimize ionic strength Check_Buffer->Adjust_Buffer No Check_Purity Is Surfactant Purity and Source Consistent? Check_Temp->Check_Purity Yes Adjust_Temp Ensure Stable Temperature: - Use water bath - Avoid precipitation at low temps Check_Temp->Adjust_Temp No Verify_Purity Verify Reagents: - Use high-purity surfactant - Check for degradation Check_Purity->Verify_Purity No Re_Run Re-run Experiment Check_Purity->Re_Run Yes Adjust_Conc->Re_Run Adjust_Buffer->Re_Run Adjust_Temp->Re_Run Verify_Purity->Re_Run Micelle_Factors cluster_factors Factors Influencing CMC Temp Temperature CMC Critical Micelle Concentration (CMC) Temp->CMC pH pH pH->CMC Ionic_Strength Ionic Strength (Salt) Ionic_Strength->CMC Structure Surfactant Structure (e.g., Chain Length) Structure->CMC Micelle Micelle Formation CMC->Micelle Monomers Surfactant Monomers Monomers->CMC [Concentration] > Protein_Denaturation cluster_process Interaction Process Native_Protein Native Protein (Folded, Active) Initial_Binding 1. Electrostatic Binding (Surfactant binds to charged residues) Native_Protein->Initial_Binding + Surfactant Surfactant Unfolding 2. Cooperative Unfolding (Hydrophobic tails penetrate protein core) Initial_Binding->Unfolding Saturation 3. Saturation (Protein becomes coated with surfactant) Unfolding->Saturation Denatured_Complex Denatured Protein- Surfactant Complex (Unfolded, Inactive) Saturation->Denatured_Complex

References

Technical Support Center: UFARYL DL 85 and Water Hardness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water hardness on the effectiveness of UFARYL DL 85, a linear alkylbenzene sulfonate (LAS) anionic surfactant.

Frequently Asked Questions (FAQs)

Q1: What is UFARYL DL 85 and what is its primary function?

A1: UFARYL DL 85 is a high-quality anionic surfactant of the linear alkylbenzene sulfonate (LAS) class.[1] Its primary function is to reduce the surface tension of liquids, enabling better wetting, emulsification, and dispersion of substances. It is commonly used as a key active ingredient in a variety of formulations, including those for cleaning and personal care.

Q2: What is water hardness and how is it measured?

A2: Water hardness is determined by the concentration of dissolved divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. It is typically measured in parts per million (ppm), milligrams per liter (mg/L), or grains per gallon (gpg). Water is often classified as follows:

  • Soft water: 0-60 ppm

  • Moderately hard water: 61-120 ppm

  • Hard water: 121-180 ppm

  • Very hard water: >180 ppm

Q3: How does water hardness affect the performance of UFARYL DL 85?

A3: As an anionic surfactant, UFARYL DL 85 is sensitive to water hardness. The negatively charged sulfonate head of the surfactant molecule reacts with the positively charged calcium and magnesium ions in hard water.[2] This reaction forms insoluble precipitates, effectively removing the surfactant from the solution and reducing its concentration, which in turn diminishes its performance.[3][4]

Q4: What are the observable signs of UFARYL DL 85 being affected by hard water in my experiments?

A4: You may observe one or more of the following:

  • Reduced foaming: A noticeable decrease in the volume and stability of foam produced.[5]

  • Cloudiness or precipitation: The solution may appear turbid or contain visible precipitates.[4]

  • Decreased cleaning efficiency: A reduction in the ability to remove soils and other substances.

  • Inconsistent results: Variability in experimental outcomes that may be correlated with the water source.

Q5: Is there a difference in the impact of calcium versus magnesium ions on UFARYL DL 85?

A5: Both calcium and magnesium ions negatively impact the performance of LAS surfactants. However, studies have shown that calcium ions can have a more pronounced effect due to the lower solubility of its salt compared to the magnesium salt.[2] However, the detergency performance with magnesium can be significantly higher than with calcium.

Q6: How can I mitigate the effects of water hardness on UFARYL DL 85?

A6: Several strategies can be employed:

  • Use deionized or distilled water: This is the most straightforward approach to eliminate the source of the interference.

  • Increase the concentration of UFARYL DL 85: This can compensate for the portion of the surfactant that precipitates, but it may not be the most cost-effective solution.

  • Incorporate a chelating agent: Agents like ethylenediaminetetraacetic acid (EDTA) or sodium tripolyphosphate (STPP) can bind to the hardness ions, preventing them from reacting with the surfactant.

  • Add a non-ionic surfactant: Non-ionic surfactants are generally insensitive to water hardness and can be used in combination with UFARYL DL 85 to maintain overall performance.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Reduced or no foaming High water hardness leading to surfactant precipitation.1. Test the hardness of your water. 2. Switch to deionized or distilled water for your experiments. 3. Add a chelating agent (e.g., EDTA) to your formulation. 4. Increase the concentration of UFARYL DL 85.
Solution is cloudy or contains precipitates Reaction between UFARYL DL 85 and divalent cations (Ca²⁺, Mg²⁺).1. Confirm the water hardness. 2. Use deionized or distilled water. 3. Incorporate a chelating agent into your formulation before adding UFARYL DL 85.
Inconsistent experimental results Variability in the hardness of the water source.1. Standardize the water source for all experiments. 2. If using tap water, measure and record its hardness for each experiment to identify correlations. 3. Ideally, use deionized or distilled water to eliminate this variable.
Poor cleaning or dispersion performance Reduced effective concentration of UFARYL DL 85 due to precipitation.1. Address the water hardness using the methods mentioned above (use of purified water, chelating agents). 2. Consider adding a non-ionic surfactant to your formulation to improve performance in hard water.

Data Presentation

The following table summarizes the expected impact of increasing water hardness on the key performance parameters of UFARYL DL 85. The values are illustrative and based on typical performance of linear alkylbenzene sulfonate surfactants. Actual results may vary depending on the specific experimental conditions.

Water Hardness (ppm CaCO₃)Critical Micelle Concentration (CMC) (mg/L)Surface Tension at CMC (mN/m)Foam Height (mm) (Initial)
0 (Deionized Water)~670~30High
50LowerSlightly LowerModerately High
100Significantly LowerLowerModerate
200Markedly LowerVariable (may increase post-CMC)Low
300Difficult to determine accurately due to precipitationHigh (approaching water)Very Low to None

Experimental Protocols

Objective: To determine the effect of water hardness on the foaming capacity of UFARYL DL 85.

Materials:

  • UFARYL DL 85

  • Deionized water

  • Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) stock solutions (e.g., 10,000 ppm as CaCO₃)

  • Graduated cylinders (100 mL)

  • Beakers

  • Magnetic stirrer and stir bars

  • Stopwatch

Procedure:

  • Preparation of Hard Water Solutions:

    • Prepare a series of hard water solutions with varying concentrations (e.g., 50, 100, 200, 300 ppm) by diluting the CaCl₂ and MgCl₂ stock solutions with deionized water. A common ratio is 2:1 or 3:2 Ca²⁺:Mg²⁺. A control solution of deionized water (0 ppm) should also be prepared.

  • Preparation of UFARYL DL 85 Solutions:

    • For each hardness level, prepare a solution of UFARYL DL 85 at a fixed concentration (e.g., 1 g/L).

    • Add the UFARYL DL 85 to the water of the desired hardness while stirring gently to avoid excessive foaming until fully dissolved.

  • Foam Generation and Measurement (Adapted from Ross-Miles method):

    • Pour 50 mL of the UFARYL DL 85 solution into a 100 mL graduated cylinder.

    • From a height of 90 cm, pour another 50 mL of the same solution into the graduated cylinder.

    • Immediately after pouring, start the stopwatch and record the initial foam height in millimeters.

    • Record the foam height again at set intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Data Analysis:

    • Plot the initial foam height and the foam height at different time intervals as a function of water hardness.

    • Analyze the trend to quantify the impact of water hardness on the foaming capacity and stability of UFARYL DL 85.

Visualizations

cluster_0 Mechanism of Water Hardness Impact on UFARYL DL 85 UFARYL UFARYL DL 85 (Anionic Surfactant) Precipitate Insoluble Precipitate (Calcium/Magnesium Alkylbenzene Sulfonate) UFARYL->Precipitate Reacts with HardWater Hard Water Ions (Ca²⁺, Mg²⁺) HardWater->Precipitate ReducedEffectiveness Reduced Surfactant Effectiveness Precipitate->ReducedEffectiveness Leads to cluster_2 Experimental Workflow: Testing Water Hardness Impact PrepWater 1. Prepare Hard Water Solutions (0, 50, 100, 200, 300 ppm) PrepSurfactant 2. Prepare UFARYL DL 85 Solutions in each water type PrepWater->PrepSurfactant FoamTest 3. Conduct Foam Test (e.g., Ross-Miles Method) PrepSurfactant->FoamTest MeasureInitial 4. Measure Initial Foam Height FoamTest->MeasureInitial MeasureStability 5. Measure Foam Stability (height over time) MeasureInitial->MeasureStability Analyze 6. Analyze Data (Plot foam height vs. hardness) MeasureStability->Analyze Conclude 7. Draw Conclusions Analyze->Conclude

References

Technical Support Center: Optimization of Solid-Phase Extraction for LAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) for Linear Alkylbenzene Sulfonate (LAS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for LAS during SPE?

A1: Low recovery is the most frequent issue in SPE and can stem from several factors.[1] For LAS, an anionic surfactant, the most common causes include improper sorbent selection, breakthrough during sample loading, or incomplete elution. LAS may not retain effectively on a sorbent if the interaction is too weak, or it might be prematurely washed off if the wash solvent is too strong.[1][2] Conversely, if the elution solvent is too weak, the LAS will remain bound to the sorbent.[3]

Q2: Which type of SPE sorbent is best for LAS analysis?

A2: The choice of sorbent depends on the sample matrix and analytical goals. Two primary types are effective for LAS:

  • Reversed-Phase (e.g., C18, HLB): These non-polar sorbents are ideal for extracting LAS from polar aqueous matrices like wastewater.[4][5] The hydrophobic alkyl chain of LAS interacts with the non-polar sorbent.

  • Anion-Exchange (e.g., Weak Anion-Exchange, WAX): Since LAS are anionic, these sorbents use electrostatic interactions for retention.[6] A WAX sorbent, which contains functionality like a primary amine, can provide high selectivity and has been shown to yield excellent recoveries for LAS in wastewater.[7][8]

Q3: How can I prevent my LAS sample from breaking through during the loading step?

A3: Analyte breakthrough occurs when the analyte fails to bind to the sorbent and passes through with the sample matrix. To prevent this:

  • Ensure Proper Conditioning: The sorbent must be wetted (e.g., with methanol) and then equilibrated with a solvent similar to your sample matrix (e.g., water) to activate it for binding.[2][9]

  • Control Flow Rate: A slow and steady flow rate (typically ~1-2 mL/min) during sample loading allows sufficient time for the LAS molecules to interact with and bind to the sorbent.[1]

  • Avoid Overloading: The total mass of LAS and other matrix components should not exceed the sorbent's capacity. Silica-based sorbents can typically retain about 5% of their mass, while polymer-based sorbents can retain up to 15%.[1][10] If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.[2]

  • Adjust Sample pH: For anion-exchange SPE, the sample pH should be adjusted to ensure the LAS (a strong acid) is charged and the sorbent is in its oppositely charged form.[11]

Q4: My sample extract is not clean and shows significant matrix effects in LC-MS analysis. What can I do?

A4: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS analysis and often result from co-eluting matrix components.[12] To improve extract cleanliness:

  • Optimize the Wash Step: Use the strongest possible wash solvent that does not elute the LAS. This helps remove weakly bound interferences. For reversed-phase SPE on C18, this might be a water/methanol mixture. For anion-exchange, a buffer at a specific pH can wash away neutrals and cations.[13]

  • Use a More Selective Sorbent: Anion-exchange or mixed-mode sorbents can offer higher selectivity than reversed-phase alone, leading to cleaner extracts.[4]

  • Incorporate a Sample Pre-treatment Step: For highly complex matrices, pre-treatment like filtration or centrifugation can remove particulates that might clog the cartridge.[13]

Troubleshooting Guide

This guide addresses specific issues encountered during the SPE of LAS.

Problem 1: Low or No Analyte Recovery

Possible Cause Recommended Solution Citation
Analyte Breakthrough (Lost during Loading)
Improper sorbent conditioning.Re-condition the column: flush with 1-2 column volumes of methanol, then equilibrate with 1-2 column volumes of water or sample-matched buffer. Do not let the sorbent dry out.[2][3]
Sample loading flow rate is too high.Decrease the flow rate to 1-2 mL/min to increase interaction time between LAS and the sorbent.[1]
Sorbent capacity is exceeded ("overload").Decrease the sample volume or concentration. Alternatively, increase the sorbent mass of the SPE cartridge.[2]
Analyte Loss (Lost during Wash Step)
Wash solvent is too strong.Decrease the organic content or strength of the wash solvent. Test fractions to see where the analyte is being lost.[3]
Analyte Not Eluting (Stuck on Column)
Elution solvent is too weak.Increase the strength (e.g., organic percentage) or volume of the elution solvent. For LAS on C18, 100% methanol is often effective.[1][14]
Secondary interactions with sorbent.For reversed-phase, residual silanols can interact with the sulfonate group. Add a modifier (e.g., small amount of acid/base) to the elution solvent to disrupt these interactions.[13][15]
Insufficient elution volume.Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one.[3]

Problem 2: Poor Reproducibility (Inconsistent Recoveries)

Possible Cause Recommended Solution Citation
Sorbent bed drying out before sample loading.Ensure the sorbent bed remains fully wetted after the conditioning/equilibration step and before the sample is loaded.[1]
Inconsistent flow rates.Use an automated system or maintain consistent vacuum/positive pressure to ensure uniform flow rates across all samples.[1]
Variable sample matrix.Ensure all samples undergo identical pre-treatment. For complex matrices like wastewater, variability between samples can be high.[4]
Inconsistent lab technique (manual processing).Develop and strictly follow a standard operating procedure (SOP). Ensure consistent timing for each step, especially "soak" steps where the solvent interacts with the sorbent.[13]

Quantitative Data Summary

The following tables summarize typical performance data for LAS extraction. Actual results will vary based on specific laboratory conditions, matrices, and LAS homolog distribution.

Table 1: Example Sorbent Performance for LAS in Wastewater

Sorbent TypeSorbent MassSample VolumeElution SolventAverage Recovery (%)Citation
Weak Anion-Exchange (WAX)60 mg2 LMethanol91%[7]
Weak Anion-Exchange (WAX)100 mg2 LMethanol100%[7]
Hydrophilic-Lipophilic Balance (HLB)60 mgVaries100% Methanol70 - 95%[14]
C18100 mg500 mLVaries85 - 95%**[16]
Recovery data for compounds analogous to LAS (efavirenz and levonorgestrel) from wastewater.
**General recovery range for pesticides using C18, indicative of performance for hydrophobic analytes.

Table 2: Common Solvents for Reversed-Phase & Anion-Exchange SPE

StepSolvent TypePurposeExample Solvents
Conditioning Water-miscible organicWets the sorbent and activates functional groups.Methanol, Acetonitrile
Equilibration Aqueous, sample-matchedPrepares sorbent for sample interaction.Deionized Water, pH-adjusted buffer
Wash Weak solventRemoves interferences without eluting the analyte.Water, Water/Methanol mixtures, Buffers
Elution Strong solventDisrupts analyte-sorbent interactions to recover the analyte.Methanol, Acetonitrile, Methanol with acid/base modifier

Experimental Protocols

Protocol: Extraction of LAS from Water Samples using Anion-Exchange SPE

This protocol is a representative method for extracting LAS from aqueous samples like wastewater using a Weak Anion-Exchange (WAX) cartridge.

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter to remove suspended solids.

    • Adjust the sample pH to ~6-7 to ensure the LAS sulfonate group is negatively charged.

  • SPE Cartridge Conditioning:

    • Select a WAX SPE cartridge (e.g., 100 mg, 6 mL).

    • Pass 5 mL of methanol through the cartridge to wet and activate the sorbent.

    • Pass 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared water sample (e.g., 250 mL) onto the cartridge at a consistent, slow flow rate of approximately 2 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove inorganic salts and highly polar interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained LAS from the cartridge using 5-10 mL of methanol. To disrupt ionic interactions, the elution solvent can be modified (e.g., with 2% formic acid or ammonia in methanol), depending on the specific WAX sorbent chemistry.[15]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase for subsequent LC-MS analysis.[9]

Visualizations

SPE_Workflow cluster_prep 1. Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis Sample Aqueous Sample (e.g., Wastewater) Filter Filter Sample (0.45 µm) Sample->Filter pH_Adjust Adjust pH (if needed) Filter->pH_Adjust Condition Condition Sorbent (Methanol) pH_Adjust->Condition Equilibrate Equilibrate Sorbent (Water) Condition->Equilibrate Load Load Sample (Slow Flow Rate) Equilibrate->Load Wash Wash Interferences (Water/Buffer) Load->Wash Elute Elute LAS (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for LAS analysis using Solid-Phase Extraction.

Troubleshooting_Tree SPE Troubleshooting Decision Tree Start Problem Detected: Low or Inconsistent Recovery Check_Fractions Analyze fractions from each step (Load, Wash, Elution) Start->Check_Fractions Loss_Load Analyte found in LOADING fraction? Check_Fractions->Loss_Load Loss_Wash Analyte found in WASH fraction? Loss_Load->Loss_Wash No Cause_Load Cause: Poor Retention - Check Conditioning - Lower Flow Rate - Reduce Sample Volume - Check Sample pH/Solvent Loss_Load->Cause_Load Yes Loss_Elution Analyte NOT found in ELUTION fraction? Loss_Wash->Loss_Elution No Cause_Wash Cause: Premature Elution - Decrease Wash Solvent Strength Loss_Wash->Cause_Wash Yes Cause_Elution Cause: Incomplete Elution - Increase Elution Solvent Strength - Increase Elution Volume - Check for Secondary Interactions Loss_Elution->Cause_Elution Yes Success Problem Resolved Loss_Elution->Success No Cause_Load->Success Cause_Wash->Success Cause_Elution->Success

Caption: Troubleshooting decision tree for low SPE recovery.

References

Validation & Comparative

A Comparative Guide: UFARYL DL 85 vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UFARYL DL 85 and sodium dodecyl sulfate (SDS), two anionic surfactants, focusing on their performance characteristics and applications in research and development. The information is supported by available experimental data and detailed methodologies for key experiments.

Chemical and Physical Properties

UFARYL DL 85 is a commercial name for a linear alkylbenzene sulfonate (LAS), while sodium dodecyl sulfate (SDS) is an alkyl sulfate. Both are anionic surfactants, meaning their hydrophilic headgroups carry a negative charge. However, their molecular structures differ, which influences their physicochemical properties and performance in various applications.

PropertyUFARYL DL 85 (Linear Alkylbenzene Sulfonate)Sodium Dodecyl Sulfate (SDS)
Chemical Family Linear Alkylbenzene Sulfonate (LAS)Alkyl Sulfate
Chemical Formula C₁₀-₁₃H₂₅-₃₁C₆H₄SO₃Na[1][2]CH₃(CH₂)₁₁OSO₃Na[3]
Appearance Ivory white free-flowing powder/flake[1][2]White or light yellow crystalline powder[4]
Active Content 83-87%[1][2]Typically >98.5% for research grade
pH (1% Solution) 7.0 - 11.0[1][2]~6.0-7.5
Biodegradability Readily biodegradable[2][5]Readily biodegradable

Performance Comparison

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to form micelles. A lower CMC generally indicates a more efficient surfactant.

SurfactantCritical Micelle Concentration (CMC)
UFARYL DL 85 (as LAS)1.2 - 2.9 mM[6]
Sodium Dodecyl Sulfate (SDS)~8.23 mM (in water at 25°C)[1][7][8]

Linear alkylbenzene sulfonates, the class of compounds to which UFARYL DL 85 belongs, generally exhibit a lower CMC than SDS. This suggests that UFARYL DL 85 may be more efficient at forming micelles and thus may be effective at lower concentrations for applications such as solubilization and emulsification.

Protein Denaturation

Both LAS and SDS are known to be potent protein denaturants, a property widely utilized in biochemical applications like SDS-PAGE.[9] Anionic surfactants interact with proteins, disrupting their native conformation.[10]

Cytotoxicity

The potential for cytotoxicity is a critical consideration in drug development and for any application involving contact with biological systems.

Studies have shown that linear alkylbenzene sulfonates (LAS) can induce time- and dose-dependent cytotoxicity in human intestinal Caco-2 cells.[11][12] At non-cytotoxic concentrations, LAS has been observed to increase the proliferation of these cancer cells.[13][14] Similarly, SDS is known to cause skin and eye irritation by removing oils from the skin.[3] The cytotoxicity of surfactants generally follows the order: cationic > anionic ≈ amphoteric > non-ionic.[5]

Direct comparison of the IC50 values for UFARYL DL 85 and SDS from a single study is not available. However, based on the general understanding of anionic surfactants, both should be carefully evaluated for their cytotoxic potential in any given application.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is by measuring surface tension.[3][15]

Protocol: Surface Tension Method

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer at a constant temperature.

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp break point. The concentration at this inflection point is the CMC.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify Inflection Point (CMC) plot->cmc

Caption: Workflow for CMC determination using the surface tension method.

Protein Denaturation Assay

The denaturing effect of a surfactant on a protein can be monitored using various spectroscopic techniques, such as circular dichroism (CD) or fluorescence spectroscopy.

Protocol: Intrinsic Tryptophan Fluorescence

  • Protein Solution: Prepare a solution of the target protein in a suitable buffer.

  • Surfactant Titration: Prepare a series of surfactant solutions of varying concentrations.

  • Incubation: Mix the protein solution with each surfactant concentration and incubate for a specific time at a controlled temperature to allow for denaturation to occur.

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of each sample using a spectrofluorometer. The excitation wavelength is typically around 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

  • Data Analysis: Denaturation leads to a change in the local environment of tryptophan residues, often resulting in a shift in the emission maximum. Plot the emission maximum wavelength versus the surfactant concentration to determine the concentration range over which denaturation occurs.

Protein_Denaturation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis protein Protein Solution in Buffer mix Mix Protein and Surfactant protein->mix surfactant Surfactant Solutions (Varying Concentrations) surfactant->mix incubate Incubate mix->incubate measure Measure Tryptophan Fluorescence incubate->measure plot Plot Emission Max vs. [Surfactant] measure->plot analyze Determine Denaturation Profile plot->analyze

Caption: Workflow for protein denaturation assay using fluorescence.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the surfactant for a defined period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the control. Plot cell viability versus surfactant concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_exp Treatment & Assay cluster_analysis Data Analysis plate Plate Cells in 96-well Plate adhere Allow Cells to Adhere plate->adhere treat Expose Cells to Surfactant adhere->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Summary and Conclusion

Both UFARYL DL 85 and SDS are effective anionic surfactants with broad applicability. The primary distinction lies in their chemical structure, with UFARYL DL 85 being a linear alkylbenzene sulfonate and SDS being an alkyl sulfate. This structural difference leads to variations in their physicochemical properties, most notably a lower CMC for LAS compared to SDS, suggesting higher efficiency at lower concentrations for UFARYL DL 85.

Both surfactants are potent protein denaturants and exhibit dose-dependent cytotoxicity. The selection of one over the other will be dictated by the specific requirements of the application, including desired efficiency, tolerance for potential biological interactions, and formulation compatibility. For applications in drug development and those involving biological systems, careful evaluation of the cytotoxicity profile of each surfactant is essential. The provided experimental protocols offer a framework for conducting such comparative assessments in a laboratory setting.

References

A Comparative Guide to Analytical Methods for the Quantification of UFARYL DL 85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of UFARYL DL 85, a widely used anionic surfactant. UFARYL DL 85 is chemically classified as a linear alkylbenzene sulfonate (LAS), and its accurate measurement is critical for quality control, formulation development, and regulatory compliance.[1][2][3][4][5] This document details a validated High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative analytical techniques, supported by experimental data from relevant scientific literature.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a powerful and versatile technique for the separation and quantification of individual homologs of linear alkylbenzene sulfonates.[6] The method presented below is a robust approach for the routine analysis of UFARYL DL 85.

Experimental Protocol: HPLC-UV Method

This protocol is based on established methods for the analysis of linear alkylbenzene sulfonates.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Acclaim Surfactant column or a similar reversed-phase column (e.g., C8 or C18).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 100 mmol/L ammonium acetate, pH 5).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm or 280 nm.[9]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve UFARYL DL 85 in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing UFARYL DL 85 in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of linear alkylbenzene sulfonates, the class of compounds to which UFARYL DL 85 belongs.

Validation ParameterTypical Performance DataReferences
Linearity (Correlation Coefficient, r²) > 0.999[7]
Accuracy (% Recovery) 97.17 - 98.84%
Precision (Relative Standard Deviation, %RSD) < 2%[10]
Limit of Detection (LOD) 0.09 - 0.56 mg/L
Limit of Quantification (LOQ) 0.30 - 1.87 mg/L

Comparison with Alternative Analytical Methods

While HPLC is a highly effective method, other techniques can also be employed for the quantification of UFARYL DL 85. This section compares the validated HPLC method with UV-Vis Spectrophotometry and HPLC with Evaporative Light Scattering Detection (ELSD).

UV-Vis Spectrophotometry

This method is based on the formation of an ion-pair complex between the anionic surfactant and a cationic dye, such as methylene blue. The complex is then extracted into an organic solvent, and its absorbance is measured.

FeatureHPLC-UVUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Ion-pair formation, extraction, and absorbance measurement.
Specificity High (separates individual homologs).Low (measures total anionic surfactants).
Linearity (r²) > 0.999[7]~0.993[11]
Accuracy (% Recovery) 97.17 - 98.84%82.7 - 114%[11]
Limit of Detection 0.09 - 0.56 mg/L~6.0 µg/L[11]
Sample Preparation Simple dissolution and filtration.More complex (extraction steps required).
HPLC with Evaporative Light Scattering Detector (ELSD)

ELSD is a universal detector that can be used for compounds with no UV chromophore.[8][12][13][14] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.[10][14]

FeatureHPLC-UVHPLC-ELSD
Principle UV absorbance of the analyte.Light scattering by analyte particles after solvent evaporation.[10][14]
Applicability Requires a UV chromophore.Universal for non-volatile analytes.[14]
Linearity Linear response.Non-linear response (requires logarithmic transformation).[13]
Sensitivity High for compounds with strong UV absorbance.Generally lower than UV for suitable compounds.[15]
Gradient Compatibility Excellent.Good, but baseline drift can be an issue.
Reproducibility High.Can be lower than UV detection.[15]

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the logical flow of the HPLC method validation and the comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Validation Protocol parameters Select Validation Parameters (ICH Guidelines) protocol->parameters linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Validation Report acceptance->report Analytical_Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics UFARYL_DL_85 UFARYL DL 85 Detection HPLC_UV HPLC-UV UFARYL_DL_85->HPLC_UV UV_Vis UV-Vis Spectrophotometry UFARYL_DL_85->UV_Vis HPLC_ELSD HPLC-ELSD UFARYL_DL_85->HPLC_ELSD Specificity Specificity HPLC_UV->Specificity High Sensitivity Sensitivity HPLC_UV->Sensitivity High Linearity Linearity HPLC_UV->Linearity Excellent Complexity Complexity HPLC_UV->Complexity Moderate UV_Vis->Specificity Low UV_Vis->Sensitivity High UV_Vis->Linearity Good UV_Vis->Complexity Low HPLC_ELSD->Specificity High HPLC_ELSD->Sensitivity Moderate HPLC_ELSD->Linearity Non-linear HPLC_ELSD->Complexity Moderate

References

A Comparative Guide to the Toxicity of Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of three commonly used anionic surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Ammonium Lauryl Sulfate (ALS). The information presented is compiled from various scientific sources to aid in the selection of appropriate surfactants for research and product development applications.

Executive Summary

Anionic surfactants are widely utilized in a vast array of products for their excellent foaming and cleansing properties. However, their potential for toxicity, particularly skin and eye irritation, is a critical consideration in formulation development. Generally, the order of irritancy is considered to be SLS > ALS > SLES, with SLS being the most irritating and SLES the mildest of the three. This guide delves into the quantitative toxicity data, underlying mechanisms, and standard experimental protocols for evaluating the cytotoxic effects of these surfactants.

Quantitative Toxicity Data

The following table summarizes the acute oral and dermal toxicity data (LD50) in rats and in vitro cytotoxicity data (IC50) for SLS, SLES, and ALS. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

SurfactantTest TypeSpecies/Cell LineValueSource(s)
Sodium Lauryl Sulfate (SLS) Acute Oral LD50Rat977 - 1,288 mg/kg[1][2]
Acute Dermal LD50Rat> 2,000 mg/kg[3][4][5]
In Vitro Cytotoxicity (IC50, MTT Assay, 48h)HaCaT KeratinocytesVaries with exposure time[6]
In Vitro Cytotoxicity (IC50, Neutral Red, 48h)HaCaT KeratinocytesVaries with exposure time[6]
Sodium Laureth Sulfate (SLES) Acute Oral LD50Rat> 5,000 mg/kg[7]
Acute Dermal LD50Rat> 2,000 mg/kg[3][8]
In Vitro Cytotoxicity (IC50)-Data not available from a direct comparative study
Ammonium Lauryl Sulfate (ALS) Acute Oral LD50RatData for related substance (Ammonium C10-16 alkyl sulfate)[2]
Acute Dermal LD50RatData for related substance (Ammonium C10-16 alkyl sulfate)[2]
In Vitro Cytotoxicity (IC50)-Data not available from a direct comparative study

Note: The IC50 values for SLS in HaCaT cells were shown to be dose- and time-dependent, with variations between the MTT and Neutral Red assays.[6] SLES is generally considered to be less irritating than SLS.[9] ALS is also considered to be milder than SLS, with its irritation potential falling between SLS and SLES.[9]

Mechanism of Anionic Surfactant-Induced Cytotoxicity

Anionic surfactants primarily exert their toxic effects by disrupting the integrity of cell membranes. Their amphiphilic nature allows them to interact with both lipids and proteins within the membrane, leading to a cascade of events that can result in cell death.

Simplified Mechanism of Anionic Surfactant-Induced Cell Membrane Damage Surfactant Anionic Surfactant Monomers Interaction Insertion into Membrane Surfactant->Interaction Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Interaction->Membrane Leakage Leakage of Intracellular Components (e.g., LDH, ions) Disruption->Leakage Damage Cellular Damage & Cytotoxicity Leakage->Damage

Caption: Mechanism of cell membrane damage by anionic surfactants.

Experimental Protocols for In Vitro Cytotoxicity Assessment

Standardized in vitro assays are crucial for determining the cytotoxic potential of surfactants. Below are detailed methodologies for three commonly employed assays.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of surfactants using cell-based assays.

General Workflow for In Vitro Surfactant Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT Keratinocytes) Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Surfactant_Prep 2. Prepare Surfactant Solutions (Serial Dilutions) Treatment 4. Treat Cells with Surfactant Solutions Surfactant_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for a Defined Period (e.g., 24, 48 hours) Treatment->Incubation Assay 6. Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) Incubation->Assay Measurement 7. Measure Absorbance/Fluorescence Assay->Measurement Analysis 8. Data Analysis (Calculate IC50) Measurement->Analysis

Caption: A typical workflow for in vitro cytotoxicity testing of surfactants.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the anionic surfactant diluted in serum-free medium for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of surfactant that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance of the generated formazan at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells, and calculate the percentage of cytotoxicity.

Neutral Red Uptake Assay

Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the lysosomes of viable cells.

  • Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to untreated controls and determine the IC50 value.

References

A Comparative Analysis of UFARYL DL 85 and Non-ionic Surfactants in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the anionic surfactant UFARYL DL 85 and commonly used non-ionic surfactants in cell culture. The information presented is intended to guide researchers in selecting appropriate reagents to maintain cell viability and optimize experimental outcomes. While direct comparative experimental data for UFARYL DL 85 in cell culture is not available due to its primary application in the detergent industry, this guide extrapolates its likely effects based on its chemical nature and contrasts them with the well-documented performance of non-ionic surfactants.

Introduction to Surfactants in Cell Culture

Surfactants are indispensable tools in cell culture, primarily utilized for their ability to prevent cell aggregation, reduce shear stress in bioreactors, and permeabilize cell membranes for the delivery of therapeutic agents or for cellular lysis. The choice of surfactant is critical, as it can significantly impact cell membrane integrity, viability, and overall experimental success. Surfactants are broadly categorized based on the charge of their hydrophilic head group: anionic (negative charge), cationic (positive charge), zwitterionic (both charges), and non-ionic (no charge).

UFARYL DL 85 , a linear alkylbenzene sulfonate, is a potent anionic surfactant.[1][2][3][4][5] Its primary applications are in the manufacturing of detergents and toilet care products, where its strong cleaning and foaming properties are valued.[1][2][4][5] In contrast, non-ionic surfactants such as Polysorbates (e.g., Tween 20), Polyoxyethylenes (e.g., Triton X-100), and Poloxamers (e.g., Pluronic F-68) are widely employed in biological research due to their milder action on cell membranes.[6][7][8][9]

Comparative Overview: Chemical Properties and General Use

The fundamental differences in the chemical structure of anionic and non-ionic surfactants dictate their function and suitability for cell culture. Anionic surfactants are generally considered more disruptive to biological membranes than their non-ionic counterparts.[10][11]

FeatureUFARYL DL 85 (Anionic)Non-ionic Surfactants (e.g., Tween 20, Triton X-100, Pluronic F-68)
Chemical Class Linear Alkylbenzene Sulphonate, Sodium Salt[1][2]Polyoxyethylene sorbitan esters, ethoxylated alkyl phenols, block copolymers
Charge in Aqueous Solution NegativeNeutral[11]
Primary Commercial Use Detergents, toilet care products[1][2][4][5]Pharmaceuticals, cosmetics, research reagents[12]
Typical Role in Cell Culture Not established; predicted to be highly cytotoxicShear stress protection, cell lysis, membrane permeabilization, prevention of cell clumping[6][7][8][13]
Biodegradability Readily biodegradable[2][4]Varies by specific compound

Impact on Cell Viability and Membrane Integrity

The primary concern when introducing a surfactant into a cell culture environment is its effect on cell viability. The non-ionic nature of surfactants like Tween 20, Triton X-100, and Pluronic F-68 allows them to interact with cell membranes in a less aggressive manner compared to charged surfactants.

Non-ionic Surfactants:

  • Pluronic F-68: Widely used as a shear-protectant in suspension cultures and bioreactors.[8] It is known to integrate into the cell membrane, increasing its fluidity and resilience against mechanical stress.[14] Studies have shown that concentrations up to 5 g/L (0.5%) do not adversely affect cell growth, viability, or protein productivity in CHO cells.[8] In some cases, it can even lead to an increase in terminal cell density.[8]

  • Tween 20 (Polysorbate 20): Generally considered biocompatible at low concentrations (typically ≪0.1%).[6] It is used to prevent cell clumping and as a solubilizing agent for hydrophobic compounds.[6] At concentrations of 0.05% to 0.5%, it can be used for lysing mammalian cells.

  • Triton X-100: A more potent non-ionic detergent used for cell lysis and membrane protein extraction.[7][13] It is effective at solubilizing membrane lipids.[6][15] However, it is also more cytotoxic than Pluronic F-68 and Tween 20, with concentrations near its critical micelle concentration (CMC) of 0.18 to 0.24 mM being fatal to HeLa cells.[16]

UFARYL DL 85 (Anionic Surfactant):

Direct experimental data on the cytotoxicity of UFARYL DL 85 in cell culture is unavailable. However, based on the known properties of anionic surfactants, particularly linear alkylbenzene sulfonates, a strong cytotoxic effect is anticipated. Anionic surfactants disrupt cell membranes by extracting lipids and denaturing proteins, leading to rapid cell lysis.[11] The strong detergent properties that make UFARYL DL 85 effective for cleaning would likely cause irreversible damage to the delicate lipid bilayers of cultured cells, even at very low concentrations.

Summary of Typical Working Concentrations and Observed Effects
SurfactantTypical Concentration in Cell CulturePrimary ApplicationObserved Effects on Cells
Pluronic F-68 0.1% - 0.5% (1 - 5 g/L)[8]Shear protection in suspension cultures[8][17]No adverse impact on cell growth or viability; can increase cell density.[8][18]
Tween 20 ≪0.1% for biocompatibility; 0.05% - 0.5% for lysis[6]Preventing cell clumping, mild cell lysis.[6]Generally biocompatible at low concentrations; higher concentrations lead to membrane permeabilization and lysis.[6]
Triton X-100 ~0.1% - 1% for lysis[13]Cell lysis, membrane protein extraction.[7][13]Potent membrane solubilization; cytotoxic at concentrations approaching its CMC.[16][19]
UFARYL DL 85 Not used in cell culture(Industrial Detergent)[1][2][4][5]Predicted to be highly cytotoxic, causing rapid cell lysis.

Experimental Protocols

To empirically determine the suitability of any surfactant for a specific cell culture application, a standardized cytotoxicity assay is essential.

General Protocol for Assessing Surfactant Cytotoxicity using MTT Assay

This protocol provides a framework for evaluating the effect of a surfactant on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Surfactant Preparation: Prepare a stock solution of the surfactant in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution of the surfactant in complete cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the surfactant. Include a vehicle control (medium with solvent but no surfactant) and an untreated control.

  • Incubation: Incubate the cells with the surfactant for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against surfactant concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Visualizing Surfactant Interaction with Cell Membranes

The following diagram illustrates the generalized mechanisms by which non-ionic and anionic surfactants interact with a cell's plasma membrane.

Surfactant_Mechanism Figure 1: Surfactant Interaction with the Cell Membrane cluster_membrane Cell Plasma Membrane (Lipid Bilayer) cluster_non_ionic Non-ionic Surfactant (e.g., Pluronic F-68) cluster_anionic Anionic Surfactant (e.g., UFARYL DL 85) p1 l1 p2 l2 p3 l3 p4 l4 p5 p6 p7 p8 ni_surfactant Hydrophilic Head (No Charge) ni_surfactant2 Hydrophobic Tail action1 Membrane Integration & Increased Fluidity (Shear Protection) ni_surfactant->action1 Low Concentration action2 Pore Formation & Membrane Permeabilization ni_surfactant->action2 Moderate Concentration a_surfactant Hydrophilic Head (Negative Charge) a_surfactant2 Hydrophobic Tail action3 Membrane Disruption & Cell Lysis a_surfactant->action3 Low to High Concentration action1->p2 action2->p3 action3->p6 action3->p7

Caption: Mechanism of surfactant action on a cell membrane.

Conclusion and Recommendations

The selection of a surfactant for cell culture must be guided by the specific application and the acceptable level of cytotoxicity.

  • For protecting cells from shear stress in suspension cultures, Pluronic F-68 is the industry standard and is demonstrably safe and effective.[8][17]

  • For applications requiring mild membrane permeabilization or prevention of cell aggregation, a low concentration of Tween 20 can be suitable.[6]

  • For complete cell lysis for protein or nucleic acid extraction, Triton X-100 is a common choice, though its use should be carefully controlled due to its higher cytotoxicity.[7][13]

UFARYL DL 85 , as a strong anionic surfactant designed for cleaning applications, is not recommended for any cell culture application where cell viability is desired. Its chemical properties strongly suggest that it would cause rapid and irreversible damage to cell membranes, leading to widespread cell death. Researchers should rely on well-characterized and validated non-ionic surfactants that have a proven track record of biocompatibility and efficacy in biological systems.

References

assessing the biodegradability of UFARYL DL 85 vs branched alkylbenzene sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals the superior environmental profile of UFARYL DL 85, a linear alkylbenzene sulfonate, over its branched-chain counterparts, which exhibit significantly lower rates of biodegradation. This difference is primarily attributed to their distinct molecular structures.

UFARYL DL 85, a linear alkylbenzene sulfonate (LAS), demonstrates ready biodegradability, a critical attribute for ingredients in cleaning and personal care products. In contrast, branched alkylbenzene sulfonates (BAS), an older class of surfactants, are known for their persistence in the environment, leading to concerns such as the formation of stable foam in waterways.[1][2][3] The linear structure of UFARYL DL 85's alkyl chain allows for easier microbial degradation compared to the complex, branched structure of BAS, which hinders the enzymatic action of microorganisms.[2][4]

This guide provides an in-depth comparison of the biodegradability of UFARYL DL 85 (representing LAS) and branched alkylbenzene sulfonates, supported by experimental data and standardized testing protocols.

Comparative Biodegradability Data

The superior biodegradability of linear alkylbenzene sulfonates over branched versions has been consistently demonstrated in scientific studies. A key comparative study highlights this difference in performance under controlled laboratory conditions.

Surfactant TypeTime (Days)Primary Biodegradation (%) - Typical ResultsPrimary Biodegradation (%) - Atypical Results
Linear Alkylbenzene Sulfonate (LAS) 790%45% - 55%
Branched Alkylbenzene Sulfonate (BAS) 770%45% - 55%

Data sourced from a comparative kinetics study by Thoumelin and Velly, 1986.[2]

In a majority of the experiments conducted, LAS achieved 90% primary biodegradation within 7 days, while BAS only reached 70% in the same timeframe.[2] It is noteworthy that in a smaller subset of experiments, both surfactant types showed similar, lower biodegradation rates, which underscores the influence of the specific microbial population in the inoculum on degradation efficiency.[2]

Further studies on LAS, such as those conducted according to OECD test guidelines 301A and 301B, have shown degradation levels ranging from 66.7% to 94%.[5] Substances are generally considered "readily biodegradable" if they achieve at least 60% degradation within a 28-day period in these tests.[6]

The Structural Advantage of UFARYL DL 85

The key to the enhanced biodegradability of UFARYL DL 85 lies in its linear alkyl chain. This straight-chain structure provides a direct point of attack for microbial enzymes, facilitating a more rapid breakdown of the molecule.

In contrast, the highly branched structure of BAS presents a significant obstacle to microbial degradation. The branching of the alkyl chain sterically hinders the enzymes responsible for breaking down the surfactant, leading to a much slower and often incomplete degradation process. This resistance to biodegradation was a major environmental concern that led to the widespread replacement of BAS with LAS in many consumer and industrial products since the 1960s.[1][7][8]

Figure 1: Influence of molecular structure on biodegradability.

Experimental Protocol: OECD 301F Manometric Respirometry Test

The biodegradability of surfactants is commonly assessed using standardized methods, such as the OECD 301 series of tests for ready biodegradability. The OECD 301F Manometric Respirometry Test is a robust method for determining the ultimate biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum in a closed respirometer. As the microorganisms degrade the substance, they consume oxygen. The amount of oxygen consumed is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). Carbon dioxide produced during the process is absorbed by a suitable agent, such as potassium hydroxide.

Key Steps:

  • Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared. The test substance (e.g., UFARYL DL 85 or a branched alkylbenzene sulfonate) is added as the sole source of organic carbon.

  • Inoculum: The test is inoculated with microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test Setup: The inoculated medium is placed in sealed flasks connected to a respirometer, which measures changes in pressure due to oxygen consumption. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-22°C) for 28 days with continuous stirring.

  • Data Collection: The oxygen consumption is monitored throughout the test period.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the test substance.

A substance is classified as "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test.

OECD_301F_Workflow start Start: Prepare Mineral Medium add_test_substance Add Test Substance (e.g., UFARYL DL 85 or BAS) start->add_test_substance add_inoculum Inoculate with Activated Sludge add_test_substance->add_inoculum setup_respirometer Set up Sealed Respirometer Flasks (Test, Control, Reference) add_inoculum->setup_respirometer incubation Incubate for 28 Days (Constant Temperature & Stirring) setup_respirometer->incubation monitor_o2 Continuously Monitor Oxygen Consumption incubation->monitor_o2 calculate_biodegradation Calculate % Biodegradation (BOD / ThOD) monitor_o2->calculate_biodegradation end End: Classify Biodegradability calculate_biodegradation->end

References

Unveiling the Impact of UFARYL DL 85 on Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of immunological assays, the choice of surfactant is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of UFARYL DL 85, an anionic surfactant, with other commonly used detergents, focusing on their potential for cross-reactivity and their overall impact on assay performance. The information presented here is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.

UFARYL DL 85 is a linear alkylbenzene sulfonate (LAS), a type of anionic surfactant known for its strong detergent properties. While effective in solubilizing proteins and blocking non-specific binding, its anionic nature raises concerns about potential interference with the delicate antigen-antibody interactions that form the basis of immunoassays. This guide will delve into these interactions, offering a comparative analysis with other widely used surfactants such as Sodium Dodecyl Sulfate (SDS), another potent anionic detergent, and milder, non-ionic alternatives like Tween 20 and Triton X-100.

Data Presentation: A Comparative Look at Surfactant Performance

Surfactant ClassRepresentative Surfactant(s)Typical ConcentrationEffect on Antigen-Antibody BindingImpact on Signal-to-Noise RatioKey Considerations
Anionic UFARYL DL 85 (LAS), Sodium Dodecyl Sulfate (SDS)0.01% - 0.5%Can cause significant inhibition, particularly at higher concentrations, by denaturing proteins and disrupting electrostatic interactions.[1]May reduce background but can also drastically decrease specific signal, leading to a poor signal-to-noise ratio.Use with caution, especially in sensitive assays. The strong denaturing properties can alter epitope conformation.
Non-ionic Tween 20, Triton X-1000.05% - 0.2%Generally mild effect with minimal inhibition of binding.[1] Can sometimes enhance signal by exposing hidden epitopes.Effective at reducing non-specific binding, thereby improving the signal-to-noise ratio.[2]Widely used and recommended for most standard immunoassays due to their gentle nature.
Anionic (Bile Salt) Sodium Deoxycholate (DOC)0.1% - 1%Moderate, concentration-dependent inhibition of antigen-antibody binding.[1]Can be effective in reducing background but may also lower the specific signal.Less harsh than SDS but still carries a potential for interference.

Experimental Protocols: Methodologies for Assessing Surfactant Effects

To provide a practical framework for evaluating the suitability of UFARYL DL 85 or any other surfactant in your specific immunoassay, detailed protocols for a standard Enzyme-Linked Immunosorbent Assay (ELISA) and a Western Blot are provided below. These protocols highlight the steps where surfactants are typically incorporated.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a sandwich ELISA, a common format for quantifying a specific antigen in a sample.

  • Coating:

    • Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween 20) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of your standard and samples in a sample diluent (e.g., blocking buffer).

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in the sample diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in the sample diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Western Blot Protocol

This protocol describes the basic steps for detecting a target protein in a complex mixture.

  • Sample Preparation:

    • Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors. The lysis buffer may contain a mild non-ionic detergent like Triton X-100 or a stronger anionic detergent like SDS, depending on the protein of interest.

    • Determine the protein concentration of the lysates.

    • Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST [Tris-buffered saline with 0.1% Tween 20]).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate key workflows and mechanisms.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection coat_well 1. Coat Well with Capture Antibody block_well 2. Block Non-specific Binding Sites coat_well->block_well Wash add_sample 3. Add Sample (Antigen Binds) block_well->add_sample Wash add_det_ab 4. Add Detection Antibody add_sample->add_det_ab Wash add_enzyme 5. Add Enzyme Conjugate add_det_ab->add_enzyme Wash add_sub 6. Add Substrate & Measure Signal add_enzyme->add_sub Wash

Caption: A simplified workflow of a sandwich ELISA, highlighting the key steps.

Surfactant_Interference cluster_ideal Ideal Antigen-Antibody Binding cluster_interference Surfactant Interference cluster_anionic Anionic Surfactant (e.g., UFARYL DL 85, SDS) cluster_nonionic Non-ionic Surfactant (e.g., Tween 20) Antigen Antigen Antibody Antibody Antigen->Antibody Specific Binding Denatured_Antigen Denatured Antigen Denatured_Antibody Denatured Antibody Anionic_Micelle Anionic Micelle Anionic_Micelle->Denatured_Antigen Disrupts Structure Anionic_Micelle->Denatured_Antibody Disrupts Structure Blocked_Site Blocked Non-specific Binding Site Non_Ionic_Micelle Non-ionic Micelle Non_Ionic_Micelle->Blocked_Site Reduces Background

Caption: Mechanism of surfactant interference in antigen-antibody binding.

Troubleshooting_Workflow Start High Background or Low Signal in Immunoassay Check_Blocking 1. Optimize Blocking (Agent, Concentration, Time) Start->Check_Blocking Result_Improved Problem Resolved Check_Blocking->Result_Improved Yes Check_Wasting Check_Wasting Check_Blocking->Check_Wasting No Check_Washing 2. Optimize Washing (Buffer, Volume, Duration) Check_Antibody 3. Titrate Antibody Concentrations Check_Surfactant 4. Evaluate Surfactant (Type, Concentration) Check_Antibody->Check_Surfactant No Check_Antibody->Result_Improved Yes Check_Surfactant->Result_Improved Yes Result_Not_Improved Problem Persists Check_Surfactant->Result_Not_Improved No Check_Wasting->Check_Antibody No Check_Wasting->Result_Improved Yes

References

Misconception Regarding UFARYL DL 85 in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available data reveals that UFARYL DL 85 is an anionic surfactant, specifically a linear alkyl benzene sulphonate (C 10-13), primarily used in the manufacturing of household, industrial, and institutional cleaning products. [1][2][3][4][5] Its primary applications are in toilet care products and detergents, where it functions as a cleaning and foaming agent.[1][3] The product is designed for its detergency, wetting properties, and solubility in formulations for cleaning agents.[2][3]

The request for a comparative study of UFARYL DL 85 on different cell lines for an audience of researchers, scientists, and drug development professionals appears to be based on a misunderstanding of the product's nature and intended use. The available documentation and product information sheets from manufacturers and suppliers consistently describe its use in chemical formulations for cleaning, not in a biological or pharmaceutical context.[4][5]

Consequently, there is no scientific literature or experimental data available detailing the effects of UFARYL DL 85 on cell lines, including any potential impact on signaling pathways, cytotoxicity, or other biological markers relevant to drug development. The compound is not intended for and has not been studied for therapeutic or biological research purposes.

Therefore, the creation of a comparative guide with experimental data, protocols, and signaling pathway diagrams for UFARYL DL 85 in the context of cellular biology is not feasible. The fundamental premise of the request is inapplicable to the chemical's actual industrial application. There are no signaling pathways or experimental workflows related to cell lines to be diagrammed, nor is there quantitative data to be presented in tables for a research audience.

References

Validating the Removal of UFARYL DL 85 in Water Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of UFARYL DL 85, a commercial surfactant primarily composed of Linear Alkylbenzene Sulfonate (LAS), with a common alternative, Sodium Lauryl Sulfate (SLS), in the context of water treatment. The following sections present a comprehensive overview of their removal efficiency, biodegradability, and ecotoxicity, supported by experimental data and detailed methodologies.

Executive Summary

Linear Alkylbenzene Sulfonate (LAS), the active ingredient in UFARYL DL 85, is a widely used anionic surfactant that demonstrates high removal rates in conventional wastewater treatment processes.[1][2] Studies on activated sludge and membrane bioreactor systems consistently show LAS removal efficiencies exceeding 97%, and often over 99%.[1][2] This high level of removal is primarily attributed to biodegradation.[1][2] Sodium Lauryl Sulfate (SLS) is another common anionic surfactant that is also readily biodegradable. While both substances are effectively removed in wastewater treatment, their ecotoxicity profiles and potential impacts on treatment process microbiology warrant careful consideration. This guide aims to provide the necessary data to validate decisions regarding the use and removal of UFARYL DL 85 in water treatment applications.

Data Presentation: Performance Comparison

The following tables summarize key quantitative data on the performance of LAS (the primary component of UFARYL DL 85) and SLS in water treatment.

Table 1: Removal Efficiency in Wastewater Treatment

ParameterLinear Alkylbenzene Sulfonate (LAS)Sodium Lauryl Sulfate (SLS)Data Source
Removal in Activated Sludge >97% - >99%High (Specific comparative value not found)[1][2]
Removal in Membrane Bioreactor >97%High (Specific comparative value not found)[1][2]
Primary Removal Mechanism BiodegradationBiodegradation[1][2][3]

Table 2: Ecotoxicity Data

OrganismEndpointLinear Alkylbenzene Sulfonate (LAS)Sodium Lauryl Sulfate (SLS)Data Source
Daphnia magna (Water Flea) 48h LC50Varies by specific LAS homologue4.685 g/L (as NaCl for reference test)[4]
Fish (General) LC50Varies by species and LAS homologueVaries by species[5]

Table 3: Impact on Wastewater Treatment Parameters

ParameterEffect of Linear Alkylbenzene Sulfonate (LAS)Effect of Sodium Lauryl Sulfate (SLS)Data Source
Biochemical Oxygen Demand (BOD) Reduction High concentrations can impact microbial activity, potentially affecting BOD removal.Can be a source of BOD; high concentrations may affect microbial activity.[6][7][8]
Chemical Oxygen Demand (COD) Reduction High concentrations can contribute to COD and affect its removal.Contributes to COD; high concentrations can impact microbial degradation.[6][8]
Microbial Activity Inhibition Inhibition observed at high concentrations (e.g., 100 mg/L).[6]Can exhibit antimicrobial properties, potentially inhibiting microbial activity in treatment systems.[9][6][9]

Experimental Protocols

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This protocol is a standardized method to determine the ready biodegradability of a substance by aerobic microorganisms.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical amount of CO2 (ThCO2) that would be produced if the test substance were completely mineralized.

2. Materials and Equipment:

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Mineral Medium: A solution containing essential mineral nutrients for microorganisms (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

  • Test Substance: UFARYL DL 85 (LAS) or the alternative (e.g., SLS).

  • Reference Substance: A readily biodegradable substance like sodium benzoate or aniline.

  • CO2-free air supply.

  • Incubation bottles.

  • CO2 absorption apparatus: With a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

  • Titration equipment or Total Organic Carbon (TOC) analyzer.

3. Procedure:

  • Prepare the mineral medium and add the test substance to achieve a concentration that will yield sufficient CO2 to be accurately measured (typically 10-20 mg/L of organic carbon).

  • Prepare parallel flasks for the test substance, a reference substance, and a blank control (containing only inoculum and mineral medium).

  • Inoculate each flask with a small volume of activated sludge.

  • Aerate the flasks with CO2-free air, and pass the effluent gas through the CO2 absorption solution.

  • Incubate the flasks at a constant temperature (e.g., 20-25°C) for 28 days.

  • Periodically (e.g., every 2-3 days), measure the amount of CO2 produced in each flask by titrating the remaining absorbent or by analyzing the total inorganic carbon in the absorption solution.

  • Calculate the percentage of biodegradation for each measurement point.

4. Data Interpretation: A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% of the ThCO2 within a 10-day window during the 28-day test period.

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Preparation cluster_operation 2. Operation cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Prep_LAS Prepare UFARYL DL 85 (LAS) Solution Feed_LAS Feed Reactor 1 with LAS Prep_LAS->Feed_LAS Prep_SLS Prepare Alternative (e.g., SLS) Solution Feed_SLS Feed Reactor 2 with SLS Prep_SLS->Feed_SLS Prep_Control Prepare Control (No Surfactant) Feed_Control Feed Reactor 3 (Control) Prep_Control->Feed_Control Prep_Reactors Set up Lab-Scale Activated Sludge Reactors Prep_Reactors->Feed_LAS Prep_Reactors->Feed_SLS Prep_Reactors->Feed_Control Operate Operate Reactors under Controlled Conditions (e.g., 28 days) Feed_LAS->Operate Feed_SLS->Operate Feed_Control->Operate Sample Collect Influent & Effluent Samples Operate->Sample Measure_Removal Measure Surfactant Concentration (HPLC) Sample->Measure_Removal Measure_BOD_COD Measure BOD & COD Sample->Measure_BOD_COD Measure_Toxicity Assess Effluent Toxicity (e.g., Daphnia magna) Sample->Measure_Toxicity Compare_Data Compare Removal Efficiency, BOD/COD Reduction & Toxicity Measure_Removal->Compare_Data Measure_BOD_COD->Compare_Data Measure_Toxicity->Compare_Data

Caption: Workflow for a comparative lab-scale activated sludge experiment.

LAS_Biodegradation_Pathway LAS Linear Alkylbenzene Sulfonate (LAS) Omega_Oxidation ω-Oxidation of Alkyl Chain LAS->Omega_Oxidation Initial Attack Beta_Oxidation β-Oxidation of Carboxylic Acid Omega_Oxidation->Beta_Oxidation SPC Sulfophenyl Carboxylates (SPCs) Beta_Oxidation->SPC Chain Shortening Ring_Cleavage Aromatic Ring Cleavage SPC->Ring_Cleavage Mineralization Mineralization Ring_Cleavage->Mineralization CO2 CO₂ Mineralization->CO2 H2O H₂O Mineralization->H2O Biomass Biomass Mineralization->Biomass

Caption: Simplified aerobic biodegradation pathway of LAS.

References

A Comparative Guide to Analytical Techniques for LAS Homolog Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants widely used in detergents and cleaning products. Due to their widespread use, their presence in the environment and potential toxicological effects are of significant interest. Accurate and reliable analysis of LAS homologs (compounds with varying alkyl chain lengths, typically C10 to C14) is crucial for environmental monitoring, toxicological studies, and quality control in product formulation. This guide provides an objective comparison of the primary analytical techniques used for LAS homolog analysis, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical technique for LAS homolog analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods employed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical techniques for the determination of LAS homologs.

ParameterHPLC-UVHPLC-FLDHPLC-MS/MSGC-MS (after derivatization)Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.15 mg/kg (in textile)[1]5 µg/kg (in carrot)[2]~ng/L to µg/L rangeLow ng/L range2.5 µg/mL (total LAS in detergents)[3]
Limit of Quantitation (LOQ) ~mg/L range~µg/L to mg/L range~ng/L to µg/L range~ng/L to µg/L rangeNot explicitly found
Linearity (r²) >0.999[1]>0.99>0.99>0.99Not explicitly found
Precision (RSD%) <1.0% for standards, <4.0% for samples[4]5% (overall procedure)[2]Typically <15%Typically <15%<4.3% (interday peak area)[3]
Selectivity ModerateGoodExcellentExcellentGood
Throughput HighHighModerate to HighLow to ModerateHigh
Matrix Effect HighModerateLow to ModerateLowModerate
Derivatization Required NoNoNoYesNo

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key techniques discussed.

HPLC-UV Method for LAS in Textiles

This method utilizes online Solid-Phase Extraction (SPE) for sample enrichment and cleanup.

a. Sample Preparation (Textile Extraction):

  • Cut representative 5x5 mm pieces of the textile sample.

  • Accurately weigh 0.25 g of the cut samples into a container.

  • Add 5 mL of methanol and seal the container.

  • Place the container in an ultrasonic bath at 75°C for 30 minutes.[1]

  • After cooling to room temperature, filter the extract using a 0.22 µm nylon membrane filter.[1]

  • The filtrate is ready for injection or can be diluted with methanol if necessary.[1]

b. HPLC-UV Analysis:

  • Instrumentation: HPLC system with a UV detector and an online SPE setup.

  • Analytical Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and a sodium perchlorate solution (e.g., 0.075 mol/L in water).[4][5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[5]

  • Column Temperature: 35-37°C.[4][5]

  • Detection Wavelength: 225 nm or 230 nm.[4][5]

  • Injection Volume: 100 µL to achieve lower detection limits.[1]

LC-MS/MS Method for LAS in Environmental Water Samples

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

a. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by distilled water.

  • Load the water sample (e.g., 200 mL) onto the SPE cartridge.

  • Wash the cartridge with distilled water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the LAS homologs with methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[2]

b. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid.

  • Flow Rate: Typically 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each LAS homolog.

GC-MS Method for LAS in Water and Sediment

This method requires derivatization to make the non-volatile LAS amenable to gas chromatography.

a. Sample Preparation and Derivatization:

  • Extract LAS from the sample matrix using a suitable solvent (e.g., methanol for sediment).[6]

  • Perform a cleanup step, such as SPE.

  • Derivatize the sulfonic acid group to a more volatile form, for example, by converting it to a methyl sulfonate ester.

b. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or semi-polar capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A programmed temperature ramp to separate the LAS homologs.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Scanning for characteristic fragment ions of the derivatized LAS homologs.[7]

Visualizations

Experimental Workflow: LAS Analysis in Environmental Samples

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (e.g., SPE for water, Soxhlet for soil) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS only) Cleanup->Derivatization HPLC HPLC (UV, FLD, MS) Cleanup->HPLC CE Capillary Electrophoresis Cleanup->CE GCMS GC-MS Derivatization->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition CE->Data_Acquisition Quantification Homolog Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of LAS homologs in environmental samples.

Logical Relationship: Selection of Analytical Technique

logical_relationship cluster_criteria Decision Criteria cluster_techniques Recommended Technique Requirement Analytical Requirement Sensitivity High Sensitivity (ng/L levels) Requirement->Sensitivity Selectivity High Selectivity (Complex Matrix) Requirement->Selectivity Throughput High Throughput Requirement->Throughput Cost Low Cost Requirement->Cost LCMS LC-MS/MS Sensitivity->LCMS Yes HPLC_FLD HPLC-FLD Sensitivity->HPLC_FLD Moderate Selectivity->LCMS Yes GCMS GC-MS Selectivity->GCMS Yes Throughput->HPLC_FLD Yes HPLC_UV HPLC-UV Throughput->HPLC_UV Yes Cost->HPLC_FLD Moderate Cost->HPLC_UV Yes

Caption: Decision tree for selecting an appropriate analytical technique for LAS analysis.

Signaling Pathway: Potential Toxicological Action of LAS

Linear Alkylbenzene Sulfonates can exert toxicity through various mechanisms, primarily related to their surfactant properties which can disrupt cell membranes.[8][9] This can lead to a cascade of cellular events.

signaling_pathway LAS Linear Alkylbenzene Sulfonate (LAS) Membrane Cell Membrane Disruption LAS->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Stress Oxidative Stress Membrane->Stress Ion_Imbalance Ion Imbalance Permeability->Ion_Imbalance Signaling Alteration of Signaling Pathways Ion_Imbalance->Signaling Stress->Signaling Proliferation Cell Proliferation Changes Signaling->Proliferation Apoptosis Apoptosis / Necrosis Signaling->Apoptosis

Caption: Simplified overview of the potential cellular toxicity pathway of LAS.

Conclusion

The analysis of LAS homologs can be effectively achieved using a variety of analytical techniques. HPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices. HPLC with fluorescence or UV detection offers a cost-effective and high-throughput alternative for samples with higher concentrations of LAS or less complex matrices. GC-MS provides excellent selectivity but is hampered by the need for a derivatization step, which increases sample preparation time and potential for analyte loss. Capillary Electrophoresis is a powerful separation technique that can resolve both homologs and isomers, offering another viable option for LAS analysis. The selection of the most appropriate method should be guided by the specific analytical requirements, including sensitivity, sample matrix, and available resources.

References

Assessing the Purity of Commercial Grade UFARYL DL 85: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing surfactants, the purity of these materials is a critical parameter influencing experimental outcomes and product performance. This guide provides a comprehensive comparison of commercial-grade UFARYL DL 85, a widely used anionic surfactant, with comparable alternatives. This analysis is supported by established experimental protocols for purity assessment to ensure accurate and reproducible results.

UFARYL DL 85 is a sodium salt of linear alkylbenzene sulfonate (LAS) with a specified active matter content of approximately 85%.[1] Its performance as a detergent, emulsifier, and wetting agent is directly correlated to the concentration of the active ingredient and the presence of impurities.

Comparison of Commercial Grade Linear Alkylbenzene Sulfonates

To provide a clear comparison, the following table summarizes the key specifications of UFARYL DL 85 and two commercially available alternatives, Calsoft P-85 from Pilot Chemical and MARLON ARL from Sasol.

FeatureUFARYL DL 85Calsoft P-85MARLON ARL
Chemical Name Sodium Linear Alkylbenzene Sulfonate (C10-13)Sodium Linear Alkylbenzene SulfonateSodium Linear Alkylbenzene Sulfonate
Active Matter (%) 83 - 8784.0 Min.[1]78 - 80
Appearance Ivory White Free Flowing FlakeWhite, Dry flake[1]Yellowish powder
Water Content (%) 0 - 2.02.0 Max.[1]Not specified
Inorganic Salts BalanceNot specifiedNot specified
pH (1% Solution) 10.0 - 11.08.0 (10% solution)[1]Not specified

Experimental Protocols for Purity Assessment

Accurate determination of the active matter content and impurity profile is essential for quality control and for understanding the performance characteristics of the surfactant. The following are standard methods for assessing the purity of UFARYL DL 85 and similar linear alkylbenzene sulfonates.

Determination of Active Matter by Potentiometric Titration

This is a standard and widely used method for determining the concentration of anionic surfactants.

Principle: The anionic surfactant is titrated with a standard solution of a cationic surfactant, typically Hyamine® 1622 (benzethonium chloride). The endpoint of the titration is detected potentiometrically using a surfactant-specific electrode or a nitrate ion-selective electrode. The reaction involves the formation of an insoluble complex between the anionic and cationic surfactants.

Apparatus:

  • Automatic titrator

  • Surfactant-specific electrode or Nitrate ion-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer

  • Beakers, burettes, and standard laboratory glassware

Reagents:

  • Standardized Hyamine® 1622 solution (c.a. 0.004 M)

  • Sodium dodecyl sulfate (SDS) standard solution (for standardization of Hyamine® 1622)

  • Deionized water

Procedure:

  • Standardization of Hyamine® 1622: Accurately weigh a known amount of high-purity sodium dodecyl sulfate (SDS) and dissolve it in deionized water to prepare a standard solution. Titrate a known volume of the SDS solution with the Hyamine® 1622 solution to determine its exact molarity.

  • Sample Preparation: Accurately weigh a sample of UFARYL DL 85 (or its alternative) and dissolve it in deionized water.

  • Titration: Immerse the electrodes in the sample solution and titrate with the standardized Hyamine® 1622 solution. The titrant should be added in small increments, especially near the endpoint.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant).

  • Calculation: The active matter content is calculated based on the volume of Hyamine® 1622 solution consumed at the endpoint, its molarity, and the weight of the sample taken.

Analysis of Homolog Distribution and Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more detailed analysis of the surfactant, allowing for the separation and quantification of the different alkyl chain length homologs (C10, C11, C12, C13) and the identification of certain organic impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a reversed-phase column based on their hydrophobicity. The separated components are then detected by a UV detector.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate)

  • Reference standards for C10, C11, C12, and C13 linear alkylbenzene sulfonates

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the individual LAS homologs of known concentrations.

  • Sample Preparation: Accurately weigh a sample of UFARYL DL 85 and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing reagent is typically used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Typically around 225 nm.

  • Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the peaks corresponding to the different homologs based on their retention times compared to the standards. Quantify the amount of each homolog using the calibration curves. Impurities can be identified if appropriate standards are available.

Visualizing the Assessment Workflow and Chemical Structures

To better illustrate the processes and materials discussed, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_sampling Sample Preparation cluster_titration Potentiometric Titration cluster_hplc HPLC Analysis start Commercial Grade UFARYL DL 85 Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Deionized Water/Mobile Phase weighing->dissolution titration Titration with Standardized Hyamine® 1622 dissolution->titration injection Injection into HPLC System dissolution->injection endpoint Endpoint Detection titration->endpoint calculation_titration Calculation of Active Matter (%) endpoint->calculation_titration final_report Purity Assessment Report calculation_titration->final_report separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Homolog Quantification & Impurity Profile detection->quantification quantification->final_report

Caption: Workflow for assessing the purity of commercial grade UFARYL DL 85.

LAS_Structure cluster_general General Structure of Linear Alkylbenzene Sulfonate (LAS) cluster_components Components of UFARYL DL 85 (C10-C13 Homologs) general_structure R-Ph-SO3-Na+ R R = Linear Alkyl Chain (C10 to C13) Ph Ph = Phenyl Group SO3Na SO3-Na+ = Sulfonate Group (hydrophilic head) R->Ph attached to any secondary carbon Ph->SO3Na

Caption: Chemical structure of Linear Alkylbenzene Sulfonate (LAS).

By employing these standardized analytical methods, researchers can independently verify the purity of UFARYL DL 85 and its alternatives, ensuring the quality and consistency of their research and development activities. The selection of a suitable surfactant should be based on a thorough evaluation of its purity, performance characteristics, and the specific requirements of the application.

References

Safety Operating Guide

Proper Disposal of UFARYL DL 85: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical products is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of UFARYL DL 85, an anionic surfactant based on linear alkyl benzene sulphonate. The following guidelines are designed for researchers, scientists, and drug development professionals to manage waste effectively and minimize environmental impact.

UFARYL DL 85 is recognized as being readily biodegradable and is not classified as hazardous waste under federal regulations.[1] However, adherence to local and state regulations is mandatory, as these may present more stringent requirements.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal or cleanup procedures, it is imperative to be equipped with the appropriate personal protective equipment to mitigate exposure risks. UFARYL DL 85 can act as a defatting agent on the skin and may cause irritation to the skin, eyes, and respiratory system.[1]

Protective EquipmentSpecification
Eye ProtectionApproved chemical safety goggles should be worn where eye exposure is reasonably probable.[2]
Hand ProtectionRubber, neoprene, or PVC gloves are recommended to prevent skin contact.[2]
Respiratory ProtectionIn situations where dust formation is likely, a specified dust mask should be used.[2]
Skin ProtectionStandard laboratory apparel (lab coat, long pants, and closed-toe shoes) should be worn.

Disposal Procedures

The appropriate disposal method for UFARYL DL 85 is contingent on the quantity of the waste material.

Small Quantities and Spills:

For minor spills or residual amounts, the recommended procedure is to flush the material with a large volume of water to a sewer system.[1][2] This method is appropriate given the product's ready biodegradability.[1][2] After flushing, the area should be rinsed with water to remove any remaining residue.[1] Be aware that the product can create a slippery surface.[2]

Large Quantities and Bulk Disposal:

For larger volumes of UFARYL DL 85, the material should be carefully collected to avoid creating dust.[1][2] The collected solid material should be placed in clearly marked, sealed containers.[1][2] These containers must then be transported to an approved disposal or destruction facility.[1][2] The specific requirements for the disposal plant, including potential incineration, should be in accordance with local, state, and federal regulations.[1]

It is crucial to note that any chemical additions or processing of UFARYL DL 85 may alter its waste profile and require a different disposal approach.[1] Always consult with your institution's environmental health and safety (EHS) department and local authorities to ensure full compliance.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of UFARYL DL 85.

cluster_start cluster_assessment cluster_small cluster_large cluster_end start UFARYL DL 85 Waste assess_quantity Assess Quantity start->assess_quantity small_spill Small Quantity / Spill assess_quantity->small_spill Small large_spill Large Quantity / Bulk assess_quantity->large_spill Large flush_sewer Flush with large volume of water to sewer small_spill->flush_sewer rinse_area Rinse affected area with water flush_sewer->rinse_area end_process Disposal Complete rinse_area->end_process collect_material Sweep up solid material, avoiding dust large_spill->collect_material containerize Place in marked, sealed containers collect_material->containerize approved_disposal Send to approved disposal plant for destruction containerize->approved_disposal approved_disposal->end_process

Caption: Disposal workflow for UFARYL DL 85.

References

Personal protective equipment for handling UFARYL DL 85

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of UFARYL DL 85. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

UFARYL DL 85 is an anionic surfactant, specifically a linear alkyl benzene sulphonate, which can pose hazards if not handled correctly.[1][2][3] Adherence to the following guidelines is critical for minimizing risks and ensuring a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

UFARYL DL 85 is classified as hazardous under the Federal OSHA Hazard Communication Standard 29 CFR 1910.1200.[4] It can cause skin and eye irritation, and inhalation of dust may irritate the respiratory system.[4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles or Face ShieldMust be tightly sealed.[5] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6]
Skin Chemical Resistant GlovesImpermeable gloves (e.g., Nitrile, PVC, neoprene) are required.[5][6][7] Inspect gloves before use and use proper removal techniques.[6]
Long-sleeved Clothing / Lab CoatTo prevent skin contact.[8]
Chemical Resistant ApronRecommended for added protection.[8]
Respiratory Respirator with Dust FilterRequired when dust formation is likely or ventilation is inadequate.[8][9] Ensure a proper fit and use NIOSH-approved respirators.

Operational Handling and Storage

Proper handling and storage are crucial to maintain the integrity of UFARYL DL 85 and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Prevent dust formation and accumulation.[4][8] Use in well-ventilated areas, preferably with local exhaust ventilation.[7][8]

  • All equipment used for handling should be grounded to prevent static electricity buildup.[8]

  • Do not eat, drink, or smoke in areas where UFARYL DL 85 is handled.[8][9]

  • Wash hands thoroughly after handling.[5][8]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • Store at room temperature.[1][8]

  • UFARYL DL 85 is hygroscopic and will absorb moisture from the air; therefore, proper sealing of containers is essential.[1][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large quantities of running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Hold eyelids apart to ensure rinsing of the entire eye surface.[4] Seek medical attention if irritation persists.[4][5]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes.[4] Seek medical attention if irritation occurs.[4][5]
Inhalation Remove to fresh air.[4] If breathing is difficult, administer oxygen with a physician's advice.[4] If not breathing, give artificial respiration.[4] Seek medical attention.[4]
Ingestion If the victim is conscious and alert, give 2-3 glasses of water to dilute the chemical.[4] Do NOT induce vomiting.[6][11] Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention.[4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Stop the spill source if it is safe to do so.[4]

  • Evacuate unnecessary personnel from the area.[6]

  • Ensure adequate ventilation. [6][8]

  • Wear appropriate PPE as detailed in Table 1.

  • For small spills:

    • Sweep up the solid material, being careful not to create dust.[4]

    • Collect in marked containers for disposal.[4]

    • The area can be rinsed with water.[4]

  • For large spills:

    • Contain the spill and prevent it from entering drains.[6]

    • Follow the same collection procedures as for small spills.

Disposal Plan:

  • Dispose of UFARYL DL 85 and its container in accordance with all applicable federal, state, and local regulations.[4][8]

  • Waste material should be sent to an approved waste disposal plant.[4][8]

  • Do not dispose of into the environment.[6]

  • Contaminated clothing that cannot be thoroughly cleaned should be discarded as hazardous waste.[4]

Experimental Workflow and Safety Checkpoints

The following diagram outlines a logical workflow for experiments involving UFARYL DL 85, incorporating critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Post-Experiment & Disposal Phase A Review SDS and Experimental Protocol B Verify Availability of Engineering Controls (Ventilation, Eyewash Station) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Weigh/Measure UFARYL DL 85 in Ventilated Area C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Glassware and Surfaces E->F E->F G Segregate and Label Waste (Solid Waste, Contaminated PPE) F->G H Store Waste in Designated Area G->H I Remove PPE and Wash Hands Thoroughly H->I J Arrange for Professional Waste Disposal H->J I->J

Caption: Workflow for Safe Handling of UFARYL DL 85.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.